Caffeic Acid Phenethyl Ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUARLUWKZWEBQ-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861176 | |
| Record name | Phenethyl (E)-caffeate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115610-29-2, 104594-70-9 | |
| Record name | (E)-Caffeic acid phenethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115610-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caffeic acid phenethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104594709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 2-phenylethyl ester, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115610292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethyl (E)-caffeate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl 3,4-dihydroxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAFFEIC ACID PHENETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G960R9S5SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Caffeic Acid Phenethyl Ester (CAPE): A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caffeic acid phenethyl ester (CAPE) is a biologically active compound found predominantly in bee propolis and certain plant species. Renowned for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities, CAPE has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the natural sources of CAPE, detailed methodologies for its isolation and purification, and an exploration of its modulation of key cellular signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and complex biological processes are visualized through detailed diagrams to facilitate a deeper understanding of CAPE's mechanism of action.
Natural Sources of this compound (CAPE)
The primary and most well-documented natural source of CAPE is propolis , a resinous substance produced by honeybees from the buds of various trees and plants.[1][2][3] The concentration of CAPE in propolis can vary significantly depending on the geographical origin, the local flora, and the bee species.[2][4]
Populus species, commonly known as poplars, are considered a significant botanical source of the resins used by bees to produce propolis rich in CAPE. While direct extraction from Populus buds is possible, propolis remains the most concentrated natural source.
Quantitative Analysis of CAPE in Natural Sources
The following table summarizes the reported concentrations of CAPE in propolis from various geographical locations, providing a comparative overview for researchers seeking potent natural sources of this compound.
| Natural Source | Geographical Origin | CAPE Concentration (mg/g of raw propolis or extract) | Reference |
| Propolis | Turkey | 0 - 11 mg/g | [2] |
| Propolis | Turkey | 1.118 mg/g (in extract) | [5] |
| Propolis | Poland | 0.035 - 1.014 mg/g (in extract) | [4] |
| Propolis | Italy | 1.0% - 2.0% w/w (in 22 out of 27 samples) | [6] |
| Propolis | Bulgaria | Variable, found in significant amounts in most samples | [7] |
| Propolis | Greece | High CAPE content reported | [7] |
Isolation and Purification of CAPE
The isolation of CAPE from its natural sources, primarily propolis, involves a multi-step process of extraction followed by purification. The choice of methodology can significantly impact the yield and purity of the final product.
Experimental Protocol: Solvent Extraction of CAPE from Propolis
This protocol describes a standard laboratory-scale method for the extraction of CAPE from raw propolis using ethanol.
Materials and Reagents:
-
Raw propolis, finely ground
-
Ethanol (70-96%)
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Maceration: Weigh a known amount of ground raw propolis (e.g., 100 g) and place it in a suitable flask. Add a 10-fold volume of 70% ethanol (1000 mL).
-
Extraction: Stir the mixture at room temperature for 24-48 hours.[8][9] Alternatively, for a faster extraction, the mixture can be subjected to ultrasonication for 30-60 minutes.
-
Filtration: Filter the mixture through filter paper to separate the ethanolic extract from the insoluble wax and other residues.
-
Second Extraction (Optional but Recommended): To maximize the yield, the residue can be re-extracted with a smaller volume of 70% ethanol (e.g., 500 mL) following the same procedure.
-
Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to avoid degradation of CAPE.[8] The resulting product is a concentrated propolis extract rich in CAPE.
Experimental Protocol: Purification of CAPE by Column Chromatography
This protocol outlines the purification of CAPE from the concentrated propolis extract using silica gel column chromatography.
Materials and Reagents:
-
Concentrated propolis extract
-
Silica gel (for column chromatography, 60-120 mesh)
-
Solvent system (e.g., n-hexane and ethyl acetate)
-
Glass column
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates
-
UV lamp
Procedure:
-
Column Packing: Prepare a silica gel slurry in n-hexane and carefully pack it into the glass column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the concentrated propolis extract in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin the elution process with a low polarity solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding increasing proportions of ethyl acetate.
-
Fraction Collection: Collect the eluting solvent in small fractions using a fraction collector or test tubes.
-
Monitoring by TLC: Monitor the separation process by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system and visualize the spots under a UV lamp. CAPE should appear as a distinct spot.
-
Pooling and Concentration: Pool the fractions containing pure CAPE (as determined by TLC) and concentrate them using a rotary evaporator to obtain purified CAPE.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for the quantitative analysis of CAPE in extracts and purified samples.[10][11][12]
Typical HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like acetic acid)
-
Detection: UV detector at approximately 325 nm
Modulation of Signaling Pathways
CAPE exerts its biological effects by modulating several key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. CAPE is a potent inhibitor of this pathway.[1][3][13] It has been shown to inhibit the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα.[1][3] This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
References
- 1. This compound inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-mediated Nrf2 activation and IkappaB kinase inhibition are involved in NFkappaB inhibitory effect: structural analysis for NFkappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity and Chemical Composition of Propolis from Various Regions of Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Antioxidant Activity of Propolis Samples from Different Geographical Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. Propolis Extract and Its Bioactive Compounds—From Traditional to Modern Extraction Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of this compound in crude propolis by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Extraction and HPLC analysis of this compound (CAPE) from propolis and honey samples collected from different regions of Turkiye | AVESİS [avesis.akdeniz.edu.tr]
- 13. selleckchem.com [selleckchem.com]
Chemical synthesis and purification of Caffeic Acid Phenethyl Ester
An In-depth Technical Guide to the Chemical Synthesis and Purification of Caffeic Acid Phenethyl Ester (CAPE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAPE) is a polyphenolic compound predominantly found in honeybee propolis.[1][2][3] It is formed through the esterification of caffeic acid and phenethyl alcohol.[2][4] CAPE has garnered significant attention within the scientific community for its diverse and potent biological activities, including anti-inflammatory, antioxidant, anti-tumor, and immunomodulatory properties.[1][3] These therapeutic potentials have made CAPE a subject of extensive research for new drug development.
This technical guide provides a comprehensive overview of the primary chemical synthesis and purification methods for CAPE. It includes detailed experimental protocols, comparative data on synthetic yields, and visual representations of synthetic workflows and relevant biological signaling pathways.
Chemical Synthesis of this compound
The synthesis of CAPE can be broadly categorized into chemical and biosynthetic routes.[1] Chemical synthesis is often preferred for large-scale production due to the low and variable concentrations of CAPE in natural sources like propolis.[5][6] Several chemical methods have been developed, primarily using either caffeic acid or 3,4-dihydroxy benzaldehyde as the starting material.
Synthesis Routes Starting from Caffeic Acid
-
Direct Esterification: This is a straightforward method involving the direct esterification of caffeic acid with phenethyl alcohol.[1] The reaction is typically catalyzed by an acid or, in more recent "green" chemistry approaches, by enzymes.[7] While the reaction conditions are simple, it can be time-consuming and may result in lower yields.[5]
-
Acyl Chloride Method: This method proceeds by first converting caffeic acid to its more reactive acyl chloride intermediate using a reagent like thionyl chloride (SOCl₂).[1][5] The caffeoyl chloride is then reacted with phenethyl alcohol to form CAPE. This method generally offers high yields and shorter reaction times, but the use of corrosive acylating agents can be a drawback.[5]
-
Alkylation with β-Phenyl Ethyl Bromide: In this approach, the salt of caffeic acid is reacted with β-phenyl ethyl bromide.[1][8] The reaction is typically carried out in a suitable solvent like hexamethylphosphoramide (HMPA) or dimethyl sulfoxide (DMSO).[1][8]
Synthesis Routes Starting from 3,4-Dihydroxy Benzaldehyde
-
Wittig Reaction: This method involves the reaction of 3,4-dihydroxy benzaldehyde with a phosphonium ylide derived from a phenethyl alcohol ester.[1][9] The reaction is typically carried out in a mixture of solvents like chloroform and 1,4-dioxane with a base such as potassium carbonate.[1][9]
-
Knoevenagel-Doebner Condensation: This route utilizes a malonic acid monoester method. Malonic acid is first esterified, and then a monoester is formed. This monoester is then condensed with 3,4-dihydroxy benzaldehyde to yield CAPE.[1][5][9]
-
Microwave-Assisted One-Pot Synthesis: A more recent and efficient method involves the microwave-assisted reaction of 3,4-dihydroxy benzaldehyde and phenylethyl acetate in a protic organic solvent with an organic base as a catalyst. This method is advantageous due to its simplicity, high yield, and suitability for industrial-scale production.[5]
Enzymatic Synthesis
Lipase-catalyzed synthesis of CAPE offers a greener alternative to traditional chemical methods.[1] Enzymes like Candida antarctica lipase B (Novozym 435) can catalyze the esterification of caffeic acid and phenethyl alcohol.[1][7] While environmentally friendly, this method can have long reaction times and may require the removal of water to drive the reaction to completion.[1]
Data Presentation: Comparison of Synthesis Methods
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Yield (%) | Reaction Time | Ref. |
| Acyl Chloride Method | Caffeic acid, Phenethyl alcohol | SOCl₂, Pyridine | Nitrobenzene | 50-86% | 1 h | [1] |
| Alkylation | Caffeic acid, β-phenyl ethyl bromide | NaOH | HMPA | 70% | 1 h | [1] |
| Wittig Reaction | 3,4-dihydroxy benzaldehyde, Triphenyl phosphine acid phenethyl alcohol ester chloride | K₂CO₃ | CHCl₃/1,4-dioxane | 71% | - | [1][9] |
| Microwave-Assisted | 3,4-dihydroxy benzaldehyde, Phenylethyl acetate | Sodium methoxide | Ethanol | >85% | 1.5 h | [5] |
| Enzymatic Synthesis | Caffeic acid, Phenethyl alcohol | Novozym 435 | tert-Butyl alcohol | 40% (conversion) | 500 h | [1] |
| DCC Coupling | Caffeic acid, Phenethyl alcohol | N,N'-dicyclohexylcarbodiimide (DCC) | - | 38% | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of CAPE via the Acyl Chloride Method
-
Materials: Caffeic acid, thionyl chloride (SOCl₂), phenethyl alcohol, pyridine, nitrobenzene, dichloromethane (CH₂Cl₂), n-hexane.
-
Procedure:
-
Reflux a mixture of caffeic acid and an excess of SOCl₂ for approximately 1 hour.
-
Remove the unreacted SOCl₂ by vacuum distillation to obtain the solid caffeoyl chloride intermediate.
-
At room temperature, add a mixed solution of phenethyl alcohol, pyridine, and nitrobenzene to the acyl chloride.
-
Allow the reaction to proceed for 1 hour.
-
Purify the resulting product using column chromatography with a CH₂Cl₂/n-hexane mobile phase to obtain pure CAPE.[1]
-
Protocol 2: Microwave-Assisted Synthesis of CAPE
-
Materials: 3,4-Dihydroxy benzaldehyde, phenylethyl acetate, absolute ethanol, sodium methoxide solution (30% in methanol).
-
Procedure:
-
In a reactor vessel, dissolve 0.8 mol of 3,4-dihydroxy benzaldehyde and 1.35 mol of phenylethyl acetate in 330g of absolute ethanol.
-
Add 12g of a 30% sodium methoxide solution in ethanol.
-
Subject the reaction mixture to microwave irradiation (e.g., 550W) with stirring for 1.5 hours.
-
After the reaction, proceed with purification steps such as crystallization to obtain pure CAPE.[5]
-
Protocol 3: Purification of CAPE by Column Chromatography
-
Materials: Crude CAPE product, silica gel, appropriate solvent system (e.g., dichloromethane/n-hexane or ethyl acetate/cyclohexane).
-
Procedure:
-
Prepare a slurry of silica gel in the chosen non-polar solvent and pack it into a chromatography column.
-
Dissolve the crude CAPE product in a minimum amount of the eluting solvent.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing pure CAPE.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified CAPE.
-
Purification of this compound
The purification of CAPE from both natural extracts and synthetic reaction mixtures is crucial to obtain a high-purity product for research and development.
-
Column Chromatography: This is a widely used technique for the purification of CAPE.[10] Silica gel is a common stationary phase, and various solvent systems, such as dichloromethane/n-hexane or ethyl ether/cyclohexane, can be employed as the mobile phase.[1]
-
Crystallization: Recrystallization is an effective method for purifying CAPE, especially after initial purification by other means.[10] Solvents like hot toluene can be used, where the crude product is dissolved in the hot solvent and then allowed to cool slowly, leading to the formation of pure crystals.[1]
-
Molecularly Imprinted Polymer-Solid Phase Extraction (MIP-SPE): This is a more advanced and selective method for the separation and enrichment of CAPE.[11] MIPs are synthesized using CAPE as a template, creating specific binding sites that allow for high affinity and selectivity in separating CAPE from complex mixtures.[11]
Signaling Pathways Modulated by CAPE
CAPE exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for drug development professionals.
-
NF-κB Pathway: CAPE is a well-known inhibitor of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[12][13] NF-κB is a critical regulator of inflammatory responses, and its inhibition by CAPE contributes significantly to the anti-inflammatory properties of the compound.[2][4]
-
Nrf2 Pathway: CAPE can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][14][15] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, and its activation by CAPE is central to the compound's antioxidant and cytoprotective effects.[14][16]
-
Akt Signaling: Studies have shown that CAPE can inhibit the Akt signaling pathway, which is often hyperactivated in various cancers.[13] This inhibition contributes to the anti-proliferative and pro-apoptotic effects of CAPE in cancer cells.
Visualizations
Caption: Acyl Chloride Synthesis Workflow for CAPE.
Caption: CAPE's inhibitory action on the NF-κB pathway.
Caption: CAPE's activation of the Nrf2 antioxidant pathway.
References
- 1. Bioactivity and Chemical Synthesis of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN102746152A - Method for preparing this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound (CAPE): Synthesis and X-Ray Crystallographic Analysis [jstage.jst.go.jp]
- 9. mdpi.com [mdpi.com]
- 10. The process of extracting this compound from propolis in propolis extract powder. [greenskybio.com]
- 11. Separation and purification of the antioxidant compounds, this compound and caffeic acid from mushrooms by molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound suppresses the proliferation of human prostate cancer cells through inhibition of AMPK and Akt signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound as a Potential Treatment for Advanced Prostate Cancer Targeting Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound up-regulates antioxidant levels in hepatic stellate cell line T6 via an Nrf2-mediated mitogen activated protein kinases pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Suppresses Oxidative Stress and Regulates M1/M2 Microglia Polarization via Sirt6/Nrf2 Pathway to Mitigate Cognitive Impairment in Aged Mice following Anesthesia and Surgery - PMC [pmc.ncbi.nlm.nih.gov]
Caffeic Acid Phenethyl Ester (CAPE): A Technical Guide to its Anti-inflammatory Mechanisms of Action
Executive Summary: Caffeic acid phenethyl ester (CAPE) is a polyphenolic compound derived from honeybee propolis, recognized for its potent anti-inflammatory, antioxidant, and immunomodulatory properties.[1][2] Its therapeutic potential in a range of inflammatory conditions has prompted extensive research into its molecular mechanisms. This technical guide provides an in-depth analysis of the core pathways through which CAPE exerts its anti-inflammatory effects, targeting researchers, scientists, and professionals in drug development. The primary mechanisms discussed include the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade, modulation of the arachidonic acid pathway by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and attenuation of the NLRP3 inflammasome. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to offer a comprehensive resource on the anti-inflammatory action of CAPE.
Core Anti-inflammatory Mechanisms of CAPE
CAPE's anti-inflammatory activity is multifaceted, involving the modulation of several critical signaling pathways that govern the expression of pro-inflammatory mediators.
Potent Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master transcription factor that orchestrates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4] CAPE is a well-documented and specific inhibitor of NF-κB activation, which is considered a primary basis for its anti-inflammatory and immunomodulatory effects.[1][5]
The mechanism of inhibition can occur at several points in the pathway:
-
Inhibition of p65 Nuclear Translocation: In response to inflammatory stimuli, the NF-κB p65/p50 dimer is typically released from its inhibitor, IκBα, and translocates to the nucleus. CAPE has been shown to prevent this translocation, thereby blocking NF-κB from binding to DNA and initiating the transcription of inflammatory genes.[5][6]
-
Suppression of IκBα and IKK Phosphorylation: In certain cell types, such as human CD4+ T cells, CAPE inhibits the phosphorylation of the IκB kinase (IKK) complex.[7] This action prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7]
-
Direct Inhibition of NF-κB DNA Binding: Some studies suggest that CAPE can directly inhibit the interaction between NF-κB proteins and their DNA binding sites, representing another layer of suppression.[1]
The precise point of inhibition can be cell-type specific, with reports indicating CAPE inhibits IκB degradation in monocytic cells while suppressing upstream IKK activation in astroglial cells.[8]
Modulation of the Arachidonic Acid Cascade
The inflammatory response heavily involves the production of eicosanoids, such as prostaglandins and leukotrienes, which are derived from arachidonic acid (AA).[9][10][11] CAPE intervenes in this cascade at multiple levels.
-
Inhibition of Arachidonic Acid Release: The synthesis of eicosanoids begins with the release of AA from cell membrane phospholipids, a step catalyzed by phospholipase A2 (PLA2).[9] CAPE has been shown to inhibit this initial release, thereby reducing the available substrate for downstream enzymes.[1][2]
-
Inhibition of Cyclooxygenase (COX) Enzymes: Once released, AA is metabolized by COX enzymes to produce prostaglandins, which are key mediators of pain, fever, and inflammation.[12] CAPE directly and non-selectively inhibits the catalytic activities of both COX-1 and COX-2.[13][14] At higher concentrations, it can also suppress the expression of the inducible COX-2 enzyme.[13]
-
Inhibition of Lipoxygenase (LOX) Enzymes: The LOX pathway converts AA into leukotrienes, which are potent chemoattractants and mediators of bronchoconstriction and vascular permeability.[15] CAPE effectively suppresses the 5-lipoxygenase (5-LOX) pathway, leading to a reduction in leukotriene synthesis.[1][14] This dual inhibition of both COX and LOX pathways provides a broad anti-inflammatory effect.[16]
Attenuation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a cytosolic multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[17] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Recent studies have identified CAPE as an inhibitor of NLRP3 inflammasome activation.[18]
The proposed mechanisms include:
-
Blocking NLRP3-ASC Interaction: The assembly of the inflammasome requires the interaction between the NLRP3 sensor protein and the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). CAPE has been reported to directly bind to ASC, thereby blocking the crucial NLRP3-ASC interaction and preventing the recruitment of pro-caspase-1.[17][19]
-
Promoting NLRP3 Degradation: CAPE may also facilitate the ubiquitination and subsequent degradation of the NLRP3 protein, reducing its availability to form an active inflammasome complex.[18]
Influence on Mitogen-Activated Protein Kinase (MAPK) Signaling
MAPK signaling pathways, including p38, JNK, and ERK, are crucial in transducing extracellular signals to regulate the production of inflammatory mediators.[20][21] While the effect of CAPE on NF-κB is more extensively characterized, evidence suggests it also modulates MAPK signaling. For instance, CAPE has been shown to reduce the phosphorylation of p38 MAPK, thereby attenuating neuroinflammation.[22] The inhibition of MAPK pathways can contribute to the overall reduction in the expression of pro-inflammatory genes.
Quantitative Analysis of Anti-inflammatory Activity
The following table summarizes key quantitative data from various studies, illustrating the potency of CAPE in different experimental models.
| Parameter | Target/Model | Value/Effect | Concentration/Dose | Reference(s) |
| IC₅₀ | Human COX-1 (cell-free assay) | 58 µM | 16.6 µg/ml | [23] |
| IC₅₀ | Human COX-2 (cell-free assay) | 82 µM | 23.4 µg/ml | [23] |
| Inhibition | NF-κB DNA-binding activity | Dose-dependent inhibition | 20, 40, 50 µM | [24] |
| Inhibition | PGE₂ Synthesis | Suppression in TPA/A23187-stimulated oral epithelial cells | 1-2.5 µg/ml | [13] |
| Inhibition | Arachidonic Acid Release | Dose-dependent inhibition in TPA/A23187-stimulated cells | Max effect at 5-7.5 µg/ml | [23] |
| Inhibition | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Significant decrease in serum levels in a rat intestinal obstruction model | 10 µmol/kg/day (i.p.) | [25] |
| Inhibition | Pro-inflammatory Cytokines (IL-6, TNF-α) | Decreased serum levels in rats undergoing moderate swimming test | 20 mg/kg (oral) | [26] |
Key Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the anti-inflammatory mechanisms of CAPE.
Assessment of NF-κB Nuclear Translocation and DNA Binding
Method: Electrophoretic Mobility Shift Assay (EMSA)
Objective: To determine if CAPE inhibits the translocation of active NF-κB to the nucleus and its subsequent binding to DNA.
Protocol Outline:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., human CD4+ T cells, macrophages) to sub-confluence. Pre-treat cells with various concentrations of CAPE for a specified time (e.g., 2 hours).[7]
-
Stimulation: Induce NF-κB activation by treating cells with an inflammatory stimulus (e.g., TNF-α, PMA and ionomycin, or LPS) for a short period (e.g., 30-45 minutes).[7]
-
Nuclear Protein Extraction: Lyse the cells and separate the cytoplasmic and nuclear fractions via centrifugation. Isolate proteins from the nuclear fraction.
-
Binding Reaction: Incubate the nuclear extracts with a radiolabeled (e.g., ³²P) or fluorescently-labeled double-stranded oligonucleotide probe containing the consensus DNA binding site for NF-κB.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe using non-denaturing polyacrylamide gel electrophoresis.
-
Detection: Visualize the bands by autoradiography or fluorescence imaging. A decrease in the intensity of the shifted band in CAPE-treated samples compared to the stimulated control indicates inhibition of NF-κB binding.
References
- 1. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppressed growth and metastasis of nasopharyngeal carcinoma cells by inactivating the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAPE and Neuroprotection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacogenomics of Prostaglandin and Leukotriene Receptors [frontiersin.org]
- 11. Prostaglandins and leukotrienes: advances in eicosanoid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of prostaglandin synthesis by antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Up-regulation of prostaglandin biosynthesis by leukotriene C4 in elicited mice peritoneal macrophages activated with lipopolysaccharide/interferon-{gamma} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NLRP3 inflammasome in health and disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. assaygenie.com [assaygenie.com]
- 21. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. This compound decreases cholangiocarcinoma growth by inhibition of NF-κB and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The effects of this compound (CAPE) on bacterial translocation and inflammatory response in an experimental intestinal obstruction model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound reduces Pro Inflammatory Cytokines in Moderate Swimming Test in Growing Rats Model - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Targets of Caffeic Acid Phenethyl Ester (CAPE) in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic acid phenethyl ester (CAPE), a natural phenolic compound derived from honeybee propolis, has garnered significant attention in oncological research due to its potent anti-cancer properties. Exhibiting selective cytotoxicity towards cancer cells while sparing normal cells, CAPE modulates a multitude of intracellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis. This technical guide provides a comprehensive overview of the key molecular targets of CAPE in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Molecular Targets and Mechanisms of Action
CAPE exerts its anti-neoplastic effects by targeting several critical signaling pathways and effector molecules that are frequently dysregulated in cancer. The primary molecular targets identified include transcription factors such as NF-κB and STAT3, the pro-survival Akt signaling pathway, and matrix metalloproteinases (MMPs) involved in tumor invasion and metastasis.
Inhibition of Nuclear Factor-Kappa B (NF-κB) Signaling
Nuclear Factor-Kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, NF-κB is constitutively active, promoting tumor growth and resistance to therapy. CAPE is a well-documented and potent inhibitor of NF-κB activation.[1][2]
Mechanism of Inhibition:
CAPE's inhibitory action on the NF-κB pathway is multi-faceted. It has been shown to prevent the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[2] This sequestration in the cytoplasm prevents NF-κB from binding to the promoter regions of its target genes, thereby downregulating the expression of anti-apoptotic proteins like Bcl-2 and survivin, and cell cycle regulators. The inhibition of NF-κB by CAPE is specific, as it does not appear to affect the DNA binding of other transcription factors such as AP-1, Oct-1, and TFIID.[2] Some studies suggest that CAPE's effect may involve the inhibition of IκB kinase (IKK), the enzyme responsible for phosphorylating the inhibitory subunit IκBα, which targets it for degradation and subsequent NF-κB activation.
Signaling Pathway Diagram:
References
Caffeic Acid Phenethyl Ester (CAPE): A Technical Guide to its Anti-inflammatory Properties
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Caffeic Acid Phenethyl Ester (CAPE) is a polyphenolic compound derived from honeybee propolis that exhibits a wide range of biological activities, including potent anti-inflammatory, antioxidant, immunomodulatory, and anticarcinogenic effects.[1][2] Its significant anti-inflammatory properties are attributed to its ability to modulate multiple critical signaling pathways and enzymatic activities that are central to the inflammatory response. This technical guide provides an in-depth review of the molecular mechanisms underlying CAPE's anti-inflammatory action, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling networks involved. The primary mechanisms of action include the potent and specific inhibition of the Nuclear Factor-κB (NF-κB) pathway, suppression of the arachidonic acid metabolic cascade via inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and modulation of other key inflammatory signaling pathways such as MAPKs and STATs.
Core Anti-inflammatory Mechanisms of CAPE
CAPE exerts its anti-inflammatory effects through a multi-targeted approach, interfering with key nodes in the inflammatory signaling cascade.
Potent Inhibition of the NF-κB Signaling Pathway
The inhibition of the NF-κB transcription factor is the most well-documented molecular basis for CAPE's anti-inflammatory and immunomodulatory activities.[1][3] NF-κB is a master regulator of genes involved in inflammation, immunity, and cell survival.[4] CAPE interferes with this pathway at several levels:
-
Inhibition of IκB Kinase (IKK) Complex: In some cell types, CAPE has been shown to suppress the activation of the upstream IKK complex, which is responsible for phosphorylating the inhibitory IκBα protein.[5]
-
Prevention of IκBα Degradation: By inhibiting IKK, CAPE prevents the phosphorylation and subsequent degradation of IκBα.[5][6] This keeps NF-κB sequestered in the cytoplasm in its inactive state.
-
Inhibition of p65 Nuclear Translocation: CAPE effectively prevents the translocation of the active p65 subunit of NF-κB from the cytoplasm into the nucleus.[3][7]
-
Blockade of NF-κB DNA Binding: Even in scenarios where some p65 reaches the nucleus, CAPE has been shown to directly inhibit the binding of the NF-κB protein to its specific DNA consensus sequences in the promoters of target genes.[3][8]
This comprehensive inhibition of NF-κB activation leads to the downregulation of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and COX-2.[1][4][6]
Figure 1: CAPE's multi-level inhibition of the canonical NF-κB signaling pathway.
Modulation of Arachidonic Acid Metabolism
Arachidonic acid (AA) is a key precursor for potent inflammatory mediators known as eicosanoids, including prostaglandins and leukotrienes.[9][10] The synthesis of these molecules is dependent on the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11][12] CAPE has been shown to suppress this pathway through several mechanisms:
-
Inhibition of Arachidonic Acid Release: CAPE can inhibit the release of AA from cell membrane phospholipids, which is a rate-limiting step for eicosanoid synthesis.[1][13]
-
Direct Inhibition of COX Enzymes: CAPE non-selectively inhibits the enzymatic activity of both the constitutive isoform COX-1 and the inducible isoform COX-2, thereby blocking the conversion of AA to prostaglandins.[13][14]
-
Suppression of COX-2 Expression: At higher concentrations, CAPE suppresses the TPA-mediated induction of COX-2 mRNA and protein, an effect linked to its inhibition of transcription factors like NF-κB.[13]
-
Inhibition of 5-Lipoxygenase (5-LOX): CAPE inhibits the 5-LOX enzyme, which is responsible for converting AA into leukotrienes, another class of potent pro-inflammatory mediators.[14][15]
Figure 2: CAPE's inhibitory effects on the Arachidonic Acid (AA) metabolic cascade.
Interaction with Other Pro-inflammatory Signaling Pathways
Beyond NF-κB and AA metabolism, CAPE modulates other signaling cascades integral to the inflammatory response.
-
Mitogen-Activated Protein Kinases (MAPKs): MAPKs, including p38, JNK, and ERK, are key regulators of cytokine production and inflammatory gene expression.[16][17] The effect of CAPE on MAPKs appears to be cell-type and stimulus-dependent. Some studies report that CAPE does not inhibit p38 MAPK phosphorylation in T-cells[5], while others show it reduces p38 phosphorylation in murine models, attenuating neuroinflammation.[18] In neutrophils, CAPE has been shown to attenuate the activity of the ERK1/2 and JNK pathways.[19]
-
Signal Transducer and Activator of Transcription (STAT) Pathway: The JAK/STAT pathway is crucial for signaling downstream of many cytokine receptors.[20][21] CAPE has been shown to inhibit the activation of STAT3, a transcription factor implicated in chronic inflammation and cancer.[1]
Quantitative Efficacy of CAPE in Inflammation
The anti-inflammatory effects of CAPE have been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Effects of CAPE on Inflammatory Markers
| Cell Type | Stimulus | CAPE Concentration | Effect | Reference |
| Human CD4+ T cells | PMA + Ionomycin | 1-10 µM | Dose-dependent inhibition of IKKα/IKKβ and IκBα phosphorylation. | [5] |
| Human CD4+ T cells | PMA + Ionomycin | 10 µM | Significant inhibition of NF-κB activation (nuclear binding activity). | [5] |
| Human Oral Epithelial Cells | TPA + A23187 | 2.5 µg/mL (~8.8 µM) | Suppressed PGE2 synthesis without affecting COX enzyme amounts. | [13] |
| Human Oral Epithelial Cells | TPA | 10-20 µg/mL (~35-70 µM) | Suppressed the induction of COX-2 mRNA and protein. | [13] |
| Human Neutrophils | LPS (100 ng/mL) | 100 µM | Attenuated the expression of TNF-α and IL-6. | [19] |
| Human Corneal Fibroblasts | IL-1β | 10-20 µM | Significantly inhibited production of IL-6, MCP-1, and ICAM-1. | [22] |
Table 2: In Vivo Effects of CAPE in Animal Models of Inflammation
| Animal Model | CAPE Dose & Route | Effect | Reference |
| Rat Carrageenan Air Pouch | 10-100 mg/kg | Dose-dependent suppression of prostaglandin synthesis. | [13] |
| Rat Carrageenan Air Pouch | 100 mg/kg | Markedly suppressed amounts of COX-2 in the pouch. | [13] |
| Rat Model of Intestinal Obstruction | 10 µmol/kg, IP | Decreased serum levels of TNF-α, IL-6, and IL-1β. | [23] |
| Growing Rats (Moderate Swimming) | 20 mg/kg, Oral | Decreased serum levels of pro-inflammatory cytokines IL-6 and TNF-α. | [6] |
| Rat Burn Healing Model | N/A | Reduced myeloperoxidase (MPO) activity and nitric oxide (NO) levels. | [1] |
Key Experimental Methodologies
The characterization of CAPE's anti-inflammatory properties relies on a set of standard and advanced molecular biology and pharmacology techniques.
Analysis of NF-κB Activation (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is used to detect the specific DNA-binding activity of transcription factors like NF-κB.
-
Protocol Overview:
-
Cell Culture and Treatment: Cells (e.g., Jurkat T-cells, RAW 264.7 macrophages) are pre-treated with various concentrations of CAPE for a specified time (e.g., 2 hours) before stimulation with an inflammatory agent (e.g., TNF-α, LPS, PMA).[3][5]
-
Nuclear Extract Preparation: Following treatment, cells are harvested, and nuclear proteins are isolated from the cytoplasmic fraction through differential centrifugation using hypotonic and high-salt buffers.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') is end-labeled with a radioactive isotope (e.g., [γ-³²P]ATP) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding. For competition assays, a 100-fold excess of unlabeled ("cold") probe is added to confirm binding specificity.[5]
-
Electrophoresis: The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane for chemiluminescent detection (for non-radioactive probes). A decrease in the intensity of the shifted band in CAPE-treated samples indicates inhibition of NF-κB DNA binding.
-
Quantification of Protein Expression and Phosphorylation (Western Blot)
Western blotting is used to measure changes in the total amount or phosphorylation (activation) state of key signaling proteins.
-
Protocol Overview:
-
Cell Lysis: After treatment with stimuli and/or CAPE, cells are lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.
-
Protein Quantification: The total protein concentration in each lysate is determined using a colorimetric assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-p-IκBα, anti-p-p38, anti-total-p65).
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. Band intensities are quantified using densitometry software.
-
Measurement of Cytokine Production (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of secreted cytokines in cell culture supernatants or serum.
-
Protocol Overview:
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Sample Incubation: Cell culture supernatants or diluted serum samples are added to the wells and incubated. The cytokine in the sample binds to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, which recognizes a different epitope on the target cytokine, is added.
-
Enzyme Conjugate: Streptavidin-HRP (or a similar enzyme conjugate) is added, which binds to the biotin on the detection antibody.
-
Substrate Addition: A colorimetric substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.
-
Measurement: The reaction is stopped, and the absorbance is read on a microplate reader at a specific wavelength. The concentration of the cytokine is determined by comparing the absorbance to a standard curve generated from known concentrations of the recombinant cytokine.
-
Figure 3: A generalized experimental workflow for in vitro analysis of CAPE's anti-inflammatory effects.
Conclusion
This compound (CAPE) is a natural compound with a robust and multifaceted anti-inflammatory profile. Its primary mechanism of action involves the potent and specific inhibition of the NF-κB signaling pathway, a central hub for inflammatory gene expression.[1][3] This is complemented by its significant inhibitory effects on the arachidonic acid cascade, where it targets both COX and LOX enzymes to reduce the synthesis of prostaglandins and leukotrienes.[13][14] Furthermore, its ability to modulate other signaling pathways, such as MAPK and STAT, contributes to its broad-spectrum activity. The quantitative data from both in vitro and in vivo studies consistently demonstrate that CAPE can significantly reduce the production of pro-inflammatory mediators and suppress inflammatory responses at pharmacologically relevant concentrations. For drug development professionals, CAPE represents a promising lead compound for the development of novel anti-inflammatory therapeutics. Further research should focus on optimizing its pharmacokinetic properties and exploring its efficacy in chronic inflammatory disease models.
References
- 1. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduces Pro Inflammatory Cytokines in Moderate Swimming Test in Growing Rats Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits T-cell activation by targeting both nuclear factor of activated T-cells and NF-kappaB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gosset.ai [gosset.ai]
- 12. Frontiers | Arachidonic acid metabolism as a therapeutic target in AKI-to-CKD transition [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential regulation and properties of MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of MAPKs by growth factors and receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bslonline.org [bslonline.org]
- 20. STAT signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. The effects of this compound (CAPE) on bacterial translocation and inflammatory response in an experimental intestinal obstruction model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Antioxidant and free radical scavenging activity of CAPE in vitro
An In-Depth Technical Guide to the In Vitro Antioxidant and Free Radical Scavenging Activity of Caffeic Acid Phenethyl Ester (CAPE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAPE) is a potent natural phenolic compound and an active component of honeybee propolis.[1] Structurally, it is an ester of caffeic acid and phenethyl alcohol.[2] CAPE has garnered significant attention in the scientific community for its wide spectrum of biological activities, including anti-inflammatory, anti-cancer, antiviral, and immunomodulatory effects.[1][3] At the core of these properties lies its remarkable antioxidant and free radical scavenging capabilities. The structural basis for this activity is primarily attributed to the ortho-dihydroxyl functionality (the catechol ring) and the unsaturated double bond in its side chain, which facilitate the donation of a hydrogen atom to stabilize free radicals.[4]
This technical guide provides a comprehensive overview of the in vitro antioxidant and free radical scavenging activities of CAPE. It summarizes quantitative data from various assays, details the experimental protocols for these assessments, and visualizes key experimental workflows and the signaling pathways through which CAPE exerts its antioxidant effects.
Quantitative Assessment of Antioxidant and Radical Scavenging Activity
The antioxidant efficacy of CAPE has been quantified using a variety of in vitro assays. These assays measure different aspects of antioxidant action, including the ability to scavenge stable free radicals, reduce metal ions, and inhibit lipid peroxidation. The data presented below is compiled from multiple studies to allow for a comparative assessment of CAPE's potency.
Table 1: Free Radical Scavenging Activity of CAPE
| Assay Type | Species Scavenged | IC50 / % Inhibition | Reference Compound | Reference Compound Value |
| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | Potent scavenging effect[5] | BHA, BHT, α-tocopherol, Trolox | - |
| ABTS Radical Scavenging | 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) | Potent scavenging activity[6] | - | - |
| Superoxide Anion Radical Scavenging | Superoxide anion (O₂⁻) | Potent scavenging activity[6][7] | - | - |
| DMPD Radical Scavenging | N,N-dimethyl-p-phenylenediamine | Potent scavenging activity[6] | - | - |
IC50: The concentration of the antioxidant required to decrease the initial radical concentration by 50%. A lower IC50 value indicates higher antioxidant activity. BHA: Butylated hydroxyanisole; BHT: Butylated hydroxytoluene.
Table 2: Reducing Power and Metal Chelating Activity of CAPE
| Assay Type | Principle | CAPE Value (Absorbance) | Reference Compounds | Reference Values (Absorbance) |
| Ferric Reducing Antioxidant Power (FRAP) | Reduction of Fe³⁺-TPTZ to Fe²⁺-TPTZ | 1.806 | BHA, α-tocopherol, Trolox, BHT | 1.862, 1.254, 1.216, 0.884[6] |
| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) | Reduction of Cu²⁺ to Cu⁺ | 0.539 | BHA | 0.539[6] |
| Fe³⁺ Reducing Ability | Reduction of Fe³⁺ to Fe²⁺ | 1.814 | BHA | 3.31[6] |
| Ferrous Ions (Fe²⁺) Chelating Activity | Chelates Fe²⁺ ions | - | - | - |
Higher absorbance values indicate greater reducing power.
Table 3: Inhibition of Lipid Peroxidation by CAPE
| Assay System | % Inhibition | Reference Compounds | Reference Values (% Inhibition) |
| Linoleic Acid Emulsion | 97.9% | BHT, Trolox, BHA, α-tocopherol | 97.6%, 90.3%, 87.3%, 75.3%[6] |
Modulation of Cellular Antioxidant Signaling Pathways
Beyond direct radical scavenging, CAPE exerts its antioxidant effects by modulating key intracellular signaling pathways that regulate the cellular redox state. The two primary pathways influenced by CAPE are the Nrf2 and NF-κB pathways.[2][8]
-
Nrf2 Pathway Activation: CAPE activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that controls the expression of a suite of antioxidant and cytoprotective genes.[2][9] Upon activation by CAPE, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of genes encoding for antioxidant enzymes like heme oxygenase-1 (HO-1).[2] This enhances the cell's intrinsic capacity to neutralize reactive oxygen species (ROS).
-
NF-κB Pathway Inhibition: CAPE is a well-known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] NF-κB is a transcription factor that, when activated by oxidative stress and inflammatory stimuli, promotes the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS), which can generate further oxidative stress.[9][10] By blocking NF-κB activation, CAPE reduces the production of these inflammatory and pro-oxidant mediators.[3]
Caption: CAPE's dual modulation of Nrf2 and NF-κB pathways.
Detailed Experimental Protocols & Workflows
The following sections provide detailed methodologies for the key in vitro assays used to characterize the antioxidant and free radical scavenging activity of CAPE.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.[11]
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 1.0 at its maximum wavelength (~517 nm). Prepare various concentrations of CAPE and a standard antioxidant (e.g., Trolox, Ascorbic Acid).
-
Reaction Mixture: In a microplate well or cuvette, add a specific volume of the CAPE solution (or standard/blank) to a fixed volume of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes) to allow the reaction to reach completion.[12]
-
Measurement: Measure the absorbance of the resulting solution at ~517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the CAPE sample. The IC50 value is determined by plotting the percentage inhibition against the concentration of CAPE.
Caption: Workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant results in a loss of color, which is measured spectrophotometrically.[12]
Methodology:
-
Radical Generation: The ABTS•⁺ radical is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[13]
-
Reagent Preparation: The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 (±0.02) at 734 nm.[13] Prepare various concentrations of CAPE and a standard.
-
Reaction Mixture: Add a small volume of the CAPE solution to a larger, fixed volume of the diluted ABTS•⁺ solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).[13]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Caption: Workflow for the ABTS antioxidant assay.
Superoxide Anion (O₂⁻) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge superoxide radicals. Superoxide can be generated in vitro through enzymatic (e.g., xanthine/xanthine oxidase) or non-enzymatic (e.g., phenazine methosulfate-NADH) systems. The radicals then reduce a detector molecule like nitroblue tetrazolium (NBT) to a colored formazan product. The antioxidant competes for the superoxide radicals, thereby inhibiting the color formation.[13][14]
Methodology (Non-enzymatic):
-
Reagent Preparation: Prepare solutions of NADH, phenazine methosulfate (PMS), and nitroblue tetrazolium (NBT) in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare various concentrations of CAPE.
-
Reaction Mixture: In a reaction vessel, mix the CAPE solution with the NADH and NBT solutions.
-
Initiation: Start the reaction by adding the PMS solution. This initiates the generation of superoxide radicals.
-
Incubation: Incubate the mixture at room temperature for a set time (e.g., 5 minutes).
-
Measurement: Measure the absorbance of the formed formazan product at 560 nm.[14]
-
Calculation: Calculate the percentage of superoxide radical scavenging and the IC50 value.
Caption: Workflow for the superoxide scavenging assay.
Hydroxyl Radical (•OH) Scavenging Assay
The hydroxyl radical is the most reactive oxygen species and can cause severe damage to biomolecules. This assay typically involves the Fenton reaction (Fe²⁺ + H₂O₂) to generate hydroxyl radicals, which then react with a detector molecule (e.g., deoxyribose, DMSO) to produce a measurable product. The antioxidant's ability to scavenge the hydroxyl radicals and prevent this reaction is quantified.[15][16]
Methodology (Deoxyribose Method):
-
Reagent Preparation: Prepare solutions of 2-deoxyribose, FeCl₃, EDTA, H₂O₂, and ascorbic acid in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare various concentrations of CAPE.
-
Reaction Mixture: In a test tube, add the CAPE solution followed by FeCl₃, EDTA, 2-deoxyribose, and H₂O₂.
-
Initiation: Initiate the reaction by adding ascorbic acid.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).
-
Color Development: Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA). Heat the mixture (e.g., in a boiling water bath for 15 minutes) to develop a pink chromogen from the reaction of TBA with malondialdehyde (a product of deoxyribose degradation).
-
Measurement: After cooling, measure the absorbance of the pink solution at ~532 nm.
-
Calculation: Calculate the percentage of hydroxyl radical scavenging activity.
Caption: Workflow for the hydroxyl radical scavenging assay.
Conclusion
The in vitro evidence robustly establishes this compound (CAPE) as a formidable antioxidant. Its efficacy is demonstrated through multiple mechanisms, including direct scavenging of a wide array of free radicals, potent inhibition of lipid peroxidation, and significant reducing power.[6] Furthermore, CAPE's ability to modulate critical cellular redox-sensitive signaling pathways, namely by activating the protective Nrf2 pathway and inhibiting the pro-inflammatory NF-κB pathway, underscores a sophisticated mechanism of action that extends beyond simple chemical quenching of radicals.[2][10] The comprehensive data and standardized protocols presented in this guide provide a valuable resource for researchers and professionals in the field, facilitating further investigation into the therapeutic potential of CAPE in oxidative stress-related pathologies.
References
- 1. This compound: A review on its pharmacological importance, and its association with free radicals, COVID‐19, and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bslonline.org [bslonline.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Protects Kidney Mitochondria against Ischemia/Reperfusion Induced Injury in an In Vivo Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. Determination of in vitro antioxidant activity and in vivo antineoplastic effects against Ehrlich ascites carcinoma of methanolic extract of Sphagneticola calendulacea (L.) Pruski - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of the Antioxidant and Reactive Oxygen Species Scavenging Activity of Methanolic Extract of Caesalpinia crista Leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. rjptonline.org [rjptonline.org]
- 16. bbrc.in [bbrc.in]
Caffeic Acid Phenethyl Ester (CAPE) as an Inhibitor of NF-κB Signaling: A Technical Guide
Executive Summary: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor family that orchestrates a wide array of biological processes, including immune responses, inflammation, cell survival, and proliferation. Its dysregulation is implicated in numerous pathologies, making it a prime target for therapeutic intervention. Caffeic acid phenethyl ester (CAPE), a natural compound derived from honeybee propolis, has emerged as a potent and specific inhibitor of the NF-κB signaling pathway.[1][2][3] This technical guide provides an in-depth analysis of CAPE's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
The NF-κB Signaling Pathway and CAPE
The most common form of NF-κB is a heterodimer of the p50 and p65 (RelA) subunits, which in its inactive state is sequestered in the cytoplasm by an inhibitory protein, IκBα.[4][5] Upon stimulation by various agents like tumor necrosis factor-alpha (TNF-α), lipopolysaccharide (LPS), or phorbol esters, the IκB kinase (IKK) complex becomes activated.[1][6] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[4][7] The degradation of IκBα unmasks a nuclear localization sequence (NLS) on the p65 subunit, allowing the p50/p65 dimer to translocate into the nucleus.[8][9] Inside the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins.[8]
CAPE intervenes in this cascade at multiple key junctures, making it an effective inhibitor. Its primary mechanisms include preventing the activation of the IKK complex, blocking the phosphorylation and degradation of IκBα, inhibiting the nuclear translocation of p65, and directly impeding the DNA binding of NF-κB.[1][6][8][10]
Mechanism of Action: Multi-Level Inhibition by CAPE
CAPE's efficacy stems from its ability to disrupt the NF-κB signaling cascade at several points. Studies show that CAPE can directly inhibit the IKK complex, thereby preventing the initial phosphorylation of IκBα.[6][8] This action halts the signaling cascade upstream. Furthermore, CAPE has been shown to prevent the translocation of the p65 subunit into the nucleus, even in scenarios where IκBα degradation occurs, suggesting an additional mechanism of action.[1][3][7][11] Some studies also indicate that CAPE can directly interfere with the ability of the NF-κB dimer to bind to its target DNA sequences.[10] This multi-faceted inhibition makes CAPE a robust modulator of NF-κB activity. The effect of CAPE is also highly specific, as it has been shown not to affect the DNA binding of other transcription factors such as AP-1, Oct-1, and TFIID.[1][3][11]
Caption: CAPE inhibits NF-κB signaling at multiple points.
Quantitative Data on CAPE-Mediated Inhibition
The inhibitory effects of CAPE on the NF-κB pathway are dose-dependent. The following tables summarize quantitative findings from various studies, demonstrating how increasing concentrations of CAPE affect key components and outcomes of the signaling cascade.
Table 1: Dose-Dependent Inhibition of NF-κB Pathway Components by CAPE
| Cell Type | Stimulus | CAPE Concentration (µM) | Target | Method | Observed Effect | Reference |
| Human CD4+ T cells | PMA + Ionomycin | 10, 20, 50, 100 | IKKα/IKKβ Phosphorylation | Western Blot | Dose-dependent inhibition observed. | [8] |
| Human CD4+ T cells | PMA + Ionomycin | 10, 20, 50, 100 | IκBα Phosphorylation | Western Blot | Dose-dependent inhibition observed. | [8] |
| Human CD4+ T cells | PMA + Ionomycin | 10, 20, 50, 100 | NF-κB Nuclear Translocation | EMSA | Dose-dependent inhibition of NF-κB DNA binding. | [8] |
| Cholangiocarcinoma | None (basal) | 20, 40, 50 | NF-κB DNA Binding Activity | EMSA | Decreased binding activity observed at all concentrations. | [12] |
| HCT116 cells | TNF-α | Not specified | IκBα Degradation | Western Blot | CAPE interfered with TNF-α dependent IκBα degradation. | [6] |
| Nasopharyngeal Carcinoma | None (basal) | Not specified | p65 Nuclear Level | Western Blot | Marked reduction of p65 in the nuclear fraction. | [7] |
| U937 cells | TNF-α | 25 µg/ml | p65 Nuclear Translocation | Western Blot | Prevented the translocation of the p65 subunit to the nucleus. | [3] |
Table 2: Effect of CAPE on NF-κB-Dependent Cellular Outcomes
| Cell Type | Stimulus | CAPE Concentration (µM) | Outcome Measured | Result | Reference |
| Human CD4+ T cells | anti-CD3/CD28 Abs | Not specified | IFN-γ and IL-5 Production | Significantly suppressed cytokine production. | [8] |
| Human CD4+ T cells | anti-CD3/CD28 Abs | Not specified | T cell Proliferation | Significantly suppressed proliferation. | [8] |
| Human CD4+ T cells | None | 10, 20, 50, 100 | Caspase-3 Expression | Induced active caspase-3 expression, especially at 50-100 µM. | [8] |
| Cholangiocarcinoma | N/A | 20 | Cell Growth (BrdU assay) | Decreased number of BrdU-positive cells. | [12] |
Key Experimental Protocols
Investigating the effects of CAPE on NF-κB signaling requires a series of well-established molecular biology techniques. A generalized workflow is presented below, followed by detailed protocols for essential assays.
Caption: General workflow for studying CAPE's effect on NF-κB.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, Jurkat, or primary cells) at an appropriate density in 6-well or 10-cm dishes and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of CAPE (e.g., 10, 20, 50 µM) or vehicle control (DMSO). Incubate for a specified period, typically 1-2 hours.[8]
-
Stimulation: Add the NF-κB activating agent (e.g., 10 ng/mL TNF-α or 50 ng/mL PMA) directly to the medium.[8][13] Incubate for the optimal time required to observe the desired effect (e.g., 15 minutes for IκBα phosphorylation, 30-45 minutes for p65 nuclear translocation).[8]
-
Harvesting: After stimulation, wash the cells with ice-cold PBS and proceed immediately to lysis or fractionation.
Preparation of Nuclear and Cytoplasmic Extracts
-
Cell Lysis: Scrape cells into a hypotonic lysis buffer (e.g., HEPES, KCl, MgCl2, DTT, and protease/phosphatase inhibitors) and incubate on ice.
-
Cytoplasmic Fraction: Disrupt the cell membrane by passing the lysate through a narrow-gauge needle or using a Dounce homogenizer. Centrifuge at low speed to pellet the nuclei. The resulting supernatant is the cytoplasmic extract.
-
Nuclear Fraction: Wash the nuclear pellet with lysis buffer. Resuspend the pellet in a high-salt nuclear extraction buffer and incubate on ice with periodic vortexing to lyse the nuclei.
-
Clarification: Centrifuge at high speed to pellet cellular debris. The supernatant contains the nuclear extract.
-
Quantification: Determine the protein concentration of both extracts using a Bradford or BCA assay.
Western Blot Analysis
-
Protein Denaturation: Mix protein extracts with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-IκBα, anti-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]
Electrophoretic Mobility Shift Assay (EMSA)
-
Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing a consensus NF-κB binding site with a radioactive (³²P) or non-radioactive (biotin, DIG) tag.
-
Binding Reaction: Incubate nuclear extracts (containing active NF-κB) with the labeled probe in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Specificity Control: For competition assays, add a 50- to 100-fold molar excess of unlabeled NF-κB oligonucleotide to a parallel reaction to demonstrate binding specificity.[8]
-
Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for ³²P) or a chemiluminescent detection method (for non-radioactive probes). A "shifted" band indicates the presence of an NF-κB-DNA complex.[14]
NF-κB Luciferase Reporter Gene Assay
-
Transfection: Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB-responsive promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24-48 hours, treat the cells with CAPE and/or an NF-κB stimulus as previously described.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysate using a luminometer and a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. A decrease in normalized luciferase activity in CAPE-treated cells indicates inhibition of NF-κB transcriptional activity.[15]
Immunofluorescence Microscopy for p65 Translocation
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with CAPE and stimulus as described in section 4.1.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100.[13]
-
Immunostaining: Block non-specific sites with BSA. Incubate with a primary antibody against the p65 subunit, followed by a fluorescently-labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI or Hoechst.
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope. In untreated cells, p65 staining will be predominantly cytoplasmic, while in stimulated cells, it will be concentrated in the nucleus. CAPE treatment is expected to prevent this nuclear accumulation.[9][12]
Conclusion and Future Directions
This compound is a well-documented, potent, and specific inhibitor of the NF-κB signaling pathway.[1][2] Its ability to act at multiple levels of the cascade—from IKK activation to p65 nuclear translocation and DNA binding—underscores its potential as a lead compound for developing novel anti-inflammatory and anti-cancer therapeutics.[2][8] The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate CAPE's mechanisms and evaluate its efficacy in various disease models. Future research should focus on in vivo studies to confirm its therapeutic potential, explore the development of more stable and potent synthetic analogues, and elucidate the precise molecular interactions between CAPE and its targets within the NF-κB pathway.
References
- 1. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Regulation: Lessons from Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-mediated Nrf2 activation and IkappaB kinase inhibition are involved in NFkappaB inhibitory effect: structural analysis for NFkappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppressed growth and metastasis of nasopharyngeal carcinoma cells by inactivating the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound inhibits T-cell activation by targeting both nuclear factor of activated T-cells and NF-kappaB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound decreases cholangiocarcinoma growth by inhibition of NF-κB and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of NF-κB transcriptional activity and identification of NF-κB cis-regulatory elements using luciferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Novel Caffeic Acid Phenethyl Ester (CAPE) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Caffeic acid phenethyl ester (CAPE), a natural compound derived from propolis, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1] However, its therapeutic potential is often limited by factors such as poor bioavailability and metabolic instability.[2] This has spurred the development of novel CAPE derivatives with enhanced biological activities and improved pharmacokinetic profiles. This technical guide provides an in-depth overview of the biological activities of these novel derivatives, complete with experimental protocols and data presented for comparative analysis.
Anticancer Activities
Novel CAPE derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, often surpassing the efficacy of the parent compound. These activities are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected novel CAPE derivatives.
| Derivative | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| Oxadiazole-based Bioisostere (OB-CAPE) | NCI-60 Panel | Antiproliferative Assay | Similar to CAPE | [2] |
| 2-(1H-indol-3-yl)ethyl cinnamate (Compound 24) | MDA-MB-231 (Triple Negative Breast Cancer) | Cell Viability Assay | More potent than CAPE | [3] |
| Ferulic acid-based oxadiazole hybrid (Compound 1) | LN229, T98G, U87 (Glioblastoma) | Cytotoxicity Assay | High inhibitory activity | [4] |
| Caffeic acid-based oxadiazole hybrid (Compound 5) | LN229, T98G, U87 (Glioblastoma) | Cytotoxicity Assay | High inhibitory activity | [4] |
| CAPE Analog 10 | p53-mutated breast cancer cell line | Apoptosis Assay | Induces apoptosis | [5] |
Key Signaling Pathways in Anticancer Activity
The anticancer effects of CAPE derivatives are often attributed to their ability to modulate critical signaling pathways. Two of the most significant are the NF-κB and ferroptosis pathways.
Experimental Protocols
This protocol is used to assess the cytotoxic effects of novel CAPE derivatives on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
CAPE derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the CAPE derivatives and incubate for 48-72 hours.[6]
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C until a purple precipitate is visible.[7]
-
Add 100 µL of a detergent reagent (solubilizer) to each well.
-
Leave the plate at room temperature in the dark for 2 hours, or shake on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[8]
-
Record the absorbance at 570 nm using a microplate reader.
Anti-inflammatory Activities
CAPE derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the suppression of enzymes such as inducible nitric oxide synthase (iNOS).
Quantitative Data Summary
The following table presents the in vitro anti-inflammatory activity of various caffeic acid esters.
| Derivative | Cell Line | Assay | IC50 Value (µM) | Reference |
| Methyl Caffeate | RAW 264.7 | NO Production Inhibition | 21.0 | [9] |
| Ethyl Caffeate | RAW 264.7 | NO Production Inhibition | 12.0 | [9] |
| Butyl Caffeate | RAW 264.7 | NO Production Inhibition | 8.4 | [9] |
| Octyl Caffeate | RAW 264.7 | NO Production Inhibition | 2.4 | [9] |
| Benzyl Caffeate | RAW 264.7 | NO Production Inhibition | 10.7 | [9] |
| CAPE | RAW 264.7 | NO Production Inhibition | 4.80 | [9] |
Experimental Protocols
This protocol measures the inhibitory effect of CAPE derivatives on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
24-well plates
-
Complete DMEM medium
-
CAPE derivatives
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 2.5% H3PO4; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 12 hours.[10]
-
Pre-treat the cells with different concentrations of CAPE derivatives for 1 hour.[10]
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[10]
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate.[11]
-
Incubate at room temperature for 10 minutes.[10]
-
Measure the absorbance at 540 nm using a microplate reader.[10]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
This protocol determines the effect of CAPE derivatives on the protein expression of iNOS.
Procedure:
-
Treat RAW 264.7 cells with CAPE derivatives and LPS as described in the NO production assay.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for iNOS.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
Antioxidant Activities
The antioxidant properties of CAPE and its derivatives are central to their therapeutic effects, enabling them to scavenge free radicals and reduce oxidative stress.
Quantitative Data Summary
The following table shows the free radical scavenging activity of CAPE and a derivative.
| Compound | Assay | IC50 Value (µM) | Reference |
| CAPE | DPPH Radical Scavenging | 16.5 | [13] |
| Compound 17 (a CAPE derivative) | DPPH Radical Scavenging | 18.5 | [13] |
Experimental Protocols
This assay measures the ability of CAPE derivatives to scavenge the stable free radical DPPH.
Procedure:
-
Prepare various concentrations of the CAPE derivatives.
-
Add the derivative solutions to a solution of DPPH in methanol.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated, and the IC50 value is determined.
This assay evaluates the capacity of CAPE derivatives to scavenge the ABTS radical cation.
Procedure:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical solution with a suitable solvent (e.g., ethanol or buffer) to a specific absorbance.
-
Add the CAPE derivative solutions to the ABTS radical solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[14]
-
Calculate the percentage of inhibition and determine the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) value.
Synthesis of Novel CAPE Derivatives
The synthesis of novel CAPE derivatives often involves the esterification of caffeic acid or its derivatives with various alcohols.
General Synthesis Workflow
Several methods can be employed for the synthesis of CAPE derivatives, including:
-
Direct acid-catalyzed esterification: Caffeic acid and the corresponding alcohol are reacted in the presence of an acid catalyst.[2]
-
DCC coupling: N,N'-Dicyclohexylcarbodiimide (DCC) is used as a coupling agent to facilitate the esterification between caffeic acid and an alcohol.[15]
-
Acyl chloride condensation: Caffeic acid is converted to its acyl chloride, which then reacts with the desired alcohol.[15]
This guide provides a foundational understanding of the biological activities of novel CAPE derivatives. The presented data and protocols are intended to assist researchers in the design and execution of their studies in the pursuit of developing new and effective therapeutic agents.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivity and Chemical Synthesis of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4.4. Reactive Oxygen Species (ROS) Measurement [bio-protocol.org]
- 5. biocompare.com [biocompare.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Structure-activity relationship of Caffeic Acid Phenethyl Ester analogs
An In-depth Technical Guide on the Structure-Activity Relationship of Caffeic Acid Phenethyl Ester (CAPE) Analogs
Introduction
This compound (CAPE) is a polyphenolic compound originally isolated from honeybee propolis, a resinous substance used in traditional medicine for centuries.[1] CAPE has garnered significant scientific interest due to its broad spectrum of biological and pharmacological activities, including potent antioxidant, anti-inflammatory, immunomodulatory, antiviral, and anticancer properties.[1][2][3] Its well-defined chemical structure and diverse bioactivities make it an excellent lead compound for the design and synthesis of new therapeutic agents.
The core structure of CAPE consists of a caffeoyl moiety linked via an ester bond to a phenethyl group. Structure-activity relationship (SAR) studies, which involve the systematic modification of this scaffold, are crucial for understanding the molecular basis of its actions and for developing analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a detailed analysis of the SAR of CAPE analogs, summarizes quantitative data, outlines key experimental protocols, and visualizes the critical signaling pathways involved in their mechanism of action.
Core Structure and Key Moieties for SAR Analysis
The structure of CAPE can be dissected into three key regions, each offering opportunities for chemical modification to probe and enhance biological activity:
-
The Caffeoyl Moiety: This consists of a catechol ring (3,4-dihydroxybenzene) attached to an acrylic acid scaffold. The two phenolic hydroxyl groups are critical for its antioxidant and radical scavenging properties.[1][4]
-
The Ester Linkage: This functional group connects the caffeoyl and phenethyl moieties. Its replacement or modification can significantly impact metabolic stability and biological activity.
-
The Phenethyl Moiety: The aromatic ring of the phenethyl group provides a site for various substitutions, influencing lipophilicity and interaction with biological targets.
Structure-Activity Relationship (SAR) Analysis
Modifications to the Caffeoyl Moiety
The catechol ring of the caffeoyl group is a primary determinant of CAPE's antioxidant activity.
-
Phenolic Hydroxyl Groups: The two phenolic hydroxyl groups are excellent hydrogen atom donors, enabling them to react with and neutralize free radicals.[4] This radical scavenging ability is central to CAPE's antioxidant and anti-inflammatory effects.
-
Ring Substituents: Adding electron-withdrawing substituents to the catechol ring can, in some cases, enhance biological activity.[4]
-
Analogues of the Cinnamic Acid Scaffold: Replacing the caffeic acid portion with a structurally similar one, such as ferulic acid (which has one hydroxyl and one methoxy group on the ring), generally leads to a significant loss of inhibitory activity against enzymes like 5-lipoxygenase (5-LOX).[5] This highlights the importance of the 3,4-dihydroxy substitution pattern.
Modifications to the Linker Region
The ester linkage is susceptible to hydrolysis by esterases in vivo, which can limit CAPE's bioavailability.[6] Therefore, modifying this linker is a key strategy in analog design.
-
Amide Linkage (CAPA): Replacing the ester with a more metabolically stable amide bond yields Caffeic Acid Phenethyl Amide (CAPA). However, this modification often results in significantly lower anticancer activity compared to CAPE, suggesting the ester oxygen may play a role in target binding or cellular uptake.[7][8]
-
Altered Linker Flexibility: Introducing more rigid (propargyl) or flexible (allyl) linkers between the caffeoyl and aryl moieties has been explored to probe the effects on 5-LOX inhibition.[5][9]
-
Ether Linkage: Caffeoyl analogs connected by an ether linkage have demonstrated potent 5-LOX inhibition, with some compounds being approximately 16-fold more potent than the drug Zileuton.[9]
Modifications to the Phenethyl Moiety
The phenethyl group contributes to the molecule's lipophilicity and can be modified to fine-tune its properties.
-
Aryl Substitutions: Adding various substituents to the phenethyl ring can modulate the molecule's electronic properties and steric bulk, influencing its interaction with target proteins.
-
Ring Replacement: The identity of the aromatic ring is crucial for specific activities. For instance, replacing the benzene ring with a naphthalene ring was found to abolish the inhibitory activity of CAPE against HIV integrase, indicating a specific structural requirement for this target.[10]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data for various CAPE analogs across different biological assays.
Table 1: Anti-inflammatory and Antioxidant Activity of CAPE Analogs
| Compound/Analog | Target/Assay | IC50 Value | Reference |
|---|---|---|---|
| CAPE (3) | 5-LOX Inhibition (PMNL) | ~1.5 µM | [9] |
| Zileuton | 5-LOX Inhibition (PMNL) | ~3.0 µM | [9] |
| Ester Dimer (4i) | 5-LOX Inhibition (PMNL) | 0.36 µM | [9] |
| Ester Dimer (5i) | 5-LOX Inhibition (PMNL) | 0.43 µM | [9] |
| Caffeoyl Ether (7a-b) | 5-LOX Inhibition (PMNL) | 0.18 µM | [9] |
| General Tested Analogs | Radical Scavenging | 10-30 µM | [9] |
| CAPE | DPPH Radical Scavenging | 16.5 µM | [8] |
| Analog 17 | DPPH Radical Scavenging | 18.5 µM | [8] |
| Compound 3k | DPPH Radical Scavenging | 18.6 µM | [4] |
| Compound 5a | DPPH Radical Scavenging | 67.85 µM |[4] |
Table 2: Anticancer Activity of CAPE Analogs
| Compound/Analog | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| CAPE | HeLa (Cervical Cancer) | 32 µM | [8] |
| CAPA | HeLa (Cervical Cancer) | 112 µM | [8] |
| CAPA Analog (3f) | HeLa (Cervical Cancer) | 63 µM | [8] |
| CAPA | BE(2)-C (Neuroblastoma) | 12 µM | [8] |
| CAPE | BE(2)-C (Neuroblastoma) | >100 µM | [8] |
| Capsazepine Analog (29) | HeLa (Cervical Cancer) | < 5 µM | [11] |
| Capsazepine Analog (29) | HSC-3 (Oral Squamous) | 1-2.5 µM | [11] |
| Capsazepine Analog (29) | PC-3 (Prostate Cancer) | 1-2.5 µM |[11] |
Table 3: Antimicrobial Activity of CAPE Analogs
| Compound/Analog | Microbe | MIC (µM) | MBC (µM) | Reference |
|---|---|---|---|---|
| Caffeamide (36M) | S. aureus | 100 | 200 | [6] |
| Caffeamide (36M) | MRSA | 200 | 200 | [6] |
| Caffeamide (36M) | A. actinomycetemcomitans | 400 | 400 | [6] |
| Caffeamide (36M) | S. mutans | 400 | 400 | [6] |
| Caffeamide (26G) | All tested microbes | >400 | >400 |[6] |
Signaling Pathways and Mechanisms of Action
CAPE and its analogs exert their effects by modulating multiple intracellular signaling pathways critical for cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway
CAPE is a potent and specific inhibitor of the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of genes involved in inflammation, immunity, and cell survival.[2][3][12] By preventing the translocation of NF-κB into the nucleus, CAPE suppresses the expression of pro-inflammatory cytokines and other downstream targets. This is considered a primary mechanism for its anti-inflammatory and anticancer activities.[3]
p53-Mediated Apoptosis
CAPE and several of its analogs can trigger cancer cell death by activating the p53 tumor suppressor pathway.[2][13] Activation of p53 leads to a caspase-dependent apoptotic cascade. Interestingly, some analogs have shown the ability to induce apoptosis even in cancer cells with mutated, non-functional p53, indicating they can engage p53-independent cell death pathways, which is a significant advantage for cancer therapy.[2][7]
References
- 1. This compound and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Caffeic Acid Analogs as Versatile Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Antimicrobial Potential of CAPE and Caffeamide Derivatives against Oral Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship of this compound analogs as new 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioactivity and Chemical Synthesis of this compound and Its Derivatives [mdpi.com]
- 11. Synthesis and SAR of novel capsazepine analogs with significant anti-cancer effects in multiple cancer types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities [mdpi.com]
- 13. CAPE Analogs Induce Growth Arrest and Apoptosis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Caffeic Acid Phenethyl Ester (CAPE)
An In-depth Technical Guide to Caffeic Acid Phenethyl Ester (CAPE) and its Role in Modulating Immune Responses
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (CAPE) is a polyphenolic compound derived from honeybee propolis that has garnered significant scientific interest for its diverse biological activities.[1][2][3] It exhibits potent anti-inflammatory, antioxidant, anti-carcinogenic, and immunomodulatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms through which CAPE modulates immune responses. It delves into its effects on critical signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, and details its impact on key immune cell populations such as T-lymphocytes, macrophages, and mast cells. This document summarizes quantitative data on its efficacy, outlines key experimental protocols for its study, and presents visual representations of its mechanisms of action to support further research and therapeutic development.
CAPE is a major bioactive constituent of propolis, a resinous substance collected by honeybees.[4] Structurally, it is an ester of caffeic acid and phenethyl alcohol. For years, propolis has been utilized in traditional medicine, and modern research has identified CAPE as a key contributor to its therapeutic effects.[1] Its immunomodulatory and anti-inflammatory activities are of particular interest, as they suggest potential applications in a wide range of inflammatory and autoimmune diseases.[2][5] CAPE's efficacy stems from its ability to interact with and modulate multiple intracellular signaling cascades that are central to the initiation and propagation of immune and inflammatory responses.[6][7]
Core Mechanisms of Immunomodulation
CAPE exerts its immunomodulatory effects by targeting several key signaling pathways that regulate the expression of pro-inflammatory genes and the activation of immune cells.
Inhibition of the Nuclear Factor-κB (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory responses, controlling the transcription of genes for cytokines, chemokines, and adhesion molecules.[6][8] CAPE is a potent and specific inhibitor of NF-κB activation.[1][6] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9] This releases NF-κB, allowing it to translocate to the nucleus and initiate gene transcription.[9]
CAPE has been shown to inhibit this pathway at multiple points:
-
Inhibition of IKK Complex: CAPE can prevent the phosphorylation of the IKKα/IKKβ subunits in CD4+ T cells.[9]
-
Suppression of IκBα Phosphorylation and Degradation: By inhibiting IKK, CAPE prevents the phosphorylation and subsequent degradation of IκBα, thus keeping NF-κB sequestered in the cytoplasm.[9][10]
-
Direct Inhibition of NF-κB Nuclear Translocation: Some studies suggest CAPE may also directly interfere with the ability of NF-κB to move into the nucleus.[9]
This comprehensive inhibition of the NF-κB pathway is a primary mechanism for CAPE's broad anti-inflammatory effects.[1][2][3]
Modulation of Mitogen-Activated Protein Kinase (MAPK) and Akt Signaling
The MAPK and Akt (Protein Kinase B) pathways are crucial for regulating cell proliferation, differentiation, and survival. In immune cells, they play a significant role in T-cell activation and the production of inflammatory mediators.
-
MAPK Pathway: CAPE has been shown to selectively inhibit components of the MAPK pathway. For instance, in human mast cells, CAPE decreases the phosphorylation of c-Jun N-terminal kinase (JNK) without affecting p38 MAPK.[11] In LPS-stimulated neutrophils, CAPE attenuated the phosphorylation of both JNK and ERK1/2, but not p38.[12] This selective inhibition helps to reduce the production of inflammatory cytokines.[11]
-
Akt Pathway: The Akt pathway is critical for T-cell survival and function. CAPE has been demonstrated to inhibit the phosphorylation of Akt in primary human CD4+ T cells.[9][13] This inhibition is linked to the suppression of T-cell proliferation and cytokine production.[9]
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of innate immune cells that plays a critical role in sensing pathogens and sterile danger signals.[14] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms.[14][15] Aberrant NLRP3 activation is implicated in numerous inflammatory diseases.[16]
CAPE inhibits NLRP3 inflammasome activation through several mechanisms:
-
Inhibition of Priming (Signal 1): Since NLRP3 expression is often dependent on NF-κB, CAPE's potent inhibition of the NF-κB pathway reduces the available pool of NLRP3 protein, thus dampening the initial priming step.[16]
-
Promotion of NLRP3 Ubiquitination: CAPE can facilitate the binding of ubiquitin molecules to NLRP3, promoting its degradation and thereby preventing its assembly into an active inflammasome complex.[16]
-
Blocking NLRP3-ASC Interaction: Studies have shown that CAPE can directly bind to the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which is essential for recruiting pro-caspase-1. This binding blocks the interaction between NLRP3 and ASC, preventing the formation of a functional inflammasome.[15]
Effects on Key Immune Cells
CAPE's modulation of signaling pathways translates into significant functional changes in various immune cell populations.
T-Lymphocytes
CAPE strongly influences T-cell function, which is critical in adaptive immunity. It has been shown to inhibit mitogen-induced T-cell proliferation and the production of lymphokines.[1] In studies using primary human CD4+ T cells, CAPE significantly suppressed both proliferation and the production of key cytokines such as interferon-gamma (IFN-γ) and IL-5.[9][13] Interestingly, some studies in mice suggest that at certain doses, CAPE can increase the population of CD4+ T cells and enhance the production of IL-2 and IL-4, indicating its effects may be dose- and context-dependent.[5] CAPE can also induce the expression of active caspase-3 in CD4+ T cells, suggesting it can promote apoptosis in these cells, which could be beneficial in autoimmune contexts.[9][13]
Macrophages and Dendritic Cells
Macrophages and dendritic cells are key players in innate immunity and antigen presentation.[17][18][19] CAPE significantly suppresses the production of pro-inflammatory mediators from macrophages. In the RAW264.7 macrophage cell line, CAPE was shown to inhibit the lipopolysaccharide (LPS)-induced release of IL-1β, TNF-α, and monocyte chemoattractant protein-1 (MCP-1).[1] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in these cells, further reducing the inflammatory response.[1]
Mast Cells and Neutrophils
In allergic and acute inflammatory responses, mast cells and neutrophils are critical effector cells. CAPE has demonstrated potent anti-allergic and anti-inflammatory effects by targeting these cells. In the HMC-1 human mast cell line, CAPE attenuated the release of histamine and the production of IL-1β, IL-6, and IL-8.[11][20] In studies on human neutrophils, CAPE was found to suppress the synthesis of pro-inflammatory cytokines like IL-6 and TNF-α upon LPS stimulation.[12]
Quantitative Analysis of Immunomodulatory Effects
The following tables summarize key quantitative data from various in vitro and in vivo studies, illustrating the dose-dependent efficacy of CAPE.
Table 1: Effect of CAPE on Cytokine Production in Human Mast Cells (HMC-1) Stimulus: Phorbol 12-myristate 13-acetate plus calcium ionophore A23187 (PMACI)
| Cytokine | Control (pg/ml) | CAPE (20 µM) (pg/ml) | IC₅₀ (µM) | Citation |
| Histamine | 3146.42 | 2564.83 | - | [11][20] |
| IL-1β | 4.775 | 0.713 | 6.67 | [11][20] |
| IL-6 | 4771.5 | 449.1 | 5.25 | [11][20] |
| IL-8 | 5991.7 | 2213.1 | 9.95 | [11][20] |
Table 2: Effect of CAPE on T-Cell and Lymphocyte Function
| Cell Type / Model | Parameter | Concentration / Dose | Effect | Citation |
| Human CD4+ T cells | Proliferation | 10 µM | Significant suppression | [9] |
| Human CD4+ T cells | IFN-γ Production | 10 µM | Significant suppression | [9] |
| Human CD4+ T cells | IL-5 Production | 10 µM | Significant suppression | [9] |
| Murine Splenocytes | Proliferation (ConA-stimulated) | 10-20 µM | Significant inhibition | [21] |
| Balb/c Mice | IL-2, IL-4, IFN-γ Production | 20 mg/kg (oral) | Significant increase | [5] |
Table 3: In Vivo Anti-inflammatory Effects of CAPE
| Animal Model | Condition | Dose | Key Finding | Citation |
| Mouse | IgE-mediated allergic reaction | 10 mg/kg | Inhibition of reaction (0.164 vs 0.065 O.D.) | [11][20] |
| Rat | Intestinal Obstruction | 10 µmol/kg (IP) | Decreased serum TNF-α, IL-6, IL-1β | [22] |
| Rat (growing) | Moderate Swimming Test | 20 mg/kg (oral) | Decreased serum IL-6 and TNF-α | [10] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are outlines for key experiments used to characterize CAPE's immunomodulatory activity.
Protocol: Assessment of NF-κB Inhibition via Western Blot
This protocol details the detection of IκBα phosphorylation, a key step in NF-κB activation that is inhibited by CAPE.
-
Cell Culture and Treatment:
-
Culture primary human CD4+ T cells or a suitable cell line (e.g., RAW264.7 macrophages) to 80-90% confluency.
-
Pre-treat cells with various concentrations of CAPE (e.g., 1-20 µM) or vehicle control for 2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 50 ng/ml PMA and 500 ng/ml ionomycin for T-cells, or 1 µg/ml LPS for macrophages) for 15 minutes to induce IκBα phosphorylation.[9]
-
-
Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing cytoplasmic proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol: T-Cell Proliferation Assay (CFSE-based)
This method uses the fluorescent dye CFSE to track cell division by flow cytometry.
-
Cell Preparation and Labeling:
-
Isolate primary T-cells (e.g., CD3+ or CD4+) from peripheral blood mononuclear cells (PBMCs).
-
Label the T-cells with 1 µM Carboxyfluorescein succinimidyl ester (CFSE) dye for 20 minutes at 37°C.[23] The dye is equally distributed to daughter cells upon division, resulting in a halving of fluorescence intensity with each generation.
-
-
Cell Culture and Treatment:
-
Incubation:
-
Culture the cells for 3-5 days at 37°C and 5% CO₂ to allow for cell division.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity in the FITC channel.
-
Analyze the data using appropriate software. Unproliferated cells will form a single bright peak, while subsequent generations will appear as distinct peaks of successively halved fluorescence intensity. The degree of proliferation can be quantified by analyzing the percentage of divided cells or using proliferation modeling software.
-
Protocol: Cytokine Production Analysis (ELISA)
-
Cell Culture and Supernatant Collection:
-
Culture immune cells (e.g., splenocytes, macrophages, T-cells) at a defined density (e.g., 1x10⁶ cells/ml).[9]
-
Pre-treat with CAPE for 2 hours, then add the appropriate stimulus.
-
Incubate for a specified time (e.g., 24-48 hours).
-
Centrifuge the plates/tubes and carefully collect the cell-free supernatant.
-
-
ELISA Procedure:
-
Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).
-
Coat a 96-well plate with the capture antibody.
-
Add standards, controls, and collected supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution and stop the reaction.
-
Measure the optical density (O.D.) at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the O.D. readings of the known standards.
-
Calculate the concentration of the cytokine in each sample by interpolating its O.D. value on the standard curve.
-
Conclusion and Future Directions
This compound is a potent natural compound that modulates the immune system through a multi-targeted approach. Its ability to inhibit the NF-κB, MAPK, and NLRP3 inflammasome pathways provides a strong molecular basis for its observed anti-inflammatory and immunomodulatory effects across a range of immune cell types. The quantitative data consistently demonstrate its efficacy in reducing pro-inflammatory cytokine production and inhibiting immune cell proliferation.
For drug development professionals, CAPE represents a promising lead compound. However, challenges such as poor stability and bioavailability in vivo must be addressed.[4] Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: In-depth in vivo studies are needed to understand its metabolic fate and establish effective dosing regimens.
-
Development of Stable Analogs: Synthesizing more stable and bioavailable derivatives of CAPE could enhance its therapeutic potential.[4]
-
Clinical Trials: Well-designed clinical trials are required to evaluate the safety and efficacy of CAPE or its derivatives in human inflammatory and autoimmune diseases.
-
Elucidating Context-Dependent Effects: Further investigation is needed to understand why CAPE may have seemingly opposing effects (e.g., enhancing vs. suppressing T-cell cytokines) in different experimental contexts.[5]
By leveraging the detailed mechanistic understanding outlined in this guide, the scientific community can continue to explore and potentially harness the therapeutic power of CAPE for a new generation of immunomodulatory drugs.
References
- 1. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of this compound and its ant...: Ingenta Connect [ingentaconnect.com]
- 4. Macroporous Hydroxyapatite-Based Bone Scaffolds Loaded with CAPE Derivatives: A Strategy to Reduce Oxidative Stress and Biofilm Formation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound reduces Pro Inflammatory Cytokines in Moderate Swimming Test in Growing Rats Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound promotes anti-inflammatory effects by inhibiting MAPK and NF-κB signaling in activated HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bslonline.org [bslonline.org]
- 13. This compound inhibits nuclear factor-kappaB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | CD169+ Macrophages Capture and Dendritic Cells Instruct: The Interplay of the Gatekeeper and the General of the Immune System [frontiersin.org]
- 18. The role of macrophages and dendritic cells in the initiation of inflammation in IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dendritic Cells and Macrophages: Sentinels in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The effects of this compound (CAPE) on bacterial translocation and inflammatory response in an experimental intestinal obstruction model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dose-response immunomodulatory effects of Mesenchymal stem cell-derived culture-conditioned media in acute Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxic Effects of Caffeic Acid Phenethyl Ester (CAPE) on Various Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic Acid Phenethyl Ester (CAPE) is a natural phenolic compound and one of the main bioactive components of honeybee propolis.[1] It has garnered significant scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and potent anticancer properties.[2] Numerous in vitro studies have demonstrated CAPE's ability to selectively induce cytotoxicity in a wide range of cancer cell lines while exhibiting minimal harmful effects on normal cells.[3] Its multifaceted mechanism of action, which involves the modulation of key signaling pathways controlling cell proliferation, survival, and apoptosis, makes it a promising candidate for cancer therapy and drug development.[4]
This technical guide provides an in-depth overview of the in vitro cytotoxic effects of CAPE on various cancer cell lines. It summarizes quantitative cytotoxicity data, details the core experimental methodologies used for its evaluation, and visualizes the key signaling pathways involved in its mechanism of action.
Core Mechanisms of CAPE-Induced Cytotoxicity
CAPE exerts its anticancer effects by targeting multiple signaling pathways crucial for cancer cell survival and proliferation. The primary mechanisms involve the potent inhibition of the NF-κB signaling pathway and the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2]
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) transcription factor is a pivotal regulator of genes involved in inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and resistance to apoptosis. CAPE is a well-documented and specific inhibitor of NF-κB activation. It blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of anti-apoptotic target genes such as Bcl-2. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
Caption: CAPE inhibits the NF-κB signaling pathway.
Induction of Apoptosis
CAPE effectively induces programmed cell death (apoptosis) in cancer cells through two primary pathways.
-
Intrinsic (Mitochondrial) Pathway: CAPE modulates the balance of the Bcl-2 family proteins. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This shift leads to increased mitochondrial outer membrane permeabilization (MOMP), causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates caspase-9, the initiator caspase for the intrinsic pathway. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.[2]
-
Extrinsic (Death Receptor) Pathway: CAPE can also enhance the expression of death receptors (e.g., Fas) on the cancer cell surface. The binding of ligands (e.g., FasL) to these receptors triggers the formation of the Death-Inducing Signaling Complex (DISC). This complex recruits and activates the initiator caspase-8. Activated caspase-8 can then directly activate the effector caspase-3, converging with the intrinsic pathway to execute apoptosis.[5]
Caption: CAPE induces apoptosis via intrinsic and extrinsic pathways.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of CAPE is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of CAPE required to inhibit the growth of 50% of a cancer cell population over a specific time period. The IC50 value is a critical parameter for comparing the sensitivity of different cancer cell lines to a given compound. It is important to note that IC50 values can vary depending on the assay method, incubation time, and specific laboratory conditions.[6]
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference(s) |
| Breast (TNBC) | MDA-MB-231 | 14.08 | 72 | [7] |
| Breast (TNBC) | Hs578T | 8.01 | 72 | [7] |
| Breast (ER+) | MCF-7 | 6.6 ± 1.0 | 24 | [5] |
| Breast (ER+) | MCF-7 | 6.5 ± 2.9 | 48 | [5] |
| Oral Squamous | SAS | 129.7 ± 4.2 | Not Specified | [1] |
| Oral Squamous | OECM-1 | 159.2 ± 7.2 | Not Specified | [1] |
| Melanoma (Metastatic) | Me45 | 86.0 | 24 | [3] |
| Melanoma (Primary) | MeWo | 106.0 | 24 | [3] |
TNBC: Triple-Negative Breast Cancer; ER+: Estrogen Receptor-Positive
Experimental Protocols
Standardized protocols are essential for the accurate and reproducible assessment of CAPE's cytotoxic effects. Below are detailed methodologies for key in vitro assays.
General Experimental Workflow
A typical workflow for assessing the in vitro cytotoxicity of a compound like CAPE involves several stages, from initial cell culture to viability assays and mechanistic studies.
Caption: General workflow for in vitro cytotoxicity assessment.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
CAPE stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CAPE in complete culture medium. Remove the old medium from the wells and add 100 µL of the CAPE dilutions. Include wells with vehicle control (medium with DMSO, concentration not exceeding 0.1%) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium plus 10-20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage relative to the vehicle control:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the viability percentage against the log of CAPE concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Preparation: Induce apoptosis by treating cells with CAPE (e.g., at the IC50 concentration) for a specified time. Include an untreated negative control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant (floating cells), and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. Use unstained and single-stained controls to set up compensation and quadrants.
-
Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Conclusion
This compound (CAPE) demonstrates significant in vitro cytotoxic effects against a diverse range of cancer cell lines, as evidenced by its low micromolar IC50 values. Its primary mechanisms of action, centered on the inhibition of the pro-survival NF-κB pathway and the robust induction of apoptosis, highlight its potential as a multi-targeted anticancer agent. The detailed protocols provided in this guide offer a standardized framework for researchers to further investigate the therapeutic potential of CAPE and its derivatives. The consistent and potent cytotoxic activity of CAPE warrants further preclinical and clinical investigation in the development of novel cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. abis-files.yildiz.edu.tr [abis-files.yildiz.edu.tr]
- 3. This compound Assisted by Reversible Electroporation—In Vitro Study on Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. This compound as a DHODH Inhibitor and Its Synergistic Anticancer Properties in Combination with 5-Fluorouracil in a Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and Ethanol Extract of Propolis Induce the Complementary Cytotoxic Effect on Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Caffeic Acid Phenethyl Ester on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic acid phenethyl ester (CAPE), a bioactive compound derived from honeybee propolis, has garnered significant attention in the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities. The therapeutic potential of CAPE is largely attributed to its ability to modulate various signaling pathways, thereby influencing the expression of a wide array of genes. This technical guide provides an in-depth analysis of the molecular mechanisms underlying CAPE's effects on gene expression, with a focus on key signaling pathways, experimental validation, and quantitative data.
Core Signaling Pathways Modulated by CAPE
CAPE exerts its effects on gene expression primarily through the modulation of three critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, and apoptosis-related pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival. In many pathological conditions, including chronic inflammation and cancer, NF-κB is constitutively active. CAPE is a potent and specific inhibitor of NF-κB activation.[1][2]
Mechanism of Inhibition:
CAPE's inhibitory action on the NF-κB pathway is multi-faceted. It has been shown to:
-
Inhibit IκB Kinase (IKK) Complex: CAPE inhibits the phosphorylation of the IKK complex (IKKα/IKKβ) in a dose-dependent manner.[3]
-
Prevent IκBα Phosphorylation and Degradation: By inhibiting IKK, CAPE prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3]
-
Block NF-κB Nuclear Translocation: As IκBα remains bound to NF-κB, the translocation of the active NF-κB dimer (typically p65/p50) to the nucleus is blocked.[2][3] This has been demonstrated through techniques like electrophoretic mobility shift assays (EMSA).[3]
-
Downregulate NF-κB Target Genes: By preventing NF-κB from binding to its target DNA sequences, CAPE downregulates the expression of a host of pro-inflammatory and pro-survival genes.
The following diagram illustrates the inhibitory effect of CAPE on the NF-κB signaling pathway.
The Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.
Mechanism of Activation:
CAPE has been shown to activate the Nrf2 pathway, contributing to its antioxidant effects.[4] The proposed mechanism involves:
-
Modification of Keap1: CAPE is thought to interact with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.
-
Nrf2 Nuclear Translocation: Freed from Keap1, Nrf2 translocates to the nucleus.
-
ARE-Mediated Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
The following diagram depicts the activation of the Nrf2 pathway by CAPE.
Apoptosis-Related Pathways
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Dysregulation of apoptosis is a hallmark of cancer. CAPE has been shown to induce apoptosis in various cancer cell lines, contributing to its anti-tumor activity.[5]
Mechanism of Apoptosis Induction:
CAPE induces apoptosis through the intrinsic pathway, which is regulated by the Bcl-2 family of proteins. The key events include:
-
Upregulation of Pro-apoptotic Proteins: CAPE increases the expression of pro-apoptotic proteins such as Bax.
-
Downregulation of Anti-apoptotic Proteins: Simultaneously, CAPE can decrease the expression of anti-apoptotic proteins like Bcl-2.
-
Altered Bax/Bcl-2 Ratio: The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.
-
Caspase Activation: Cytochrome c release triggers a cascade of caspase activation (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis.
The following diagram outlines the induction of apoptosis by CAPE.
Quantitative Data on Gene and Protein Expression
The following tables summarize the quantitative effects of CAPE on the expression of key genes and proteins involved in the NF-κB, Nrf2, and apoptosis pathways.
Table 1: Effect of CAPE on NF-κB Pathway Components
| Target | Cell Line | CAPE Concentration | Effect | Reference |
| NF-κB DNA Binding | Mz-ChA-1 | 20, 40, 50 µM | Dose-dependent decrease | [6] |
| NF-κB Translocation | Human CD4+ T cells | Dose-dependent | Inhibition | [3] |
| IKKα/IKKβ Phosphorylation | Human CD4+ T cells | Dose-dependent | Inhibition | [3] |
| IκBα Phosphorylation | Human CD4+ T cells | Dose-dependent | Inhibition | [3] |
| IL-1β, IL-6, IL-8, TNF-α | Breast Cancer Cells | Not specified | Predicted Downregulation | [1] |
Table 2: Effect of CAPE on Nrf2 Pathway and Target Genes
| Target | Cell Line | CAPE Concentration | Effect | Reference |
| Nrf2 Activation | AREc32 (MCF7) | 0.02–30 µM | Activation | [2] |
| NQO1 mRNA | Hepa-1c1c7 | Not specified | Induction | [7] |
| HMOX1, SQSTM1, GSTM, GCLM, FTL mRNA | Lymphoblastoid Cells | 5 µM | Time-dependent increase | [7] |
Table 3: Effect of CAPE on Apoptosis-Related Gene Expression
| Target | Cell Line | CAPE Concentration | Effect (Fold Change) | Reference |
| Bax | CCRF-CEM | High Dose | Significant Increase | [5] |
| Bcl-2 | CCRF-CEM | High Dose | Significant Decrease | [5] |
| Bax/Bcl-2 Ratio | MCF-7 | Not specified | Increase | [8] |
| Caspase-3 | Not specified | Not specified | Activation | [9] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of CAPE on gene expression.
Western Blotting
Western blotting is used to detect and quantify specific proteins in a sample.
Experimental Workflow:
Methodology:
-
Sample Preparation: Cells are treated with CAPE at various concentrations and for different durations. After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a method like the bicinchoninic acid (BCA) assay to ensure equal loading.[10]
-
Gel Electrophoresis: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[11]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[12]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[10]
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with HRP to produce light, which is captured on X-ray film or by a digital imager.[11]
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the amount of a specific RNA.
Experimental Workflow:
Methodology:
-
RNA Isolation: Total RNA is extracted from CAPE-treated and control cells.[13]
-
Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA).[14]
-
Real-Time PCR: The cDNA is used as a template for PCR with primers specific to the gene of interest. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.[13]
-
Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalized to a housekeeping gene (e.g., GAPDH or β-actin).[15]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study protein-DNA interactions, such as the binding of NF-κB to its DNA consensus sequence.
Methodology:
-
Nuclear Extract Preparation: Nuclear proteins are extracted from CAPE-treated and control cells.[16]
-
Probe Labeling: A short DNA probe containing the NF-κB binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.[17]
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts.[16]
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.[18]
-
Detection: The gel is dried and exposed to X-ray film or a phosphorimager to visualize the bands. A "shift" in the mobility of the labeled probe indicates protein binding.[16]
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of a promoter, such as the ARE in the Nrf2 pathway.
Methodology:
-
Cell Transfection: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter containing AREs. A second plasmid containing the Renilla luciferase gene is often co-transfected as a control for transfection efficiency.[19]
-
CAPE Treatment: The transfected cells are treated with CAPE.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.[20]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the fold induction of ARE-driven gene expression.[20]
Microarray Analysis
Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes.
Methodology:
-
RNA Extraction and Labeling: RNA is extracted from CAPE-treated and control cells and labeled with fluorescent dyes (e.g., Cy3 and Cy5).
-
Hybridization: The labeled RNA is hybridized to a microarray chip containing thousands of DNA probes.[21]
-
Scanning and Data Acquisition: The microarray is scanned to measure the fluorescence intensity at each spot.[21]
-
Data Analysis: The raw data is normalized and analyzed to identify genes that are differentially expressed between the CAPE-treated and control groups.[22]
Conclusion
This compound is a promising natural compound with the ability to modulate gene expression through multiple signaling pathways. Its potent inhibition of the pro-inflammatory NF-κB pathway, activation of the cytoprotective Nrf2 pathway, and induction of apoptosis in cancer cells provide a molecular basis for its observed therapeutic effects. The experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of CAPE and to explore its potential as a therapeutic agent for a variety of diseases. The quantitative data presented herein serves as a valuable resource for comparative analysis and for guiding future research in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 5. Evaluation of BAX and BCL-2 Gene Expression and Apoptosis Induction in Acute Lymphoblastic Leukemia Cell Line CCRF-CEM after High- Dose Prednisolone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound decreases cholangiocarcinoma growth by inhibition of NF-κB and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NRF2-KEAP1 Pathway Is an Early Responsive Gene Network in Arsenic Exposed Lymphoblastoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. origene.com [origene.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. elearning.unite.it [elearning.unite.it]
- 15. researchgate.net [researchgate.net]
- 16. med.upenn.edu [med.upenn.edu]
- 17. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 21. scitepress.org [scitepress.org]
- 22. Large-scale meta-analysis of cancer microarray data identifies common transcriptional profiles of neoplastic transformation and progression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing CAPE as an NF-κB Inhibitor in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Caffeic Acid Phenethyl Ester (CAPE), a natural compound derived from honeybee propolis, has garnered significant attention for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] A primary mechanism underlying these effects is its ability to specifically and potently inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in inflammatory and immune responses.[2][3] This document provides detailed protocols for the application of CAPE as an NF-κB inhibitor in a cell culture setting, including methodologies for assessing its efficacy and cytotoxicity.
Mechanism of NF-κB Inhibition by CAPE
The canonical NF-κB signaling pathway is a critical mediator of cellular responses to inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS).[4] In its inactive state, NF-κB dimers (most commonly the p50/p65 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[5][6] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.[5][7]
CAPE has been shown to interfere with this cascade at multiple points. It can inhibit the activation of the IKK complex, thereby preventing the phosphorylation of IκBα.[5][6] Additionally, some studies suggest that CAPE can directly inhibit the nuclear translocation of NF-κB and its binding to DNA.[2][8] This multifaceted inhibition makes CAPE a robust tool for studying NF-κB signaling in vitro.
Caption: Mechanism of NF-κB pathway inhibition by CAPE.
Quantitative Data Summary
The effective concentration of CAPE for NF-κB inhibition can vary depending on the cell type and the stimulus used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
| Cell Type | Stimulus | CAPE Concentration | Incubation Time | Observed Effect | Reference |
| Human CD4+ T cells | PMA + Ionomycin | 1-10 µg/mL | 2 hours (pretreatment) | Dose-dependent inhibition of IKKα/IKKβ and IκBα phosphorylation. | [5] |
| HCT116 | TNF-α or LPS | Not specified | Not specified | Attenuated NF-κB dependent luciferase expression and inhibited IκBα degradation. | [6] |
| Jurkat | PMA + Ionomycin | Not specified | Not specified | Inhibited NF-κB-dependent transcriptional activity. | [8] |
| HT-29 | TNF-α | 25 µM | 24 hours | Blocked TNF-α-induced downregulation of DRA promoter activity. | [9] |
Experimental Protocols
Preparation and Storage of CAPE Stock Solution
-
Reagent: this compound (CAPE) powder.
-
Solvent: Dissolve CAPE in a suitable solvent such as DMSO or ethanol to prepare a high-concentration stock solution (e.g., 10-50 mg/mL).[3]
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use. Protect from light.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final solvent concentration in the culture medium is minimal (typically <0.1%) and include a vehicle control in your experiments.
Cell Culture and Treatment
-
Cell Seeding: Seed the cells of interest into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of treatment.
-
Adherence: Allow the cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO2.
-
Pre-treatment with CAPE: Remove the existing medium and replace it with fresh medium containing the desired concentrations of CAPE or vehicle control. Pre-incubate the cells with CAPE for a period determined by your experimental design (e.g., 2 hours).[5]
-
Stimulation: After the pre-treatment period, add the NF-κB-inducing agent (e.g., TNF-α, LPS) to the culture medium at a predetermined optimal concentration.
-
Incubation: Incubate the cells for the desired period to allow for NF-κB activation and downstream effects (e.g., 15 minutes for IκBα phosphorylation, 45 minutes for p65 nuclear translocation, 6-24 hours for gene expression changes).[5][10]
Caption: General experimental workflow for using CAPE as an NF-κB inhibitor.
Cytotoxicity Assay (MTT Assay)
It is essential to assess the cytotoxicity of CAPE at the concentrations used to ensure that the observed inhibitory effects on NF-κB are not due to cell death.[1][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.[1]
-
Treatment: Treat the cells with a range of CAPE concentrations for the desired duration (e.g., 24 hours).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting can be used to analyze the phosphorylation status and total protein levels of key components of the NF-κB pathway.[12][13]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IKKα/β, phospho-IκBα, total IκBα, p65, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.[13]
NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.[7][14]
-
Transfection: Co-transfect cells with an NF-κB-responsive reporter plasmid (e.g., containing a luciferase gene downstream of NF-κB binding sites) and a control plasmid for normalization (e.g., Renilla luciferase).[15]
-
Treatment: After 24 hours of transfection, treat the cells with CAPE and/or an NF-κB stimulus as described in the cell culture and treatment protocol.[9]
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[14]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as relative luciferase units (RLU) or fold induction over the unstimulated control.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-mediated Nrf2 activation and IkappaB kinase inhibition are involved in NFkappaB inhibitory effect: structural analysis for NFkappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits T-cell activation by targeting both nuclear factor of activated T-cells and NF-kappaB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of NF-κB by Tumor Necrosis Factor in Intestinal Epithelial Cells and Mouse Intestinal Epithelia Reduces Expression of the Chloride Transporter SLC26A3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols: Assessing CAPE Cytotoxicity in Cancer Cells using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic Acid Phenethyl Ester (CAPE) is a bioactive compound derived from honeybee propolis that has demonstrated significant anti-cancer properties. Its mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways, such as the NF-κB pathway, which is crucial for cancer cell survival and proliferation. A fundamental technique to quantify the cytotoxic effects of potential therapeutic agents like CAPE is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is proportional to the number of viable cells.
These application notes provide a detailed protocol for utilizing the MTT assay to assess the cytotoxicity of CAPE on cancer cells. It includes a step-by-step methodology, guidelines for data analysis, and a summary of reported cytotoxic concentrations of CAPE in various cancer cell lines. Additionally, we present diagrams of the experimental workflow and the key signaling pathways affected by CAPE to provide a comprehensive guide for researchers.
Data Presentation: CAPE Cytotoxicity in Various Cancer Cell Lines
The cytotoxic effect of CAPE is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell viability. The IC50 values for CAPE can vary depending on the cancer cell line, incubation time, and specific assay conditions. The following table summarizes some reported IC50 values for CAPE in different human cancer cell lines, as determined by the MTT assay or similar cell viability assays.
| Cancer Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 24 | 38.53 - 69.05[1] |
| 48 | 19.57 - 29.05[1][2] | ||
| MDA-MB-231 | Breast Cancer | 48 | Not specified, but cytotoxic effect observed[2] |
| A549 | Lung Cancer | Not specified | 25[3] |
| AsPC-1 | Pancreatic Cancer | Not specified | 42.47[4] |
| BxPC-3 | Pancreatic Cancer | Not specified | 46.58[4] |
| PC-3 | Prostate Cancer | 48 | Not specified, cytotoxic effect observed |
| LNCaP | Prostate Cancer | 48 | Not specified, cytotoxic effect observed[5] |
| HeLa | Cervical Cancer | 72 | Not specified, cytotoxic effect observed[6] |
Experimental Protocols: MTT Assay for CAPE Cytotoxicity
This protocol is a generalized procedure for assessing the cytotoxicity of CAPE on adherent cancer cells using a 96-well plate format. Modifications may be required for suspension cells or specific experimental designs.
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (CAPE)
-
Dimethyl sulfoxide (DMSO) for dissolving CAPE
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Phosphate-buffered saline (PBS), sterile
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Caption: A step-by-step workflow of the MTT assay for assessing CAPE cytotoxicity.
Detailed Protocol
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count to determine cell density.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells for a negative control (cells with medium only), a vehicle control (cells with the highest concentration of DMSO used to dissolve CAPE), and a blank (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.
-
-
CAPE Treatment:
-
Prepare a stock solution of CAPE in DMSO.
-
Prepare serial dilutions of CAPE in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept low (typically <0.5%) to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CAPE. Add fresh medium to the negative control wells and medium with the corresponding DMSO concentration to the vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
After the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the MTT solution from the wells. Be cautious not to disturb the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Blank Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percentage of Cell Viability:
-
The percentage of cell viability is calculated relative to the vehicle control (considered 100% viability).
-
Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the corresponding CAPE concentrations.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (like GraphPad Prism) to determine the IC50 value.
-
Signaling Pathways Modulated by CAPE
CAPE's cytotoxic effects on cancer cells are mediated through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis and the inhibition of pro-survival signals.
CAPE-Induced Apoptosis Pathway
CAPE can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. This leads to the activation of a cascade of caspases, which are the executioners of apoptosis.
Caption: CAPE induces apoptosis via both extrinsic and intrinsic pathways.
CAPE-Mediated Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth. CAPE has been shown to be a potent inhibitor of NF-κB activation.[3]
Caption: CAPE inhibits the NF-κB pathway, leading to decreased cancer cell survival.
References
- 1. Caffeic Acid Versus this compound in the Treatment of Breast Cancer MCF-7 Cells: Migration Rate Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abis-files.yildiz.edu.tr [abis-files.yildiz.edu.tr]
- 3. europeanreview.org [europeanreview.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Cytotoxic Effect of Pd2Spm against Prostate Cancer through Vibrational Microspectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting CAPE-Induced Apoptosis using Annexin V/PI Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic Acid Phenethyl Ester (CAPE), a natural phenolic compound derived from bee propolis, has garnered significant attention in cancer research due to its selective toxicity towards cancer cells, largely mediated through the induction of apoptosis.[1][2] A reliable and widely used method to detect and quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[3]
These application notes provide a comprehensive guide for utilizing Annexin V/PI staining to assess apoptosis induced by CAPE. The protocol is designed to be a valuable resource for researchers in oncology, pharmacology, and drug development.
The Principle of Annexin V/PI Staining
In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[4][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye, such as FITC, to label early apoptotic cells.[3]
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact membrane of live or early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[4][6] Therefore, dual staining with Annexin V and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).
Quantitative Data Summary
The following table summarizes the quantitative effects of CAPE on apoptosis induction in various cancer cell lines, as determined by Annexin V/PI staining.
| Cell Line | CAPE Concentration | Incubation Time | Percentage of Apoptotic Cells (Early + Late) | Reference |
| Human Myeloid Leukemia (HL-60) | 6 µg/mL | 72 hours | 66.7 ± 2.0% | [7] |
| Acute Promyelocytic Leukemia (NB4) | 7.5 µg/mL | 24 hours | Not specified (ED50 for apoptosis induction) | |
| Acute Myeloid Leukemia (Kasumi-1) | 10.2 µg/mL | 24 hours | Not specified (ED50 for apoptosis induction) | |
| Primary Acute Myeloid Leukemia (AML) Cells | 32 µg/mL | 24 hours | 40.5% (mean) | [8] |
Experimental Protocols
Materials
-
CAPE (this compound)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Pipettes and tips
Protocol for Induction of Apoptosis with CAPE
-
Cell Seeding: Plate the cells at an appropriate density in a multi-well plate or flask and allow them to adhere and grow overnight.
-
CAPE Treatment: Prepare a stock solution of CAPE in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in a complete cell culture medium.
-
Incubation: Remove the old medium from the cells and replace it with the CAPE-containing medium. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. Include a vehicle-treated control (medium with the same concentration of the solvent used for CAPE).
Protocol for Annexin V/PI Staining
This protocol is a general guideline and may need optimization depending on the cell type and experimental conditions.[9][10]
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, collect them, and wash them once with a complete medium to inactivate the trypsin.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300-400 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
Signaling Pathways and Visualizations
CAPE-Induced Apoptosis Signaling Pathway
CAPE has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12] Key events include the activation of caspases, modulation of Bcl-2 family proteins, and involvement of the p53 tumor suppressor protein.[7][12][13]
Figure 1: Simplified signaling pathway of CAPE-induced apoptosis.
Experimental Workflow for Annexin V/PI Staining
The following diagram illustrates the key steps in the experimental workflow for detecting CAPE-induced apoptosis using Annexin V/PI staining.
Figure 2: Experimental workflow for Annexin V/PI staining.
Conclusion
The Annexin V/PI staining method is a robust and reliable technique for the quantitative assessment of apoptosis induced by this compound. The provided protocols and data serve as a valuable starting point for researchers investigating the pro-apoptotic effects of CAPE in various cancer models. Careful optimization of experimental parameters, including CAPE concentration and incubation time, is crucial for obtaining accurate and reproducible results.
References
- 1. Apoptosis mediates the selective toxicity of this compound (CAPE) toward oncogene-transformed rat embryo fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biologi.ub.ac.id [biologi.ub.ac.id]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Effect of this compound, an antioxidant from propolis, on inducing apoptosis in human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. CAPE Analogs Induce Growth Arrest and Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Protein Expression After Caffeic Acid Phenethyl Ester (CAPE) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic acid phenethyl ester (CAPE), a natural compound derived from honeybee propolis, has garnered significant attention in biomedical research for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] A key methodology to elucidate the molecular mechanisms underlying these effects is Western blot analysis, which allows for the sensitive and specific detection of changes in protein expression and post-translational modifications in response to CAPE treatment. These application notes provide a comprehensive overview and detailed protocols for utilizing Western blot analysis to investigate the impact of CAPE on cellular signaling pathways.
Data Presentation: Effects of CAPE on Protein Expression
The following tables summarize the dose-dependent effects of CAPE on the expression and phosphorylation of key proteins involved in critical signaling pathways, as determined by Western blot analysis in various cancer cell lines.
Table 1: Modulation of Androgen Receptor (AR) Signaling Pathway by CAPE in Prostate Cancer Cells [4][5][6][7]
| Target Protein | Cell Line(s) | CAPE Concentration (µM) | Treatment Duration | Observed Effect on Protein Level |
| Androgen Receptor (AR) | LNCaP, 22Rv1, VCaP | 10-40 | 48h | Dose-dependent decrease |
| AR Splice Variant 7 (AR-V7) | 22Rv1, VCaP | 10-40 | 48h | Dose-dependent decrease |
| Prostate-Specific Antigen (PSA) | LNCaP | 10-40 | 48h | Dose-dependent decrease |
| Cyclin-Dependent Kinase 1 (CDK1) | 22Rv1, VCaP | 10-40 | 48h | Dose-dependent decrease |
| Phospho-AKT (Ser473) | 22Rv1, VCaP | 10-40 | 48h | Dose-dependent decrease |
| Phospho-AKT (Thr308) | 22Rv1, VCaP | 10-40 | 48h | Dose-dependent decrease |
Table 2: Modulation of NF-κB Signaling Pathway by CAPE [1][8]
| Target Protein | Cell Line/System | CAPE Concentration (µM) | Treatment Duration | Observed Effect on Protein Level |
| Phospho-IKKα/β | Human CD4+ T cells | 10-100 | 2h pre-treatment | Dose-dependent inhibition |
| Phospho-IκBα | Human CD4+ T cells | 10-100 | 2h pre-treatment | Dose-dependent inhibition |
| Nuclear NF-κB p65 | Microglial BV-2 cells | Varies | Varies | Inhibition of translocation |
| Caspase-3 | Human CD4+ T cells | 10-100 | Varies | Dose-dependent induction |
Table 3: Modulation of Other Key Signaling Proteins by CAPE [9][10][11]
| Target Protein | Cell Line(s) | CAPE Concentration (mg/L or µM) | Treatment Duration | Observed Effect on Protein Level |
| β-catenin | HCT116 | 2.5-10 mg/L | 24h | Dose-dependent decrease |
| Phospho-AMPK (Thr172) | C4-2B | 5-20 µM | 48h | Increase |
| Matrix Metalloproteinase-2 (MMP-2) | SCC-9 | Varies | Varies | Decrease in expression and activity |
| Tissue Inhibitor of Metalloproteinase-2 (TIMP-2) | SCC-9 | Varies | Varies | Upregulation |
| Phospho-p38 MAPK | Microglial BV-2 cells | Varies | Varies | Inhibition |
Mandatory Visualizations
Signaling Pathways Modulated by CAPE
Caption: CAPE inhibits the PI3K/AKT and NF-κB pathways and AR signaling.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of CAPE-treated cells.
Experimental Protocols
Cell Culture and CAPE Treatment
-
Cell Seeding: Plate cells (e.g., 22Rv1, VCaP, HCT116) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
CAPE Preparation: Prepare a stock solution of CAPE in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of CAPE or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
Protein Extraction (Cell Lysis)
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[12][13]
-
Lysis Buffer Addition: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well or dish.[12][14] A common recommendation is 100-200 µL for a well in a 6-well plate.[15]
-
Cell Scraping: Scrape the adherent cells off the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with periodic vortexing. To ensure complete lysis and shear DNA, sonicate the lysate for 10-15 seconds.[12][15]
-
Centrifugation: Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[12][13]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a fresh, pre-chilled tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay.
-
Standard Curve: Prepare a standard curve using a known concentration of a standard protein (e.g., bovine serum albumin, BSA).
-
Measurement: Measure the absorbance of the standards and samples according to the manufacturer's protocol and calculate the protein concentration of each sample.
Sample Preparation for Electrophoresis
-
Sample Normalization: Based on the protein quantification results, dilute the lysates with lysis buffer to ensure equal protein loading for each sample.
-
Laemmli Buffer Addition: Add an equal volume of 2x Laemmli sample buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or DTT) to each normalized lysate.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[12][15]
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Gel Preparation: Prepare or use a pre-cast polyacrylamide gel with a percentage appropriate for the molecular weight of the target protein(s).
-
Sample Loading: Load equal amounts of protein (typically 20-50 µg) from each sample into the wells of the gel. Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Electrophoresis: Run the gel in 1x running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer (Western Blotting)
-
Membrane Preparation: Activate a polyvinylidene difluoride (PVDF) membrane by briefly immersing it in methanol, followed by equilibration in transfer buffer. Nitrocellulose membranes can also be used.
-
Transfer Sandwich Assembly: Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the membrane, another piece of filter paper, and a final sponge, all soaked in transfer buffer.
-
Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system according to the manufacturer's instructions.
Immunodetection
-
Blocking: Following transfer, block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[15][16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically or based on the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[12][15]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species, diluted in blocking buffer, for 1 hour at room temperature.[12]
-
Final Washes: Wash the membrane again three times for 5-10 minutes each with TBST.
Signal Detection and Analysis
-
Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).[17] Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading. The results can then be expressed as fold-change relative to the vehicle-treated control.
References
- 1. mdpi.com [mdpi.com]
- 2. The Pluripotent Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound suppresses androgen receptor signaling and stability via inhibition of phosphorylation on Ser81 and Ser213 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound attenuates neuropathic pain by suppressing the p38/NF-κB signal pathway in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound on proliferation and apoptosis of colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Single-Cell Western Blotting after Whole-Cell Imaging to Assess Cancer Chemotherapeutic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 17. In vitro anti-proliferative effect of capecitabine (Xeloda) combined with mocetinostat (MGCD0103) in 4T1 breast cancer cell line by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Anti-Tumor Activity of Caffeic Acid Phenethyl Ester (CAPE) Using an In Vivo Xenograft Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction Caffeic Acid Phenethyl Ester (CAPE) is a bioactive compound extracted from honeybee propolis, which has demonstrated significant antioxidant, anti-inflammatory, and anti-cancer properties.[1] Multiple studies have highlighted its potential to inhibit tumor progression across various cancer types, including bladder, breast, and prostate cancer.[2][3][4] CAPE's anti-tumor activity is attributed to its ability to modulate key cellular signaling pathways involved in cell proliferation, apoptosis, and metastasis, such as NF-κB, AMPK/Foxo3, and Wnt signaling.[1][4][5]
The patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) mouse models are indispensable tools in preclinical cancer research.[6][7] These models, which involve implanting human tumor cells or tissues into immunocompromised mice, provide a valuable platform for evaluating the efficacy and toxicity of novel therapeutic agents like CAPE in an in vivo setting.[6] This document provides detailed protocols and data presentation guidelines for assessing the anti-tumor effects of CAPE using a subcutaneous xenograft mouse model.
Quantitative Data Summary
The following tables summarize representative quantitative data from a study evaluating CAPE's efficacy in a bladder cancer xenograft model.[2]
Table 1: Effect of CAPE on Tumor Growth in HT1376 Xenograft Model [2]
| Treatment Group | Mean Final Tumor Volume (mm³) | % Reduction in Volume | Mean Final Tumor Weight (g) | % Reduction in Weight |
| Vehicle (0.1% DMSO in PBS) | 274.13 ± 17.82 | N/A | 0.27 ± 0.03 | N/A |
| CAPE (10 mg/kg) | 132.15 ± 18.57 | 53% | 0.13 ± 0.02 | 48% |
Table 2: Effect of CAPE on Animal Body Weight [2]
| Treatment Group | Average Final Body Weight (g) |
| Vehicle (0.1% DMSO in PBS) | 20.86 ± 0.31 |
| CAPE (10 mg/kg) | 20.71 ± 0.34 |
Data indicates no significant difference in body weight between the groups, suggesting low systemic toxicity of CAPE at the tested dosage.[2]
Experimental Workflow
The overall workflow for the in vivo xenograft study is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CAPE activates AMPK and Foxo3 signaling to induce growth inhibition and ferroptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAPE suppresses migration and invasion of prostate cancer cells via activation of non-canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAPE activates AMPK and Foxo3 signaling to induce growth inhibition and ferroptosis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Caffeic Acid Phenethyl Ester (CAPE) in Combination with Chemotherapy Drugs
Introduction
Caffeic acid phenethyl ester (CAPE) is a bioactive compound derived from honeybee propolis, recognized for its anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Emerging research indicates that CAPE can sensitize cancer cells to conventional chemotherapy agents, potentially increasing their efficacy and overcoming drug resistance.[1][3] This document provides a summary of the synergistic effects of CAPE with various chemotherapy drugs, outlines the molecular mechanisms involved, and offers detailed protocols for in vitro experimentation. These notes are intended for researchers and professionals in oncology and drug development exploring novel combination therapies.
Data Summary: Synergistic Effects of CAPE and Chemotherapy
The combination of CAPE with traditional chemotherapy drugs has shown promising results across various cancer cell lines. The synergy often results in a lower required dose of the cytotoxic drug, potentially reducing side effects.[4]
Table 1: CAPE in Combination with Taxanes (Paclitaxel & Docetaxel)
| Cancer Type | Cell Line(s) | Chemotherapy Drug | CAPE Concentration | Key Findings | Reference(s) |
| Ovarian Cancer | OV7, CRL1572 | Paclitaxel (PTX) | 50 µM, 100 µM | Increased cytotoxicity and apoptosis compared to PTX alone. Enhanced anti-migration activity.[5][6] | [5][6] |
| Prostate Cancer | PC-3, DU-145, LNCaP | Docetaxel (DOC), Paclitaxel (PTX) | Not specified | Synergistic cytotoxicity (Combination Index < 1). Increased pre-G1 cell population and caspase-3 activity.[7][8] | [7][8] |
Table 2: CAPE in Combination with Platinum Compounds (Cisplatin) and Anthracyclines (Doxorubicin)
| Cancer Type | Cell Line(s) | Chemotherapy Drug | CAPE Concentration | Key Findings | Reference(s) |
| Gastric & Colon Cancer | MKN45, LoVo (parental and drug-resistant) | Doxorubicin (DXR), Cisplatin (CDDP) | Not specified | Potentiated apoptotic effects and sensitized resistant cells to chemotherapy by inhibiting proteasome function.[3] | [3] |
| Non-Small Cell Lung Cancer | H1299, A549 | Cisplatin | Not specified | Additive suppressive effect on cell viability. Induced G2-M phase cell cycle arrest.[4] | [4] |
Mechanisms of Action & Signaling Pathways
CAPE enhances the efficacy of chemotherapy through multiple mechanisms, primarily by modulating signaling pathways involved in cell survival, apoptosis, and drug resistance.
Inhibition of Proteasome Function
In gastric and colon cancer cells, CAPE has been shown to decrease the chymotrypsin-like activity of the 26S proteasome.[3] This inhibition leads to the accumulation of pro-apoptotic proteins and sensitizes cancer cells, including chemoresistant ones, to drugs like doxorubicin and cisplatin.[3] CAPE treatment downregulates the expression of several proteasome and immunoproteasome subunits.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. The Pluripotent Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound potentiates gastric cancer cell sensitivity to doxorubicin and cisplatin by decreasing proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined Treatment of Cisplatin With this compound Demonstrates Additive Growth Inhibition on Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (CAPE) Synergistically Enhances Paclitaxel Activity in Ovarian Cancer Cells - ProQuest [proquest.com]
- 6. This compound (CAPE) Synergistically Enhances Paclitaxel Activity in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. This compound synergistically enhances docetaxel and paclitaxel cytotoxicity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Angiogenesis in HUVEC Cell Line Using Caffeic Acid Phenethyl Ester (CAPE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer. Tumor growth and metastasis are highly dependent on the formation of a new blood supply. Consequently, the inhibition of angiogenesis has emerged as a key strategy in cancer therapy. Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used and reliable in vitro model for studying the various stages of angiogenesis, including endothelial cell proliferation, migration, and tube formation.
Caffeic Acid Phenethyl Ester (CAPE) is a natural compound derived from honeybee propolis that has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Notably, CAPE has been shown to inhibit angiogenesis, making it a compound of significant interest for cancer research and drug development. These application notes provide detailed protocols for utilizing CAPE to study its anti-angiogenic effects on the HUVEC cell line, focusing on key in vitro assays.
Mechanism of Action of CAPE in Angiogenesis
CAPE exerts its anti-angiogenic effects through the modulation of several key signaling pathways involved in endothelial cell function. The primary mechanisms include:
-
Inhibition of Nuclear Factor-kappa B (NF-κB): CAPE is a well-documented inhibitor of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in inflammation and cell survival, and its activation is implicated in promoting angiogenesis. By inhibiting NF-κB, CAPE can downregulate the expression of pro-angiogenic genes.
-
Downregulation of Vascular Endothelial Growth Factor (VEGF) Signaling: VEGF is a potent pro-angiogenic factor that stimulates endothelial cell proliferation, migration, and differentiation. CAPE has been shown to suppress the expression of VEGF and interfere with its signaling cascade, thereby inhibiting these crucial steps in angiogenesis.
Experimental Protocols
This section provides detailed methodologies for essential in vitro assays to investigate the anti-angiogenic properties of CAPE using HUVECs.
HUVEC Cell Culture
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM), e.g., EGM-2
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 24-well, 96-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thaw cryopreserved HUVECs rapidly in a 37°C water bath.
-
Transfer the cells to a T-75 flask containing pre-warmed EGM-2 supplemented with FBS and Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days until the cells reach 80-90% confluency.
-
To passage the cells, wash the cell monolayer with PBS and add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with medium containing FBS and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of CAPE on HUVECs and to establish the optimal non-toxic concentration range for subsequent angiogenesis assays.
Materials:
-
HUVECs
-
EGM-2 medium
-
CAPE (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of CAPE in EGM-2.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of CAPE-containing medium. Include a vehicle control (medium with the solvent used to dissolve CAPE).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of CAPE that inhibits cell growth by 50%).
Tube Formation Assay
Objective: To assess the effect of CAPE on the ability of HUVECs to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM-2 medium
-
CAPE
-
Matrigel® Basement Membrane Matrix (growth factor reduced)
-
24-well or 48-well plates
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel® on ice overnight.
-
Coat the wells of a pre-chilled 24-well or 48-well plate with a thin layer of Matrigel® (approximately 250-300 µL per well for a 24-well plate) and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in EGM-2 containing the desired non-toxic concentrations of CAPE.
-
Seed the HUVECs onto the solidified Matrigel® at a density of 1.5 x 10⁴ to 2 x 10⁴ cells/well.
-
Incubate the plate at 37°C and 5% CO2 for 4-18 hours.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of tubes, tube length, and number of branching points using image analysis software (e.g., ImageJ).[1]
Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To evaluate the effect of CAPE on the migratory capacity of HUVECs.
Materials:
-
HUVECs
-
EGM-2 medium
-
CAPE
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a cell scraper
-
Inverted microscope with a camera
Protocol:
-
Seed HUVECs in 6-well or 12-well plates and grow them to 90-100% confluency.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh EGM-2 containing different concentrations of CAPE. Include a control group with medium alone.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at different time points (e.g., 6, 12, and 24 hours).
-
Quantify cell migration by measuring the change in the width of the scratch over time. The percentage of wound closure can be calculated using the formula: [(Initial wound width - Wound width at time T) / Initial wound width] x 100.
Data Presentation
Quantitative Data Summary
While specific IC50 values and quantitative data for CAPE's effect on HUVEC angiogenesis assays are not consistently reported across the literature, the following tables provide a template for presenting empirically determined data. Researchers should determine these values as part of their experimental workflow.
Table 1: Cytotoxicity of CAPE on HUVECs (MTT Assay)
| CAPE Concentration (µM) | Cell Viability (%) after 24h (Mean ± SD) | Cell Viability (%) after 48h (Mean ± SD) |
| 0 (Control) | 100 | 100 |
| X | ||
| Y | ||
| Z | ||
| IC50 Value (µM) | To be determined | To be determined |
Table 2: Effect of CAPE on HUVEC Tube Formation
| Treatment | Total Tube Length (µm/field) (Mean ± SD) | Number of Branch Points/field (Mean ± SD) | % Inhibition of Tube Formation |
| Control | To be determined | To be determined | 0 |
| CAPE (Concentration 1) | To be determined | To be determined | To be determined |
| CAPE (Concentration 2) | To be determined | To be determined | To be determined |
Table 3: Effect of CAPE on HUVEC Migration (Wound Healing Assay)
| Treatment | Wound Closure (%) at 12h (Mean ± SD) | Wound Closure (%) at 24h (Mean ± SD) | % Inhibition of Migration at 24h |
| Control | To be determined | To be determined | 0 |
| CAPE (Concentration 1) | To be determined | To be determined | To be determined |
| CAPE (Concentration 2) | To be determined | To be determined | To be determined |
Visualizations
Signaling Pathways and Experimental Workflow
References
Application Note & Protocol: Quantification of Caffeic Acid Phenethyl Ester (CAPE) in Biological Samples using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic Acid Phenethyl Ester (CAPE) is a biologically active compound found in honeybee propolis, exhibiting a wide range of pharmacological properties including anti-inflammatory, antioxidant, and anti-cancer activities. Accurate quantification of CAPE in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of CAPE in biological samples such as plasma, serum, and tissue homogenates.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of CAPE. Biological samples are first subjected to a sample preparation procedure to remove interfering substances and concentrate the analyte. The prepared sample is then injected into the HPLC system, where CAPE is separated from other components on a C18 column and detected by its UV absorbance.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely applicable method for the preparation of biological samples prior to HPLC analysis.[1][2][3]
Materials:
-
Biological sample (plasma, serum, or tissue homogenate)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of cold acetonitrile or methanol to the sample to precipitate the proteins.[7]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully collect the supernatant containing CAPE and transfer it to a clean tube.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Instrumentation and Conditions
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][10]
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% Formic Acid or Acetic Acid[5] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 320 nm - 330 nm[9][11] |
| Run Time | Approximately 10 minutes |
Note: The mobile phase composition and gradient may need to be optimized based on the specific column and system used to achieve the best separation and peak shape.
Method Validation Data
The following tables summarize typical validation parameters for the quantification of CAPE in biological samples using HPLC.
Table 1: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 0.05 - 10 | > 0.999 |
| 0.1 - 20 | > 0.998 |
| 0.5 - 50 | > 0.999 |
Table 2: Accuracy & Precision
| Spiked Concentration (µg/mL) | Accuracy (% Recovery) | Precision (RSD %) |
| Low QC (0.1) | 95 - 105 | < 10 |
| Mid QC (1.0) | 98 - 102 | < 5 |
| High QC (10.0) | 97 - 103 | < 5 |
Table 3: Recovery
| Sample Type | Extraction Method | Recovery (%) |
| Plasma | Protein Precipitation | 85 - 95 |
| Serum | Liquid-Liquid Extraction | 90 - 105 |
| Tissue Homogenate | Solid-Phase Extraction | > 90 |
Table 4: Stability
| Condition | Duration | Stability (% Remaining) |
| Room Temperature | 24 hours | > 90 |
| Refrigerated (4°C) | 72 hours | > 95 |
| Freeze-Thaw Cycles (3 cycles) | - | > 90 |
| Long-term (-20°C) | 30 days | > 95 |
Note: this compound has been reported to be rapidly hydrolyzed in rat plasma by esterase enzymes.[11] Therefore, prompt sample processing and analysis are recommended.
Visualizations
Experimental Workflow
References
- 1. nacalai.com [nacalai.com]
- 2. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. abap.co.in [abap.co.in]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. phcogj.com [phcogj.com]
- 10. ijrpc.com [ijrpc.com]
- 11. Stability of caffeic acid phenethyl amide (CAPA) in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Caffeic Acid Phenethyl Ester (CAPE) Stock Solutions for In Vitro Experiments
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caffeic acid phenethyl ester (CAPE) is a bioactive compound derived from honeybee propolis that has garnered significant interest in biomedical research due to its diverse pharmacological activities.[1][2] In vitro studies have demonstrated its anti-inflammatory, antioxidant, anti-proliferative, and immunomodulatory properties.[1][3] These effects are largely attributed to its ability to modulate key cellular signaling pathways, most notably the inhibition of the transcription factor NF-κB.[1][2][3][4] Accurate and reproducible in vitro experimental results are contingent upon the correct preparation and handling of CAPE stock solutions. This document provides a detailed protocol for the preparation, storage, and use of CAPE stock solutions in a research laboratory setting.
Physicochemical Properties of CAPE
A summary of the key physicochemical properties of CAPE is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₄ |
| Molecular Weight | 284.3 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥97% (HPLC) |
Solubility of CAPE
CAPE is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing CAPE stock solutions for in vitro studies. It is important to use high-purity, anhydrous solvents to ensure the stability and integrity of the compound. The reported solubility of CAPE in these solvents can vary between suppliers.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) |
| DMSO | 10 - 100[4] | 35.2 - 351.7 |
| Ethanol | ~30 - 56 | ~105.5 - 196.9 |
Note: To achieve higher concentrations, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[1] It is recommended to use freshly opened, anhydrous DMSO, as absorbed moisture can reduce the solubility of CAPE.[3][4]
Experimental Protocols
Preparation of a 100 mM CAPE Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of CAPE in DMSO, a commonly used concentration for in vitro experiments.
Materials:
-
This compound (CAPE) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Ultrasonic water bath
Procedure:
-
Calculate the required mass of CAPE:
-
To prepare 1 mL of a 100 mM stock solution, the required mass of CAPE is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 284.3 g/mol = 28.43 mg
-
-
-
Weighing CAPE:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 28.43 mg of CAPE powder into the tube.
-
-
Dissolving CAPE:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the CAPE powder.
-
Vortex the tube vigorously until the CAPE is completely dissolved. A clear, yellowish solution should be obtained.
-
If dissolution is difficult, briefly warm the tube to 37°C or place it in an ultrasonic water bath for a few minutes.[1]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Under these conditions, the stock solution is reported to be stable for at least 3 months. For longer-term storage, -80°C is recommended.
-
Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the 100 mM CAPE stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a low final concentration of the solvent (e.g., DMSO) in the cell culture medium to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.1% is generally recommended.
Procedure:
-
Determine the final desired concentrations of CAPE for your experiment (e.g., 10 µM, 25 µM, 50 µM).
-
Perform serial dilutions of the 100 mM stock solution in cell culture medium. It is best practice to perform an intermediate dilution step to ensure accuracy.
-
Example for preparing a 50 µM working solution in 1 mL of medium:
-
Prepare an intermediate dilution: Add 1 µL of the 100 mM CAPE stock solution to 999 µL of sterile cell culture medium to obtain a 100 µM solution.
-
Prepare the final working solution: Add 500 µL of the 100 µM intermediate solution to 500 µL of cell culture medium to achieve a final concentration of 50 µM. The final DMSO concentration will be 0.05%.
-
-
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of DMSO as the highest concentration of CAPE used, but without the compound.
-
Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired duration.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for CAPE Stock and Working Solution Preparation
Caption: Workflow for preparing CAPE stock and working solutions.
Simplified Signaling Pathway of CAPE's Anti-Inflammatory Action
Caption: CAPE inhibits the NF-κB signaling pathway.
Safety Precautions
CAPE should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and concentrated solutions. All procedures should be performed in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
References
Application Note: Investigating the Effect of Caffeic Acid Phenethyl Ester (CAPE) on Cell Cycle Progression by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caffeic Acid Phenethyl Ester (CAPE) is a bioactive compound derived from honeybee propolis, recognized for its anti-inflammatory, antioxidant, and potent anti-cancer properties[1][2][3]. Numerous studies have demonstrated that CAPE can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis[1][2][4]. The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Therefore, agents that can modulate cell cycle progression are valuable candidates for cancer therapeutics.
This application note provides a detailed protocol for analyzing the effect of CAPE on the cell cycle distribution of cancer cells using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique that allows for the rapid quantitative analysis of DNA content in a large population of cells[5]. By staining cells with PI, a fluorescent dye that stoichiometrically binds to DNA, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their fluorescence intensity[5][6].
Principle of the Assay
The fundamental principle of this assay is that the amount of DNA in a cell correlates with its phase in the cell cycle.
-
G0/G1 Phase: Cells have a normal diploid (2N) DNA content.
-
S Phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and possess a tetraploid (4N) DNA content before dividing.
Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. Therefore, cells must be fixed with an agent like ethanol to permeabilize their membranes[5][6]. Once inside the cell, PI binds to double-stranded DNA. The resulting fluorescence is directly proportional to the DNA content[6]. Treatment with RNase A is crucial to prevent PI from binding to double-stranded RNA, which would otherwise interfere with the accuracy of the DNA content measurement[5][6][7]. A flow cytometer then measures the fluorescence intensity of individual cells, generating a histogram from which the percentage of cells in each phase can be determined.
Experimental Protocols
I. Materials and Reagents
-
Cell Lines: Appropriate cancer cell line (e.g., PC-3, LNCaP, HCT116, MCF-7)[2][4][8]
-
CAPE: this compound (dissolved in a suitable solvent like ethanol or DMSO)
-
Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4
-
Propidium Iodide (PI) Staining Solution:
-
Equipment:
II. Step-by-Step Methodology
A. Cell Culture and Seeding
-
Culture the selected cancer cell line in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO₂ incubator.
-
Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Incubate the plates for 24 hours to allow cells to attach.
B. CAPE Treatment
-
Prepare stock solutions of CAPE in a suitable solvent (e.g., ethanol).
-
Dilute the CAPE stock solution in the culture medium to achieve the desired final concentrations. Typical concentrations range from 10 µM to 80 µM[8][10]. Include a vehicle-only control (e.g., medium with the same concentration of ethanol used for the highest CAPE dose).
-
Remove the old medium from the cells and replace it with the CAPE-containing medium or the vehicle control medium.
-
Incubate the cells for a predetermined time, typically 24, 48, or 72 hours, depending on the experimental design[2][11].
C. Cell Harvesting and Fixation
-
After incubation, collect the culture medium (which may contain floating, non-adherent cells).
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from step 1. Transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at approximately 300 x g for 5 minutes. Discard the supernatant[6].
-
Wash the cell pellet by resuspending it in 3 mL of cold PBS and centrifuging again. Discard the supernatant[6].
-
Resuspend the pellet in 400 µL of cold PBS[6].
-
While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol drop-wise to fix the cells. This step is critical to prevent cell clumping[6][7][12].
-
Incubate the cells on ice for at least 30 minutes. For long-term storage, cells can be kept at 4°C or -20°C in 70% ethanol for several weeks[6][9][12].
D. Propidium Iodide Staining
-
Centrifuge the fixed cells at a higher speed (e.g., 800-1000 x g) for 5 minutes to pellet them, as fixed cells are more buoyant[6][7]. Carefully aspirate the ethanol.
-
Wash the cell pellet twice with cold PBS to remove residual ethanol[6].
-
Resuspend the cell pellet in 50 µL of 100 µg/mL RNase A solution and incubate at 37°C for 30 minutes (or room temperature for 5-10 minutes) to degrade RNA[6][7].
-
Add 400 µL of 50 µg/mL PI solution to the cells[6].
-
Incubate at room temperature for 5 to 10 minutes in the dark before analysis[6][7].
E. Flow Cytometry and Data Analysis
-
Analyze the samples on a flow cytometer, ensuring the instrument is properly calibrated.
-
Use a low flow rate to improve the quality of the data and reduce the coefficient of variation (CV) of the peaks[6].
-
Collect the PI fluorescence signal on a linear scale[6].
-
Record at least 10,000 events per sample, excluding doublets and aggregates[6][7].
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution from the generated DNA content histograms.
Data Presentation and Expected Results
The effect of CAPE on cell cycle progression is often cell-type dependent. In many cancer cell lines, CAPE has been shown to induce G0/G1 or G2/M phase arrest[8]. This is characterized by an accumulation of cells in the respective phase and a corresponding decrease in the S phase population.
Table 1: Hypothetical Cell Cycle Distribution in PC-3 Cells after 48h CAPE Treatment
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| CAPE (10 µM) | 65.8 ± 2.9 | 22.1 ± 2.2 | 12.1 ± 1.5 |
| CAPE (25 µM) | 78.4 ± 4.2 | 12.3 ± 1.9 | 9.3 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
The data in Table 1 illustrates a dose-dependent increase in the G0/G1 population, with a concurrent decrease in the S and G2/M populations, indicating a CAPE-induced G1 cell cycle arrest in this hypothetical experiment.
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Simplified Signaling Pathway of CAPE-Induced G1 Arrest
CAPE can induce cell cycle arrest by modulating key regulatory proteins. It has been shown to suppress the expression of proteins that promote G1/S transition, such as Cyclin D1, Cdk2, and Cdk4, while inducing cyclin-dependent kinase inhibitors (CKIs) like p21Cip1 and p27Kip1[4][8].
Caption: CAPE's effect on key G1 checkpoint regulatory proteins.
References
- 1. The effect of this compound on cell cycle control gene expressions in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on proliferation and apoptosis of colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAPE Analogs Induce Growth Arrest and Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses the proliferation of human prostate cancer cells through inhibition of AMPK and Akt signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. This compound induced cell cycle arrest and growth inhibition in androgen-independent prostate cancer cells via regulation of Skp2, p53, p21Cip1 and p27Kip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. igbmc.fr [igbmc.fr]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
Application Notes and Protocols for Detecting DNA Fragmentation by CAPE Using the TUNEL Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic Acid Phenethyl Ester (CAPE), a natural compound derived from honeybee propolis, has garnered significant attention in cancer research for its demonstrated ability to selectively induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. A key hallmark of apoptosis is the fragmentation of genomic DNA, a process that can be reliably detected and quantified using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay. This document provides detailed application notes and experimental protocols for utilizing the TUNEL assay to assess DNA fragmentation induced by CAPE in cancer cell lines.
The TUNEL assay enzymatically labels the 3'-hydroxyl ends of DNA fragments, which are abundant in apoptotic cells, with labeled dUTPs. These labeled nucleotides can then be visualized and quantified using fluorescence microscopy or flow cytometry, providing a robust method to measure the extent of apoptosis in a cell population.
Signaling Pathways of CAPE-Induced Apoptosis and DNA Fragmentation
CAPE induces apoptosis through a multi-faceted mechanism involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These signaling cascades converge on the activation of executioner caspases, which are ultimately responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation.
The process of DNA fragmentation is primarily executed by a Caspase-Activated DNase (CAD). Under normal conditions, CAD is kept in an inactive state by its inhibitor, ICAD. During apoptosis, executioner caspases, such as caspase-3, cleave ICAD, liberating CAD to translocate to the nucleus and degrade DNA between nucleosomes, generating the characteristic DNA laddering pattern detected by the TUNEL assay.
Quantitative Data Presentation
The following tables summarize the dose- and time-dependent effects of CAPE on the induction of apoptosis, as measured by the percentage of TUNEL-positive cells in various cancer cell lines.
Table 1: Dose-Dependent Effect of CAPE on Apoptosis in HCT116 Colorectal Cancer Cells [1]
| CAPE Concentration (mg/L) | Treatment Duration (hours) | Mean Percentage of Apoptotic Cells (%) (Annexin-V/PI) |
| 0 (Control) | 24 | 5.5 ± 0.9 |
| 2.5 | 24 | 10.2 ± 0.7 |
| 5 | 24 | 16.6 ± 0.6 |
| 10 | 24 | 25.5 ± 3.3 |
Table 2: Time-Dependent Effect of CAPE on DNA Fragmentation in CCRF-CEM Leukemia Cells
| CAPE Concentration (µM) | Treatment Duration (hours) | Apoptotic Index (Fold Increase over Control) |
| 1 | 24 | ~1.5 |
| 1 | 48 | ~1.8 |
| 1 | 72 | ~2.2 |
| 1 | 96 | ~2.5 |
Experimental Protocols
Two detailed protocols are provided below for the detection of CAPE-induced DNA fragmentation using the TUNEL assay: one for fluorescence microscopy and one for flow cytometry.
Protocol 1: TUNEL Assay for Fluorescence Microscopy
This protocol is suitable for visualizing and quantifying apoptotic cells in adherent cell cultures.
Materials:
-
Cells cultured on glass coverslips or chamber slides
-
CAPE stock solution
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde in PBS (freshly prepared)
-
0.25% Triton™ X-100 in PBS
-
TUNEL Assay Kit (containing TdT Reaction Buffer, TdT Enzyme, and fluorescently labeled dUTPs, e.g., FITC-dUTP)
-
DNase I (for positive control)
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips or chamber slides and allow them to adhere overnight.
-
Treat cells with various concentrations of CAPE for the desired time periods. Include an untreated control.
-
For a positive control, treat a separate sample with DNase I (e.g., 1 µg/mL for 10 minutes at room temperature) to induce DNA breaks.
-
For a negative control, perform the TUNEL reaction on an untreated sample without adding the TdT enzyme.
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding 0.25% Triton™ X-100 in PBS and incubating for 20 minutes at room temperature.
-
Wash the cells twice with deionized water.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction cocktail according to the manufacturer's instructions (typically a mixture of TdT enzyme, fluorescently labeled dUTPs, and reaction buffer).
-
Add the TUNEL reaction cocktail to each coverslip, ensuring the cells are completely covered.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Stop the reaction by washing the coverslips three times with PBS.
-
-
Counterstaining and Mounting:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Seal the coverslips with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
TUNEL-positive cells will exhibit bright green fluorescence in the nucleus, while all nuclei will be stained blue by DAPI.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei and dividing by the total number of nuclei (DAPI-stained) in several random fields of view.
-
Protocol 2: TUNEL Assay for Flow Cytometry
This protocol is ideal for the high-throughput quantification of apoptosis in a suspension of cells.
Materials:
-
Cells cultured in suspension or adherent cells detached with trypsin
-
CAPE stock solution
-
PBS
-
1% Paraformaldehyde in PBS (ice-cold)
-
70% Ethanol (ice-cold)
-
TUNEL Assay Kit (as in Protocol 1)
-
Propidium Iodide (PI) staining solution (optional, for DNA content analysis)
-
Flow cytometer
Procedure:
-
Cell Culture, Treatment, and Harvesting:
-
Culture cells to the desired density and treat with CAPE as described in Protocol 1.
-
Harvest the cells (including any floating cells from adherent cultures) and collect by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with PBS and resuspend in PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells by adding the cell suspension to ice-cold 1% paraformaldehyde in PBS and incubating for 15 minutes on ice.
-
Centrifuge and discard the supernatant.
-
Permeabilize the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 1 hour at -20°C.
-
-
TUNEL Reaction:
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in the TUNEL reaction cocktail prepared according to the manufacturer's instructions.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Stop the reaction by adding a wash buffer (as provided in the kit or PBS) and centrifuging.
-
-
Analysis by Flow Cytometry:
-
Resuspend the cell pellet in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% BSA).
-
If desired, add a DNA staining dye like PI to analyze cell cycle distribution in conjunction with apoptosis.
-
Analyze the samples on a flow cytometer, detecting the fluorescence of the labeled dUTPs (e.g., in the FITC channel).
-
Set the gates based on the negative and positive control samples to quantify the percentage of TUNEL-positive cells in each experimental sample.
-
Conclusion
The TUNEL assay is a specific and sensitive method for detecting the DNA fragmentation that is a hallmark of apoptosis. When combined with the targeted action of this compound on cancer cells, this assay provides a powerful tool for researchers and drug development professionals to quantify the apoptotic efficacy of CAPE and to elucidate its mechanisms of action. The detailed protocols and signaling information provided herein serve as a comprehensive guide for the successful application of this technique in cancer research.
References
Application Note: Caffeic Acid Phenethyl Ester (CAPE) as a Tool for Oxidative Stress Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cardiovascular conditions, neurodegenerative disorders, and cancer.[1][2] Caffeic acid phenethyl ester (CAPE), a natural polyphenolic compound derived from honeybee propolis, has garnered significant attention for its potent antioxidant, anti-inflammatory, and cytoprotective properties.[3][4] Its ability to scavenge free radicals directly and modulate key signaling pathways makes it an invaluable tool for studying the mechanisms of oxidative stress and evaluating potential therapeutic interventions.[5][6] This document provides detailed application notes and protocols for utilizing CAPE in oxidative stress research.
Mechanism of Action CAPE exerts its antioxidant effects through a multi-faceted mechanism. It is a powerful ROS scavenger and an inhibitor of lipid peroxidation.[4][7] Beyond direct radical scavenging, CAPE modulates critical intracellular signaling pathways that govern the cellular response to oxidative stress, primarily the Nrf2 and NF-κB pathways.
-
Activation of the Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[8] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[9][10] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it activates the transcription of a suite of antioxidant and cytoprotective genes.[1] Studies have shown that CAPE can activate the Sirt6/Nrf2 signaling pathway, rescuing the expression of these protective proteins and enhancing the cell's ability to counteract oxidative damage.[3]
-
Inhibition of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central mediator of inflammation.[11] Oxidative stress is a known activator of this pathway, leading to the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[12][13] CAPE is a well-documented inhibitor of NF-κB activation, preventing the translocation of its subunits to the nucleus and thereby suppressing the inflammatory cascade associated with oxidative stress.[7][14][15]
Signaling Pathway Diagrams
Caption: CAPE promotes Nrf2 translocation and antioxidant gene expression.
Caption: CAPE inhibits the pro-inflammatory NF-κB signaling pathway.
Quantitative Data Summary
The efficacy of CAPE in mitigating oxidative stress has been quantified in various studies. The following tables summarize key data points for easy comparison.
Table 1: Cytoprotective Effects of CAPE Against H₂O₂-Induced Oxidative Stress in H9c2 and BV2 Cells
| Cell Line | Oxidative Insult | CAPE Concentration | Observation | Reference |
|---|---|---|---|---|
| H9c2 Cardiomyoblasts | 500 μM H₂O₂ | 10 µM | Significantly restored cell viability to 100 ± 25% from 22 ± 4%. | [16] |
| H9c2 Cardiomyoblasts | 500 μM H₂O₂ | 20 µM | Significantly restored cell viability to 112 ± 15% from 22 ± 4%. | [16] |
| H9c2 Cardiomyoblasts | 500 μM H₂O₂ | 40 µM | Significantly restored cell viability to 109 ± 15% from 22 ± 4%. | [16] |
| H9c2 Cardiomyoblasts | 500 μM H₂O₂ | 10 - 40 µM | Concentration-dependently improved cell viability.[17] | [17] |
| H9c2 Cardiomyoblasts | 500 μM H₂O₂ | Not specified | Significantly reduced intracellular ROS levels increased by H₂O₂.[17] | [16][17] |
| BV2 Microglia | 100 μM H₂O₂ | Various | CAPE pretreatment alleviates H₂O₂-induced ROS generation. |[3] |
Table 2: In Vitro Antioxidant Activity of CAPE
| Assay | IC₅₀ Value (µM) | Observation | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | 16.5 µM | Displayed high antioxidant activity. | [18] |
| Iron Chelating Activity | 1.1 µM | Similar antioxidant activity to its bioisostere OB-CAPE (1.2 µM). | [18] |
| Inhibition of 5-LO products | 1.0 µM | Effective inhibition of 5-lipoxygenase products. | [18] |
| Inhibition of Lipid Peroxidation | Not specified | Showed 97.9% inhibition in a linoleic acid emulsion system. |[19] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of CAPE on oxidative stress in a cell culture model.
Caption: General experimental workflow for studying CAPE's effects.
Protocol 1: Induction of Oxidative Stress and CAPE Treatment
This protocol describes inducing oxidative stress in cultured cells using hydrogen peroxide (H₂O₂) and applying CAPE as a protective agent.
-
Cell Seeding: Seed cells (e.g., H9c2, BV2, ARPE-19) in appropriate culture plates (e.g., 96-well for viability, 24-well for ROS imaging, 6-well for protein extraction).[3][20] Allow cells to adhere and grow overnight at 37°C in a 5% CO₂ incubator.
-
CAPE Pre-treatment: Prepare stock solutions of CAPE in a suitable solvent like DMSO. Dilute the stock solution in a serum-free or low-serum medium to achieve final desired concentrations (e.g., 5, 10, 20, 40 µM).[16][21] Remove the old medium from the cells, wash once with PBS, and add the CAPE-containing medium. Incubate for a predetermined period (e.g., 1 to 24 hours).[16]
-
Induction of Oxidative Stress: Following CAPE pre-treatment, remove the medium. Add fresh medium containing an oxidative agent like H₂O₂ (e.g., 100-500 µM) or tert-Butyl hydroperoxide (t-BHP).[3][17][22] The duration of this treatment can range from 30 minutes to 24 hours, depending on the cell type and the endpoint being measured.[3][16]
-
Controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) but no CAPE or H₂O₂.
-
H₂O₂ Control: Cells treated with H₂O₂ only.
-
CAPE Control: Cells treated with the highest concentration of CAPE only to check for any intrinsic toxicity.
-
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that fluoresces upon oxidation by ROS.[20][23]
-
Reagent Preparation: Prepare a 10 mM stock solution of DCFH-DA in high-quality DMSO.[20] Immediately before use, dilute the stock solution in pre-warmed, serum-free medium (phenol red-free is recommended) to a final working concentration of 5-10 µM.[23][24] Protect the solution from light.
-
Cell Treatment: Following the experimental treatments outlined in Protocol 1, remove the treatment medium and wash the cells once with warm PBS or serum-free medium.[20][25]
-
Staining: Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[23][25]
-
Washing: Remove the DCFH-DA solution and gently wash the cells twice with PBS to remove any excess probe that has not been taken up by the cells.[20][25]
-
Measurement: Add PBS to each well. Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[25][26] Alternatively, visualize the cells using a fluorescence microscope with a GFP/FITC filter set.[20]
-
Data Normalization: The fluorescence readings should be normalized to cell number or total protein content to account for differences in cell density.
Protocol 3: Assessment of Lipid Peroxidation (TBARS/MDA Assay)
This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation.[27]
-
Sample Preparation: After experimental treatment, harvest the cells and lyse them through sonication or by using a suitable lysis buffer on ice.
-
Homogenate Preparation: Homogenize the cell lysate or tissue sample in a solution like 0.1% trichloroacetic acid (TCA).[28] Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.[28]
-
Reaction: Collect the supernatant. Mix a portion of the supernatant (e.g., 0.5 mL) with a solution of 0.5% thiobarbituric acid (TBA) in 20% TCA (e.g., 1.5 mL).[28]
-
Incubation: Incubate the mixture in a water bath at 95°C for 25-60 minutes to allow the formation of the MDA-TBA adduct.[27][28]
-
Cooling & Clarification: Stop the reaction by placing the samples in an ice bath for 10 minutes.[27][28] If the solution is not clear, centrifuge again to pellet any precipitate.[28]
-
Measurement: Measure the absorbance of the supernatant at 532 nm using a spectrophotometer. A reading at 600 nm can be taken to correct for background turbidity and should be subtracted from the 532 nm reading.[28]
-
Quantification: Calculate the MDA concentration using the Lambert-Beer law with an extinction coefficient of 155 mM⁻¹cm⁻¹. Results are often expressed as µmols of MDA per mg of protein.[28]
Protocol 4: Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of key proteins in the Nrf2 and NF-κB pathways (e.g., Nrf2, HO-1, p-p65).
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-p65) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
References
- 1. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OR | The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance [techscience.com]
- 3. This compound Suppresses Oxidative Stress and Regulates M1/M2 Microglia Polarization via Sirt6/Nrf2 Pathway to Mitigate Cognitive Impairment in Aged Mice following Anesthesia and Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A review on its pharmacological importance, and its association with free radicals, COVID‐19, and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound (CAPE) on H₂O₂ induced oxidative and inflammatory responses in human middle ear epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits neuro-inflammation and oxidative stress following spinal cord injury by mitigating mitochondrial dysfunction via the SIRT1/PGC1α/DRP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. DigitalCommons@PCOM - Research Day: The Effect of this compound (CAPE) on H2O2-Induced Oxidative Stress in Cultured H9c2 Cells Compared to Common Antioxidants [digitalcommons.pcom.edu]
- 17. avensonline.org [avensonline.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Avens Publishing Group - this compound Mitigates Oxidative Stress and Restores Vascular and Heart Function [avensonline.org]
- 22. Molecular Mechanisms of Oxidative Stress Relief by CAPE in ARPE−19 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Lipid peroxidation assay protocol – BioRag Bio Resource for Array Genes [biorag.org]
- 28. plant-stress.weebly.com [plant-stress.weebly.com]
Application Notes and Protocols: Utilizing CAPE for the Inhibition of the STAT3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor implicated in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] Caffeic Acid Phenethyl Ester (CAPE), a natural compound derived from honeybee propolis, has demonstrated significant potential as an inhibitor of the STAT3 signaling pathway.[5] These application notes provide a comprehensive overview of the use of CAPE to inhibit STAT3 signaling, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation.
Mechanism of Action
CAPE exerts its inhibitory effect on the STAT3 signaling pathway through multiple mechanisms. Primarily, it has been shown to suppress the phosphorylation of STAT3 at the critical tyrosine 705 residue (p-STAT3 Tyr705). This phosphorylation event is essential for the dimerization, nuclear translocation, and subsequent DNA binding of STAT3 to the promoter regions of its target genes.[6][7] By inhibiting this initial activation step, CAPE effectively blocks the entire downstream signaling cascade.
Furthermore, some studies suggest that CAPE may also directly interfere with the binding of STAT3 to its DNA response elements, providing a dual mechanism for pathway inhibition. The downstream consequences of CAPE-mediated STAT3 inhibition include the downregulation of key genes involved in cell survival and proliferation, such as Bcl-2, Cyclin D1, and Survivin, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[2][8][9]
Data Presentation
Quantitative Efficacy of CAPE on Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) values of CAPE in various cancer cell lines, demonstrating its cytotoxic effects.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HEp2 | Laryngeal Carcinoma | 72 | 23.8 ± 0.7 |
| DU145 | Prostate Cancer | 48 | ~25 |
| PC-3 | Prostate Cancer | 48 | ~30 |
| MDA-MB-231 | Breast Cancer | 48 | ~20 |
| A549 | Lung Cancer | 48 | ~40 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number.
Mandatory Visualizations
Caption: The STAT3 signaling pathway and points of inhibition by CAPE.
Caption: Experimental workflow for evaluating CAPE's effect on STAT3.
Caption: Logical flow of CAPE's anti-cancer effects via STAT3 inhibition.
Experimental Protocols
Western Blot Analysis for Phosphorylated and Total STAT3
This protocol details the detection of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates following treatment with CAPE.
Materials:
-
Cell Culture: Cancer cell line of interest (e.g., DU145, MDA-MB-231).
-
CAPE Stock Solution: Dissolve CAPE in DMSO to a stock concentration of 10-20 mM. Store at -20°C.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Transfer: PVDF membrane, methanol, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705) antibody.
-
Rabbit or mouse anti-STAT3 antibody.
-
Mouse or rabbit anti-β-actin antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of CAPE (e.g., 0, 10, 20, 40 µM) for the desired time (e.g., 24 or 48 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel (e.g., 10% acrylamide).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total STAT3 and β-actin on the same membrane, the membrane can be stripped of the p-STAT3 antibody using a stripping buffer.
-
After stripping, re-block the membrane and probe with the primary antibody for total STAT3, followed by the secondary antibody and detection. Repeat the process for β-actin.
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following CAPE treatment.[10]
Materials:
-
Cell Culture: Cancer cell line of interest.
-
CAPE Stock Solution: As described above.
-
96-well Plates: Clear, flat-bottom plates.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (5 mg/mL in PBS).
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Microplate Reader.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of CAPE in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CAPE (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (DMSO or SDS/HCl) to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the CAPE concentration to determine the IC50 value.
-
Quantitative Real-Time PCR (qRT-PCR) for STAT3 Target Gene Expression
This protocol is for quantifying the mRNA expression levels of STAT3 target genes (e.g., Bcl-2, Cyclin D1, Survivin) after CAPE treatment.
Materials:
-
Cell Culture and Treatment: As described in the Western Blot protocol.
-
RNA Extraction Kit: (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis Kit: Reverse transcriptase, dNTPs, random primers or oligo(dT).
-
qPCR Master Mix: Containing SYBR Green or a probe-based system.
-
Primers: Forward and reverse primers for the target genes (Bcl-2, Cyclin D1, Survivin) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Real-Time PCR System.
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with CAPE as described previously.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess the RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for a target gene or housekeeping gene, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression in CAPE-treated samples relative to the control using the 2-ΔΔCt method.
-
Conclusion
CAPE presents a promising natural compound for the inhibition of the STAT3 signaling pathway. The protocols and data provided herein offer a robust framework for researchers to investigate the efficacy and mechanism of CAPE in various cancer models. The ability to effectively inhibit STAT3 phosphorylation and downstream signaling underscores the therapeutic potential of CAPE in cancers characterized by aberrant STAT3 activation. Further investigation into its in vivo efficacy and potential for clinical development is warranted.
References
- 1. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tvarditherapeutics.com [tvarditherapeutics.com]
- 5. In vivo and in vitro antıneoplastic actions of this compound (CAPE): therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3-mediated transcription of Bcl-2, Mcl-1 and c-IAP2 prevents apoptosis in polyamine-depleted cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Caffeic Acid Phenethyl Ester (CAPE)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the aqueous solubility of Caffeic Acid Phenethyl Ester (CAPE).
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and characterization of CAPE.
Question: My CAPE formulation is showing poor stability and precipitates out of the aqueous solution over time. What could be the cause and how can I fix it?
Answer: Precipitation of this compound (CAPE) from an aqueous solution is a common issue stemming from its inherent low water solubility.[1][2][3] This instability can be triggered by several factors during your experiment.
-
Sub-optimal Complexation/Encapsulation: If you are using cyclodextrins or nanoparticles, incomplete or weak complexation/encapsulation can lead to the drug leaching out. Ensure your molar ratios (for cyclodextrins) or drug-to-polymer ratios (for nanoparticles) are optimized. The solvent evaporation method is commonly used for producing cyclodextrin inclusion complexes.[4][5]
-
pH Shifts: The solubility of CAPE can be pH-dependent. Uncontrolled changes in the pH of your medium can cause the compound to fall out of solution. It is crucial to use buffered solutions and monitor the pH throughout your experiment.[6]
-
Temperature Fluctuations: Changes in temperature can affect solubility. Ensure your experiments are conducted at a controlled and consistent temperature.[7] For instance, some complexation processes might require specific heating and cooling rates to ensure stability.[7]
-
Incorrect Solvent Selection: When preparing formulations, the initial solvent choice is critical. While organic solvents like ethanol or methanol can dissolve CAPE, their rapid evaporation or dilution in an aqueous phase can cause immediate precipitation if not controlled properly.[8]
To troubleshoot, verify the complex formation using characterization techniques like FT-IR or XRD.[5][9] Re-evaluate your formulation parameters, such as the concentration of the carrier and the drug. For nanoparticle formulations, factors like the amount of polymer and surfactant concentration significantly influence stability and encapsulation efficiency.[10]
Question: I am preparing CAPE-loaded nanoparticles, but the resulting particle size is too large and shows high polydispersity. What steps can I take to control the particle size?
Answer: Achieving a small and uniform particle size is critical for the stability and efficacy of nanoparticle formulations. Several process parameters can be adjusted to optimize your results:
-
Homogenization/Sonication Parameters: The energy input during the emulsification step is crucial. Increase the homogenization speed or sonication time and power to create smaller droplets, which will solidify into smaller nanoparticles.
-
Surfactant Concentration: The concentration of the stabilizer, such as polyvinyl alcohol (PVA) or poloxamers, is a key factor. Insufficient surfactant will lead to particle aggregation and a larger size distribution. Conversely, excessive amounts can create their own challenges. Systematically screen different concentrations to find the optimal level.[10]
-
Polymer Concentration: The amount of polymer (e.g., PLGA, PCL) affects the viscosity of the organic phase.[1][10] Higher viscosity can lead to larger particle sizes. Try reducing the polymer concentration.
-
Solvent Evaporation Rate: A rapid evaporation of the organic solvent can sometimes lead to larger particles. Controlling the rate of evaporation, for example, by adjusting the vacuum pressure in a rotavapor, can help achieve smaller and more uniform nanoparticles.[11]
A systematic screening of these parameters, potentially using a Design of Experiments (DoE) approach, can help identify the optimal conditions for your specific formulation.[1]
Question: My cyclodextrin inclusion complex shows a low complexation efficiency. How can I improve the yield?
Answer: Low complexation efficiency (CE) means that a significant portion of the CAPE is not being successfully included in the cyclodextrin cavity. To improve this:
-
Choice of Cyclodextrin: Different cyclodextrins (CDs) have varying affinities for guest molecules. Studies show that modified CDs like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or γ-cyclodextrin may offer higher solubilization and complexation efficiency for CAPE compared to unmodified β-cyclodextrin.[4][9]
-
Molar Ratio: The stoichiometry between CAPE and the cyclodextrin is critical. Experiment with different molar ratios (e.g., 1:1, 1:2) to find the optimal balance that favors complex formation.
-
Preparation Method: The solvent evaporation method is widely reported as effective.[4][5] Ensure that both CAPE and the cyclodextrin are fully dissolved in the chosen solvent before mixing and evaporation. Other methods like kneading or physical mixing can also be explored.[12]
-
Solvent System: The choice of solvent can influence the interaction. Ethanol is a commonly used solvent for this process.[4] The key is to use a solvent that dissolves both components well and can be removed efficiently.
Phase solubility studies are essential to determine the stability constant (Kc) and complexation efficiency, which will guide your optimization efforts.[2][9]
Frequently Asked Questions (FAQs)
What is this compound (CAPE) and why is improving its aqueous solubility important?
This compound (CAPE) is a bioactive compound found in honeybee propolis that exhibits a wide range of potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][8] However, its therapeutic potential is significantly limited by its very low solubility in water.[1][3][13] Poor aqueous solubility leads to low bioavailability, meaning that after oral administration, only a small fraction of the drug is absorbed into the systemic circulation to exert its therapeutic effect.[14] Enhancing its solubility is a critical step in developing effective pharmaceutical formulations.[3]
What are the primary strategies for enhancing the aqueous solubility of CAPE?
The main approaches to improve the solubility of poorly water-soluble drugs like CAPE fall into several categories:
-
Complexation: Using agents like cyclodextrins to form inclusion complexes where the hydrophobic CAPE molecule is encapsulated within the hydrophilic cyclodextrin cavity.[4][5][9]
-
Nanotechnology-Based Formulations: Encapsulating CAPE into nanoparticles made from biodegradable polymers (e.g., PLGA, PCL) or peptides.[1][13][15] This approach not only improves solubility but can also provide sustained drug release.[1]
-
Solid Dispersions: Dispersing CAPE in a hydrophilic solid carrier or matrix at the molecular level.[16][17] This technique reduces particle size to a molecular level and improves wettability.[17][18]
-
Physical Modifications: Techniques like micronization can reduce particle size to increase the surface area available for dissolution, though this does not alter the drug's intrinsic solubility.[19][20]
The choice of method depends on the desired dosage form, required solubility enhancement, and the specific application.[21]
How does forming an inclusion complex with cyclodextrins increase CAPE's solubility?
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. When CAPE, a hydrophobic molecule, is mixed with a CD in an aqueous solution, the nonpolar part of the CAPE molecule can be inserted into the hydrophobic cavity of the CD.[20] This process, known as inclusion complexation, forms a new supramolecular complex. The exterior of this new complex is hydrophilic due to the outer surface of the CD, which allows it to dissolve readily in water, effectively shielding the hydrophobic CAPE molecule from the aqueous environment and thereby increasing its overall solubility.[2][9]
What are the advantages of using nanoparticle formulations for CAPE?
Encapsulating CAPE into nanoparticles offers several key advantages:
-
Improved Solubility and Bioavailability: Nanoparticles can significantly increase the aqueous solubility of CAPE, with some studies reporting up to a 45-fold increase.[13] This leads to enhanced bioavailability.
-
Sustained and Controlled Release: Polymeric nanoparticles can be designed to release the encapsulated CAPE over an extended period, which can maintain therapeutic drug levels for longer and reduce dosing frequency.[1][10]
-
Enhanced Stability: Encapsulation protects CAPE from premature degradation, for example, by hydrolysis from plasma enzymes.[1]
-
Improved Efficacy: By improving solubility and providing sustained release, nanoparticle formulations have been shown to enhance the in-vitro anticancer cytotoxicity of CAPE compared to the free drug.[1]
Data on Solubility Enhancement of CAPE
The following table summarizes quantitative data from various studies on the improvement of CAPE's aqueous solubility using different techniques.
| Formulation Strategy | Carrier/System | Solubility Improvement | Reference |
| Pure CAPE | Water | ~2-10 µg/mL | [13] |
| Inclusion Complex | β-Cyclodextrin (β-CD) | Significant increase shown by phase solubility diagrams | [9] |
| Inclusion Complex | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Higher solubilization ability than β-CD | [9] |
| Inclusion Complex | γ-Cyclodextrin (γ-CD) | Improved solubility and enhanced anticancer activity | [4] |
| Nanoparticles | Rice Peptides (RPNs) | ~45-fold increase (to 90 µg/mL) | [13] |
| Nanoparticles | Sorghum Peptides (SPNs) | 9.44-fold increase | [15] |
| Nanoparticles | Poly(ε-caprolactone) (PCL) | Improved solubility demonstrated by formulation | [1] |
| Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Sustained release formulation implies improved dispersion | [10] |
Detailed Experimental Protocols
1. Protocol: Phase Solubility Study (Higuchi and Connors Method)
This protocol is used to evaluate the effect of a complexing agent (e.g., cyclodextrin) on the solubility of CAPE.
-
Preparation of Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 10 mM HP-β-CD) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Addition of Drug: Add an excess amount of CAPE powder to vials containing the different cyclodextrin solutions.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) in a thermostatically controlled water bath shaker for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[22]
-
Sample Collection and Separation: After equilibration, allow the samples to stand.[12] Collect an aliquot from the supernatant of each vial. Separate the undissolved CAPE from the solution by centrifugation (e.g., 15,000 rpm for 30 min) or filtration through a membrane filter (e.g., 0.45 µm).[11]
-
Quantification: Dilute the clear supernatant appropriately and determine the concentration of dissolved CAPE using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[9][23]
-
Data Analysis: Plot the total concentration of dissolved CAPE against the concentration of the cyclodextrin. The resulting phase solubility diagram can be used to determine the complex stoichiometry and the stability constant (Kc) of the inclusion complex.[2]
2. Protocol: Preparation of CAPE-Cyclodextrin Inclusion Complex (Solvent Evaporation Method)
This method is widely used to prepare solid inclusion complexes.[4][5]
-
Dissolution: Accurately weigh CAPE and the chosen cyclodextrin (e.g., HP-β-CD) in a specific molar ratio (e.g., 1:1).
-
Solubilization: Dissolve the cyclodextrin in a specific volume of distilled water. Separately, dissolve the CAPE in a minimal amount of a suitable organic solvent, such as ethanol.[4]
-
Mixing: Add the CAPE solution dropwise to the cyclodextrin solution under continuous magnetic stirring.
-
Solvent Evaporation: Stir the resulting mixture for a defined period (e.g., 24 hours) at room temperature to allow for complex formation. Then, remove the organic solvent and water using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying and Collection: Dry the resulting solid product in an oven or desiccator to remove any residual solvent.
-
Characterization: Grind the solid complex into a fine powder. Confirm the formation of the inclusion complex using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), X-ray Diffraction (XRD), and Differential Scanning Calorimetry (DSC).[5][9]
3. Protocol: Preparation of CAPE-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
This is a common technique for encapsulating hydrophobic drugs like CAPE into polymeric nanoparticles.[10]
-
Organic Phase Preparation: Dissolve a specific amount of CAPE and the polymer (e.g., PLGA) in a water-immiscible, volatile organic solvent like acetone or dichloromethane.[10][11]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant/stabilizer, such as polyvinyl alcohol (PVA) (e.g., 1% w/v).[11]
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication. This process breaks the organic phase into nano-sized droplets, forming an oil-in-water (o/w) emulsion.[10]
-
Solvent Evaporation: Stir the emulsion continuously at room temperature under vacuum to evaporate the organic solvent. As the solvent evaporates, the polymer precipitates, encapsulating the CAPE to form solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm, 4°C for 1 hour).[11]
-
Washing and Lyophilization: Wash the collected nanoparticle pellet with distilled water multiple times to remove excess surfactant and un-encapsulated drug. Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., mannitol) and freeze-dry (lyophilize) to obtain a dry powder.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, encapsulation efficiency, and drug-loading capacity.
Visualizations
Caption: A decision workflow for selecting a suitable solubility enhancement strategy for CAPE.
Caption: Experimental workflow for the solvent evaporation method to prepare CAPE-cyclodextrin complexes.
References
- 1. This compound Loaded Poly (ε -caprolactone) Nanoparticles for Improved Anticancer Efficacy: Formulation Development, Characterization and in Vitro Cytotoxicity Study [nanomedicine-rj.com]
- 2. Microencapsulation of this compound and caffeic acid phenethyl amide by inclusion in hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Host-Guest Interactions of this compound with β-Cyclodextrins: Preparation, Characterization, and In Vitro Antioxidant and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pharmtech.com [pharmtech.com]
- 8. The process of extracting this compound from propolis in propolis extract powder. [greenskybio.com]
- 9. Host–Guest Interactions of this compound with β-Cyclodextrins: Preparation, Characterization, and In Vitro Antioxidant and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Encapsulation of this compound by self-assembled sorghum peptide nanoparticles: Fabrication, storage stability and interaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japer.in [japer.in]
- 18. jddtonline.info [jddtonline.info]
- 19. wjbphs.com [wjbphs.com]
- 20. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnrjournal.com [pnrjournal.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of CAPE for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Caffeic Acid Phenethyl Ester (CAPE) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo bioavailability of CAPE?
A1: The primary challenges limiting the in vivo bioavailability of this compound (CAPE) are its poor stability and low aqueous solubility.[1][2][3][4] CAPE is highly susceptible to hydrolysis, both in vitro and in vivo, a process that is accelerated by higher temperatures and alkaline pH.[1] Additionally, its poor water solubility hinders its absorption in the gastrointestinal tract.[2][3][4] The molecule is also subject to rapid excretion from the body.[5]
Q2: What are the most common strategies to enhance the bioavailability of CAPE?
A2: Several formulation strategies can be employed to improve the bioavailability of CAPE. These include:
-
Chemical Modifications: Altering the chemical structure of CAPE, for instance, by introducing fluorine into the catechol ring or replacing the ester bond with an amide bond, can enhance its stability and bioavailability.[1]
-
Cocrystallization: Forming cocrystals with appropriate coformers like nicotinamide has been shown to significantly improve aqueous solubility and bioavailability.[2][3][4]
-
Lipid-Based Drug Delivery Systems: Encapsulating CAPE in lipid-based carriers such as solid-in-oil-in-water (S/O/W) emulsions, nanoparticles, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS) can improve its solubility and protect it from degradation.[6][7][8][9][10][11][12][13]
-
Amorphous Solid Dispersions: Converting crystalline CAPE into an amorphous form by dispersing it in a polymer matrix can enhance its dissolution rate.[6][10]
-
Particle Size Reduction: Decreasing the particle size of CAPE to the nanoscale increases the surface area for dissolution.[6][10][11]
-
Prodrug Approach: Modifying CAPE into a prodrug can improve its physicochemical properties for better absorption.[9][10]
Q3: How do I choose the most suitable formulation strategy for my in vivo study?
A3: The choice of formulation depends on several factors, including the animal model, the desired route of administration, and the target tissue. For oral administration, strategies that enhance solubility and protect against degradation in the gastrointestinal tract, such as lipid-based formulations and cocrystals, are often preferred. For targeted delivery, nanoparticle-based systems can be engineered to accumulate in specific tissues. It is crucial to consider the physicochemical properties of the chosen excipients and their compatibility with CAPE.
Troubleshooting Guides
Problem 1: Low bioavailability of CAPE observed in an in vivo study despite using a specific formulation.
| Possible Cause | Troubleshooting Step |
| Inadequate formulation stability | Characterize the stability of your CAPE formulation under physiological conditions (e.g., simulated gastric and intestinal fluids). Consider reformulating with more stable excipients or using techniques that offer better protection, such as encapsulation in solid lipid nanoparticles. |
| Poor in vivo release profile | Conduct in vitro release studies to understand the release kinetics of CAPE from your formulation. If the release is too slow or incomplete, modify the formulation composition (e.g., change the polymer in a solid dispersion or the lipid composition in a lipid-based carrier). |
| High first-pass metabolism | Investigate the metabolic profile of CAPE in your animal model. If significant first-pass metabolism is occurring, consider strategies that can bypass the liver, such as lymphatic transport facilitated by lipid-based formulations. |
| Incorrect dosage or administration technique | Verify the administered dose and ensure the administration technique is appropriate for the animal model and formulation. For oral gavage, ensure proper placement to avoid variability in absorption. |
Problem 2: High variability in plasma concentrations of CAPE between individual animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent formulation preparation | Standardize the preparation protocol for your CAPE formulation to ensure batch-to-batch consistency. Characterize each batch for key parameters like particle size, encapsulation efficiency, and drug loading. |
| Physiological variability in animals | Ensure the use of a homogenous group of animals in terms of age, weight, and health status. Fasting animals before oral administration can also reduce variability in gastrointestinal conditions. |
| Issues with the analytical method | Validate your analytical method for quantifying CAPE in plasma for accuracy, precision, and linearity. Ensure proper sample handling and storage to prevent degradation of CAPE before analysis. |
Data Presentation
Table 1: Summary of Quantitative Data on Enhanced CAPE Bioavailability
| Formulation Strategy | Coformer/Carrier | Fold Increase in Bioavailability | Animal Model | Reference |
| Cocrystallization | Nicotinamide | 2.76 | Rats | [2][3][4] |
| Further research is needed to quantify the fold increase for other promising strategies like lipid-based delivery systems and amorphous solid dispersions for direct comparison. |
Experimental Protocols
Protocol 1: Preparation of CAPE-Nicotinamide Cocrystals by Microwave-Assisted Cocrystallization
This protocol is based on the methodology described by Ketkar et al. (2016).[2][3][4]
-
Materials: this compound (CAPE), Nicotinamide (NIC).
-
Procedure:
-
Mix CAPE and NIC in a 1:1 molar ratio.
-
Add a minimal amount of a suitable solvent (e.g., a mixture of acetone and water) to form a slurry.
-
Subject the slurry to microwave irradiation at a controlled temperature (e.g., 80°C) for a short duration (e.g., 1 minute).
-
Isolate the resulting solid by filtration and dry it under vacuum.
-
-
Characterization:
-
Confirm the formation of the cocrystal phase using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Characterize the interaction between CAPE and nicotinamide using Raman spectroscopy.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats to Assess CAPE Bioavailability
This is a general protocol that should be adapted and approved by the relevant institutional animal care and use committee.
-
Animals: Male Wistar rats (or another appropriate strain).
-
Groups:
-
Group 1: Intravenous (IV) administration of CAPE solution (for determination of absolute bioavailability).
-
Group 2: Oral administration of pure CAPE suspension.
-
Group 3: Oral administration of the enhanced bioavailability CAPE formulation (e.g., CAPE-nicotinamide cocrystals).
-
-
Procedure:
-
Fast the rats overnight before dosing.
-
Administer the respective formulations to each group.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Extract CAPE from the plasma samples using a suitable solvent.
-
Quantify the concentration of CAPE in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for each group.
-
Calculate the relative bioavailability of the enhanced formulation compared to the pure CAPE suspension and the absolute bioavailability compared to the IV administration.
-
Mandatory Visualizations
Caption: Challenges and strategies for enhancing CAPE bioavailability.
Caption: Workflow for assessing CAPE bioavailability enhancement.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. public.pensoft.net [public.pensoft.net]
- 5. This compound: A review on its pharmacological importance, and its association with free radicals, COVID‐19, and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. This compound loaded in a targeted delivery system based on a solid-in-oil-in-water multilayer emulsion: Characterization, stability, and fate of the emulsion during in vivo digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. SPECIAL FEATURE - Improving Bioavailability & Solubility: The Never-Ending Quest [drug-dev.com]
Caffeic Acid Phenethyl Ester (CAPE) Stability in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of Caffeic Acid Phenethyl Ester (CAPE) in cell culture experiments. The inherent instability of CAPE can lead to inconsistent experimental outcomes, making a thorough understanding of its behavior in culture media crucial for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CAPE) and what are its primary biological activities?
A1: this compound (CAPE) is a natural polyphenolic compound found in propolis, a resinous substance produced by honeybees.[1] It is known for a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, antiviral, and immunomodulatory properties.[1][2] CAPE's mechanisms of action often involve the modulation of key signaling pathways, such as the inhibition of Nuclear Factor-kappa B (NF-κB) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][3]
Q2: Why is the stability of CAPE a concern in cell culture experiments?
A2: CAPE is inherently unstable under typical cell culture conditions (physiological pH of ~7.4 and 37°C).[1] Its ester bond, α,β-unsaturated carbonyl group, and catechol moiety make it susceptible to hydrolysis and oxidation.[1] This degradation can lead to a decrease in the effective concentration of CAPE over the course of an experiment, resulting in variability and potentially misleading data. One study observed that the effects of a single CAPE treatment on MCF-7 cells diminished after 48-60 hours, suggesting a loss of active compound.[1]
Q3: What are the main factors influencing CAPE's stability in cell culture media?
A3: The primary factors affecting CAPE stability are:
-
pH: CAPE is more stable in acidic conditions and degrades rapidly in neutral to basic environments, which are typical for most cell culture media.
-
Temperature: Elevated temperatures, such as the standard 37°C used for cell culture, accelerate the degradation of CAPE.
-
Enzymatic Activity: The presence of esterases, particularly in media supplemented with fetal bovine serum (FBS), can significantly increase the rate of CAPE hydrolysis.[4] Carboxylesterases have been identified as enzymes involved in CAPE metabolism in rat plasma.[4]
-
Media Composition: The specific components of the cell culture medium could potentially interact with CAPE, although this is less characterized than the effects of pH and enzymes.
Q4: What is the half-life of CAPE in common cell culture media like DMEM or RPMI-1640?
Table 1: Half-life of this compound (CAPE) in Rat Plasma at Different Temperatures
| Temperature (°C) | Half-life (hours) |
| 4 | 1.95[4] |
| 25 | 0.35[4] |
| 37 | 0.13[4] |
Note: This data is from rat plasma and should be used as an indicator of CAPE's susceptibility to enzymatic degradation. The half-life in cell culture media, especially with FBS, is expected to be similarly short.
Q5: What are the degradation products of CAPE and are they biologically active?
A5: The primary degradation product of CAPE through hydrolysis is caffeic acid . Caffeic acid itself is a biologically active molecule with known anti-inflammatory and antioxidant properties. It can also modulate the NF-κB and Nrf2 signaling pathways.[5][6] Therefore, when studying the effects of CAPE, it is important to consider that observed biological activities may be due to a combination of CAPE and its degradation product, caffeic acid.
Troubleshooting Guide
Issue: Inconsistent or weaker-than-expected results with CAPE treatment.
| Potential Cause | Troubleshooting Steps |
| CAPE Degradation | 1. Prepare Fresh Solutions: Always prepare CAPE solutions immediately before use. Avoid storing diluted CAPE solutions, even for short periods. 2. Minimize Exposure to Light and Air: Protect CAPE stock solutions and treated cultures from excessive light and air exposure to reduce oxidative degradation. 3. Consider Serum-Free Media: If your cell line can be maintained in serum-free or low-serum conditions for the duration of the experiment, this can reduce enzymatic degradation by serum esterases. 4. Replenish CAPE: For longer-term experiments (beyond a few hours), consider replenishing the media with freshly prepared CAPE at regular intervals (e.g., every 12-24 hours) to maintain a more consistent concentration.[1] 5. Determine CAPE Stability in Your System: Perform a stability study to determine the half-life of CAPE in your specific cell culture medium and under your experimental conditions (see Experimental Protocols section). |
| Suboptimal CAPE Concentration | 1. Titrate CAPE Concentration: Perform a dose-response experiment to determine the optimal concentration of CAPE for your cell line and experimental endpoint. 2. Account for Degradation in Dosing: Based on stability data, you may need to use a higher initial concentration of CAPE to ensure the desired effective concentration over the experimental timeframe. |
| Cell Line Specific Effects | 1. Verify Cell Line Sensitivity: Confirm that your cell line is responsive to CAPE by including positive controls or comparing with published data for the same cell line. 2. Assess Cell Health: Ensure that the observed effects are not due to general cytotoxicity at the concentrations used. Perform a viability assay (e.g., MTT, Trypan Blue) in parallel. |
| Solvent Effects | 1. Use Appropriate Solvent: CAPE is typically dissolved in DMSO. Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (usually <0.1%). 2. Include Vehicle Control: Always include a vehicle control (media with the same concentration of DMSO as the CAPE-treated wells) in your experiments. |
Experimental Protocols
Protocol 1: Determination of CAPE Stability in Cell Culture Media by HPLC
This protocol outlines a method to determine the degradation kinetics of CAPE in a specific cell culture medium.
Materials:
-
This compound (CAPE) standard
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without FBS
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or acetic acid (for mobile phase)
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of CAPE Stock Solution: Prepare a concentrated stock solution of CAPE (e.g., 10 mM) in HPLC-grade DMSO.
-
Spiking the Media: Spike the cell culture medium (with and without FBS) with the CAPE stock solution to a final concentration relevant to your experiments (e.g., 10 µM). Prepare a sufficient volume for sampling at all time points.
-
Incubation: Place the CAPE-spiked media in the incubator at 37°C and 5% CO2.
-
Sample Collection: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect an aliquot (e.g., 200 µL) of the medium.
-
Sample Preparation:
-
To precipitate proteins (especially from serum-containing media), add an equal volume of ice-cold methanol or acetonitrile to the collected sample.
-
Vortex the mixture and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase for CAPE analysis is a gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol. An example gradient could be starting with a higher aqueous percentage and increasing the organic solvent over time.
-
Column: A C18 reverse-phase column is typically used.
-
Detection: Set the UV detector to the maximum absorbance wavelength of CAPE (around 330 nm).
-
Injection: Inject a standard volume (e.g., 20 µL) of each prepared sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the CAPE standard.
-
Quantify the concentration of CAPE in each sample by comparing its peak area to the standard curve.
-
Plot the concentration of CAPE versus time and calculate the half-life (t½) using first-order decay kinetics.
-
Workflow for CAPE Stability Testing
Caption: Workflow for determining CAPE stability in cell culture media.
Signaling Pathways Modulated by CAPE
CAPE's biological effects are largely attributed to its ability to modulate key intracellular signaling pathways, primarily the NF-κB and Nrf2 pathways.
NF-κB Signaling Pathway Inhibition by CAPE
The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.
CAPE has been shown to be a potent inhibitor of NF-κB activation.[2] It can interfere with this pathway at multiple points, including inhibiting the IKK complex and preventing the nuclear translocation of the p65 subunit of NF-κB.[2]
Caption: CAPE inhibits the NF-κB signaling pathway.
Nrf2 Signaling Pathway Activation by CAPE
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This leads to the transcription of a battery of antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1).
CAPE has been shown to activate the Nrf2 pathway.[4][7] This activation contributes to its antioxidant effects. The catechol moiety of CAPE appears to be crucial for this activity, potentially through its oxidation to an electrophilic form that can react with Keap1.[4]
Caption: CAPE activates the Nrf2 antioxidant response pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-mediated Nrf2 activation and IkappaB kinase inhibition are involved in NFkappaB inhibitory effect: structural analysis for NFkappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates osteoarthritis progression by activating NRF2/HO‑1 and inhibiting the NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of caffeic acid phenethyl amide (CAPA) in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of this compound in crude propolis by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Caffeic Acid Phenethyl Ester (CAPE) in Aqueous Solutions
Welcome to the technical support center for Caffeic Acid Phenethyl Ester (CAPE). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the use of CAPE in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to assist you in your experiments.
Troubleshooting Guide: CAPE Precipitation
Precipitation of CAPE in aqueous solutions is a common issue stemming from its low water solubility and potential instability. This guide provides a systematic approach to identify the cause of precipitation and offers solutions.
Problem: I prepared a stock solution of CAPE in an organic solvent, but it precipitated when I diluted it into my aqueous buffer or cell culture medium.
This is the most frequent problem encountered with CAPE. The abrupt change in solvent polarity upon dilution into an aqueous environment drastically reduces CAPE's solubility, causing it to fall out of solution.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for CAPE precipitation.
Frequently Asked Questions (FAQs)
Solubility and Solution Preparation
Q1: What is the aqueous solubility of CAPE?
A1: The aqueous solubility of this compound (CAPE) is very low. Published data indicates a solubility of approximately 0.021 ± 0.0013 mg/mL in water at 25°C.[1][2] Some studies suggest it may be even lower, in the range of 2-10 µg/mL.[3] This inherent hydrophobicity is the primary reason for precipitation in aqueous solutions.
Q2: What is the best solvent to prepare a stock solution of CAPE?
A2: Due to its poor water solubility, a stock solution of CAPE should be prepared in an organic solvent. The most commonly used solvents are:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
It is crucial to prepare a high-concentration stock solution to minimize the volume of organic solvent added to your final aqueous solution.
Q3: My CAPE won't dissolve completely in the organic solvent.
A3: If you are having trouble dissolving CAPE in your chosen organic solvent, you can try the following:
-
Gentle warming: Warm the solution gently (e.g., in a 37°C water bath).
-
Vortexing or Sonication: Agitate the solution vigorously using a vortex mixer or an ultrasonic bath.
Ensure that your CAPE is of high purity, as impurities can affect solubility.
Q4: How can I improve the solubility of CAPE in my final aqueous solution?
A4: Several strategies can be employed to enhance the aqueous solubility of CAPE:
-
Co-solvents: Prepare the stock solution in a system containing co-solvents. A common formulation involves dissolving CAPE in DMSO first, and then adding other solvents like PEG300 and Tween-80 before the final dilution in an aqueous medium.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like CAPE, increasing their aqueous solubility. You can prepare a CAPE-cyclodextrin complex before adding it to your aqueous solution.
-
pH Adjustment: While specific data on CAPE's solubility at different pH values is limited, the hydrolysis of the ester bond is known to be pH-dependent. Generally, ester hydrolysis is slower under acidic conditions. If your experimental conditions allow, a slightly acidic pH may improve stability, although its effect on solubility needs to be empirically determined.
Precipitation in Cell Culture
Q5: I see a precipitate in my cell culture medium after adding CAPE. What should I do?
A5: Precipitation in cell culture media can be due to several factors. Follow the troubleshooting workflow in Figure 1. Key considerations for cell culture include:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically <0.5%).
-
Serum Proteins: Components in fetal bovine serum (FBS) can interact with CAPE, potentially leading to aggregation and precipitation. Try reducing the serum concentration or performing initial experiments in serum-free media to see if this alleviates the problem.
-
Media Components: High concentrations of salts or other components in the media can contribute to the "salting-out" of hydrophobic compounds like CAPE.
-
Temperature: Temperature shifts, such as moving media from a refrigerator to a 37°C incubator, can cause less soluble components to precipitate. Allow your media to equilibrate to the working temperature before adding CAPE.
Q6: Is the precipitate I'm seeing definitely CAPE, or could it be something else?
A6: The precipitate could be the intact CAPE, a degradation product, or a complex of CAPE with media components. CAPE is susceptible to hydrolysis, especially at physiological pH and temperature, which breaks it down into caffeic acid and phenethyl alcohol.[2] These degradation products have different solubilities and may also precipitate. To confirm the identity of the precipitate, you would need to perform analytical techniques such as HPLC on the supernatant and the dissolved precipitate.
Experimental Protocols
Protocol 1: Preparation of a CAPE Stock Solution
This protocol provides a general method for preparing a concentrated stock solution of CAPE.
-
Weighing: Accurately weigh the desired amount of high-purity CAPE powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO or 100% ethanol to achieve the desired stock concentration (e.g., 10-50 mM).
-
Solubilization: Vortex the solution vigorously. If necessary, gently warm the tube or sonicate until the CAPE is completely dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Dilution of CAPE into Aqueous Solution
This protocol describes how to dilute the CAPE stock solution into your aqueous buffer or cell culture medium to minimize precipitation.
-
Pre-warm: Bring your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell culture).
-
Dilution: While gently vortexing or swirling the aqueous solution, add the required volume of the CAPE stock solution dropwise. This gradual addition helps to disperse the CAPE quickly and can prevent localized high concentrations that lead to precipitation.
-
Final Mixing: Once the stock solution is added, mix the final solution thoroughly but gently.
-
Immediate Use: It is recommended to use the final diluted CAPE solution immediately, as it may not be stable for long periods in an aqueous environment.
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Aqueous Solubility | 0.021 ± 0.0013 mg/mL | Water, 25°C | [1][2] |
| Aqueous Solubility | ~2-10 µg/mL | Water | [3] |
| Solvent | Solubility | Reference |
| DMSO | Soluble | Commercial Datasheets |
| Ethanol | Soluble | Commercial Datasheets |
Signaling Pathway
CAPE is a well-known inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. The diagram below illustrates the canonical NF-κB signaling pathway and the point of inhibition by CAPE.
Figure 2: Inhibition of the canonical NF-κB signaling pathway by CAPE.
References
Technical Support Center: Optimizing CAPE Dosage for In Vitro Anti-Inflammatory Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Caffeic Acid Phenethyl Ester (CAPE) in in vitro anti-inflammatory assays. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for CAPE in anti-inflammatory assays?
The optimal concentration of CAPE can vary significantly depending on the cell type, the inflammatory stimulus used, and the specific endpoint being measured. However, a general starting range is between 10 µM and 50 µM. It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific experimental conditions.
Q2: What is the primary mechanism of CAPE's anti-inflammatory action?
CAPE's principal anti-inflammatory mechanism is the potent and specific inhibition of the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[1][2] CAPE can block the translocation of the p65 subunit of NF-κB to the nucleus.[1] The exact inhibitory mechanism on the NF-κB signaling pathway can differ between cell types and the concentration of CAPE used.
Q3: Is CAPE cytotoxic? How can I assess CAPE-induced cytotoxicity?
Yes, at higher concentrations, CAPE can be cytotoxic. It is essential to assess cell viability in the presence of CAPE at the same concentrations and duration as your anti-inflammatory assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method to evaluate cell viability.
Q4: How should I prepare and store a CAPE stock solution?
CAPE is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to maintain its stability. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Be mindful of the final DMSO concentration in your culture, as high levels of DMSO can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.1%.
Q5: I am not observing an anti-inflammatory effect with CAPE. What could be the reason?
Several factors could contribute to a lack of effect. One critical aspect to consider is the stability of CAPE in cell culture medium; it can be unstable under physiological conditions.[3][4] This may necessitate more frequent media changes with fresh CAPE.[3][4] Other potential reasons include suboptimal CAPE concentration, insufficient stimulation of inflammation in your control group, or issues with the assay itself. Refer to the troubleshooting guides below for more detailed information.
Data Presentation: Effective CAPE Concentrations in Various In Vitro Models
The following table summarizes effective concentrations of CAPE reported in various studies. It is intended to serve as a starting point for optimizing your own experiments.
| Cell Line | Inflammatory Stimulus | CAPE Concentration | Observed Anti-inflammatory Effect | Reference |
| Human CD4+ T cells | PMA and ionomycin or anti-CD3/CD28 mAbs | 10-100 µM | Inhibition of IFN-γ and IL-5 production, and proliferation. Inhibition of NF-κB activation and Akt phosphorylation. | |
| Human leukemic (HL-60) | Tumor Necrosis Factor (TNF) | Dose-dependent | Complete blockage of NF-κB activation. | [1] |
| Human Peritoneal Macrophages | Lipopolysaccharide (LPS) | 10 µM | Dose-dependent inhibition of TNF-α expression at both mRNA and protein levels. | [5] |
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | 50 µM | Prevention of IκBα degradation. | |
| Gastric epithelial cells | Helicobacter pylori | 0-25 µg/ml | Modulation of NF-κB and AP-1 expression. | [4] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: CAPE's inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for in vitro anti-inflammatory assays.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of CAPE.
Materials:
-
Cells (e.g., RAW 264.7 macrophages)
-
96-well plates
-
Complete culture medium
-
CAPE stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well) and incubate for 24 hours to allow for cell adherence.
-
Prepare serial dilutions of CAPE in complete culture medium. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared CAPE dilutions or controls to the respective wells.
-
Incubate the plate for the desired time (e.g., 24 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Nitric Oxide (NO) Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
Cells and 96-well plate
-
CAPE and LPS
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of CAPE for 1-2 hours.
-
Stimulate the cells with an optimized concentration of LPS (e.g., 1 µg/mL) and incubate for 24 hours.[6]
-
After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant or standard, and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Cytokine Quantification (ELISA)
This protocol outlines the general steps for a sandwich ELISA to measure cytokines like TNF-α or IL-6 in the culture supernatant.
Materials:
-
ELISA kit for the specific cytokine (contains capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
96-well ELISA plate
-
Wash buffer
-
Assay diluent
-
Culture supernatants
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate multiple times with wash buffer.
-
Block the plate with a blocking buffer for at least 1-2 hours at room temperature.
-
Wash the plate again.
-
Add 100 µL of your culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[7][8][9]
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[9]
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.[7]
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops (typically 15-30 minutes).
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
Western Blot for Inflammatory Proteins
This protocol is for detecting the expression of key inflammatory proteins such as NF-κB p65, iNOS, and COX-2 in cell lysates.
Materials:
-
Cell lysates
-
Protein assay reagents (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p65, anti-iNOS, anti-COX-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of each sample.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Troubleshooting Guides
General Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak anti-inflammatory effect of CAPE | CAPE instability in culture medium.[3][4] | - Refresh the medium with fresh CAPE every 24 hours.[4]- Prepare fresh CAPE stock solutions regularly. |
| Suboptimal CAPE concentration. | - Perform a dose-response curve to find the optimal concentration. | |
| Insufficient inflammatory response in controls. | - Optimize the concentration of the inflammatory stimulus (e.g., LPS).[3][9][10][11][12]- Check the activity of the stimulus. | |
| High cytotoxicity observed at effective anti-inflammatory concentrations | Cell line is particularly sensitive to CAPE. | - Try a different cell line.- Reduce the treatment duration. |
| Issues with CAPE stock solution (e.g., high DMSO concentration). | - Ensure the final DMSO concentration is non-toxic (typically <0.1%). |
Assay-Specific Troubleshooting
Nitric Oxide (Griess) Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background | Contaminated reagents or water. | - Use fresh, high-purity reagents and water. |
| Interference from components in the culture medium (e.g., phenol red). | - Use a medium without phenol red for the assay.- Run a blank with medium only to subtract the background. | |
| False positives | Presence of other nitrogen-containing compounds (e.g., nitrosoamines).[8] | - Consider alternative NO detection methods if interference is suspected.[13] |
ELISA
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background | Insufficient washing. | - Increase the number of wash steps and ensure complete removal of wash buffer.[7] |
| Inadequate blocking. | - Increase blocking time or try a different blocking agent.[1][6] | |
| Antibody concentration too high. | - Titrate the primary and/or secondary antibodies to find the optimal concentration. | |
| Weak or no signal | Reagents expired or improperly stored. | - Check expiration dates and storage conditions of all kit components.[7] |
| Incorrect reagent preparation or addition order. | - Carefully review and follow the kit protocol.[7] | |
| Insufficient incubation times. | - Ensure adherence to the recommended incubation times.[7] |
Western Blot
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or no signal | Insufficient protein loading. | - Quantify protein concentration accurately and load more protein if necessary. |
| Poor protein transfer. | - Confirm transfer efficiency using Ponceau S staining.[14]- Optimize transfer time and conditions based on protein size. | |
| Inactive antibody or substrate. | - Use fresh antibodies and substrate.[14] | |
| High background | Insufficient blocking. | - Increase blocking time or use a different blocking buffer.[2][15] |
| Primary or secondary antibody concentration too high. | - Reduce the antibody concentrations.[2] | |
| Inadequate washing. | - Increase the number and duration of wash steps. | |
| Non-specific bands | Primary antibody is not specific enough. | - Use a more specific antibody or perform control experiments (e.g., with knockout cell lines). |
| Protein degradation. | - Add protease inhibitors to the lysis buffer and keep samples on ice. |
References
- 1. biocompare.com [biocompare.com]
- 2. Western Blot常见问题指南 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of TNF-alpha by 1alpha,25-dihydroxyvitamin D3 in human macrophages from CAPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of LPS-Induced Inflammation Model and Its Feasibility as a Fast Screening Model for Cosmetics [scirp.org]
- 11. scirp.org [scirp.org]
- 12. Frontiers | Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway [frontiersin.org]
- 13. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. bosterbio.com [bosterbio.com]
Overcoming poor absorption of Caffeic Acid Phenethyl Ester in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor in vivo absorption of Caffeic Acid Phenethyl Ester (CAPE).
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Bioavailability and Inconsistent Results in Oral Administration Studies
Q: My in vivo experiments using orally administered CAPE are showing very low plasma concentrations and minimal therapeutic effect. What is the primary cause of this?
A: The primary reasons for CAPE's poor oral bioavailability are its low aqueous solubility and significant instability.[1][2][3] CAPE is a lipophilic compound, which limits its dissolution in the gastrointestinal tract. Furthermore, it is susceptible to hydrolysis by esterases, particularly in the plasma of certain species like rats, where it is rapidly metabolized into caffeic acid.[4] This degradation significantly reduces the amount of active CAPE reaching systemic circulation.
Q: How can I confirm if CAPE is degrading in my experimental model?
A: You can assess CAPE's stability by incubating it in plasma from your animal model (in vitro) and analyzing the sample at different time points using HPLC or LC-MS/MS. A rapid decrease in the parent CAPE peak and a corresponding increase in a caffeic acid peak would confirm enzymatic hydrolysis.[4] Note that human plasma does not seem to hydrolyze CAPE as readily as rat plasma.[4]
Q: What are the most effective strategies to improve the oral bioavailability of CAPE?
A: The most promising strategies focus on protecting CAPE from degradation and enhancing its solubility. These include:
-
Nanoformulations: Encapsulating CAPE in nanoparticles (e.g., lipid-based, polymeric, or protein-based) can protect it from enzymatic degradation, improve its solubility, and facilitate controlled release.[1][3][5]
-
Co-administration with Absorption Enhancers: Using permeation enhancers like medium-chain fatty acids (e.g., sodium caprate) can transiently open tight junctions in the intestinal epithelium, allowing for increased paracellular absorption.[6][7][8][9]
-
Structural Modification: Synthesizing CAPE derivatives by replacing the ester bond with a more stable amide bond has been shown to improve enzymatic stability and bioavailability while retaining biological activity.[2]
Issue 2: Choosing and Implementing a Bioavailability Enhancement Strategy
Q: I want to use a nanoformulation for CAPE delivery. Which type should I choose?
A: The choice of nanoparticle depends on your specific experimental goals.
-
Lipid-Based Nanoparticles (e.g., Solid Lipid Nanoparticles - SLNs): Excellent for encapsulating lipophilic drugs like CAPE. They can enhance lymphatic absorption, potentially bypassing first-pass metabolism.[10][11]
-
Polymeric Nanoparticles: Offer high stability and the ability to tailor release kinetics. Materials like chitosan are biocompatible and can adhere to the mucus layer, prolonging residence time in the intestine.[5]
-
Protein-Based Nanoparticles (e.g., Casein, Rice Peptides): These are biocompatible and can significantly improve CAPE's water solubility and stability.[1][3] They are a good option for applications in functional foods or dietary supplements.
Q: My nanoformulation shows high encapsulation efficiency in vitro, but in vivo results are still poor. What could be wrong?
A: Several factors could be at play:
-
Particle Size and Polydispersity: Nanoparticles should ideally be within the 100-200 nm range for optimal absorption.[12] High polydispersity (a wide range of particle sizes) can lead to inconsistent absorption.
-
In Vivo Instability: The formulation may not be stable in the harsh environment of the GI tract (e.g., pH changes, enzymatic activity).
-
Premature Release: The nanoparticle might be releasing CAPE too early, before it can be absorbed effectively. An in vitro release study simulating gut conditions can help diagnose this.[3]
-
Interaction with Biological Components: Upon administration, nanoparticles can be coated with proteins, forming a "biomolecular corona" that alters their size, charge, and cellular uptake.[13]
Q: Are there any issues with using absorption enhancers like sodium caprate?
A: While effective, permeation enhancers must be used with caution. Their mechanism involves temporarily disrupting the intestinal barrier.[8][9] It is crucial to conduct histological studies of the intestinal mucosa to ensure the effect is reversible and does not cause significant damage or inflammation.[6] The concentration of the enhancer must be carefully optimized to balance efficacy and safety.
Data on CAPE Nanoformulations
The following table summarizes key quantitative data from studies on different CAPE nanoformulations, demonstrating the improvements in physicochemical properties.
| Nanoformulation Type | Carrier Material | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding | Reference |
| Protein Nanoparticle | Casein, Sodium Alginate | 211 ± 5.1 | 96 ± 3.98 | High encapsulation efficiency and stability at neutral pH. | [1] |
| Protein Nanoparticle | Self-Assembled Rice Peptides | ~240 | 77.77 ± 0.35 | Increased CAPE water solubility by 45-fold and delayed its release in vitro. | [3] |
| Polymer Nanoparticle | Hydroxypropyl-β-cyclodextrin | Not Specified | Not Specified | Formed inclusion complexes that increased CAPE solubility to ~800 µg/mL. | [3] |
Experimental Protocols
Protocol 1: Preparation of Casein-Based CAPE Nanoparticles
This protocol is adapted from methodologies described for creating protein-based nanocarriers.[1]
-
Preparation of Casein Solution: Dissolve sodium caseinate in deionized water to a concentration of 1% (w/v). Stir continuously for 2 hours at room temperature to ensure complete hydration.
-
CAPE Loading: Prepare a stock solution of CAPE in ethanol (e.g., 10 mg/mL). Add the CAPE solution dropwise to the casein solution while stirring vigorously. The ratio of casein to CAPE should be optimized (e.g., starting at 20:1 w/w). Continue stirring for 1 hour.
-
Cross-linking: Prepare a 1% (w/v) sodium alginate solution and add it to the CAPE-casein mixture.
-
Nanoparticle Formation: While stirring, add a solution of calcium chloride (CaCl₂) (e.g., 50 mM) dropwise to induce ionic gelation and nanoparticle formation.
-
Purification: Centrifuge the resulting nanoparticle suspension (e.g., at 15,000 x g for 30 minutes at 4°C) to pellet the nanoparticles.
-
Washing: Discard the supernatant and resuspend the pellet in deionized water to remove any unloaded CAPE and excess reagents. Repeat the centrifugation and washing step twice.
-
Final Preparation: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for in vivo administration or lyophilize for long-term storage.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the oral bioavailability of a CAPE formulation.
-
Animal Acclimatization: House male Sprague-Dawley rats (250-300g) in a controlled environment for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-16 hours) before oral administration, with free access to water.
-
Grouping: Divide rats into groups (n=6 per group), e.g., Group A (Control: free CAPE in a vehicle like 0.5% carboxymethyl cellulose) and Group B (Test: CAPE nanoformulation).
-
Administration: Administer the respective formulations orally via gavage at a dose equivalent to 10 mg/kg of CAPE.
-
Blood Sampling: Collect blood samples (~200 µL) from the tail vein or another appropriate site into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Separation: Immediately centrifuge the blood samples (e.g., 4,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Processing: To the plasma, add a protein precipitation agent (e.g., ice-cold acetonitrile), vortex, and centrifuge to remove proteins. Collect the supernatant for analysis.
-
Quantification: Analyze the concentration of CAPE in the plasma samples using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using appropriate software. Relative bioavailability can be calculated as (AUC_Test / AUC_Control) * 100.
Visual Guides: Workflows and Pathways
Caption: Troubleshooting workflow for poor in vivo absorption of CAPE.
Caption: Key signaling pathways inhibited by CAPE.[14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound Encapsulated in Self-Assemble Rice Peptides Nanoparticles: Storage Stability, In Vitro Release, and Their Interaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo stability of this compound, a bioactive compound of propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro and in vivo evaluation of effects of sodium caprate on enteral peptide absorption and on mucosal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of absorption enhancement by medium chain fatty acids in intestinal epithelial Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Mechanism of Action of Sodium Caprate for Improving the Intestinal Absorption of a GLP1/GIP Coagonist Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paracellular drug absorption enhancement through tight junction modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. upm-inc.com [upm-inc.com]
- 11. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 12. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CAPE suppresses migration and invasion of prostate cancer cells via activation of non-canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Is a Potential Therapeutic Agent for Oral Cancer | MDPI [mdpi.com]
Technical Support Center: Synthesis of More Stable Caffeic Acid Phenethyl Ester (CAPE) Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of more stable Caffeic Acid Phenethyl Ester (CAPE) derivatives.
Frequently Asked Questions (FAQs)
Q1: My CAPE derivative synthesis has a low yield. What are the common causes and how can I improve it?
A1: Low yields in CAPE derivative synthesis can stem from several factors. The choice of synthesis method is critical; traditional acid-catalyzed Fischer esterification often results in lower yields.[1][2] Consider employing coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or using a Knoevenagel condensation approach, which have been reported to produce better yields.[2][3] Microwave-assisted synthesis can also significantly reduce reaction times and potentially improve yields.[2][4] Additionally, ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
Q2: I'm observing significant degradation of my CAPE derivative during storage. What are the primary stability issues and how can I mitigate them?
A2: The primary stability issue with CAPE and its ester derivatives is their susceptibility to enzymatic degradation and oxidation.[5][6][7] The ester linkage is prone to hydrolysis by esterases, particularly in biological media like rat plasma.[2][8] To enhance stability, consider the following strategies:
-
Amide Substitution: Replacing the ester bond with a more stable amide bond can increase resistance to hydrolysis.[2][9]
-
Encapsulation: Encapsulating the CAPE derivative in nanoparticles, such as those made from rice or sorghum peptides, can improve aqueous solubility and protect it from degradation.[10][11]
-
Antioxidant Addition: The addition of natural antioxidants like citric acid, malic acid, or hibiscus extract has been shown to improve the stability of caffeic acid derivatives.[6][7]
-
Proper Storage: Store derivatives in a dry, light-protected environment to minimize oxidation.[12]
Q3: How can I improve the bioavailability of my synthesized CAPE derivative?
A3: Poor water solubility and instability contribute to the low bioavailability of many CAPE derivatives.[10] Strategies to improve bioavailability include:
-
Structural Modification: Creating amide derivatives can increase stability in acidic pH and against esterase activity.[2]
-
Formulation Strategies: The use of drug delivery systems, such as encapsulation in nanoparticles, can enhance bioavailability by increasing solubility and allowing for transcytosis across biological barriers.[10][13]
Q4: Are there specific structural modifications to the CAPE molecule that have been shown to enhance biological activity?
A4: Yes, structure-activity relationship studies have provided insights into enhancing the biological activity of CAPE derivatives. For instance, the two adjacent phenolic hydroxyl groups are important for activity, but substitution of one of these hydroxyls can sometimes enhance activity.[3] Elongating the alkyl chain of the alcohol part of the ester can also increase certain biological activities, such as nitric oxide inhibition.[3][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to proceed or stalls | - Inactive reagents or catalyst.- Presence of moisture.- Incorrect reaction temperature. | - Use fresh, high-purity reagents and catalysts.- Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).- Optimize the reaction temperature based on the specific protocol. |
| Multiple spots on TLC, indicating side products | - Non-specific reactions.- Degradation of starting materials or product.- Incorrect stoichiometry. | - Use a more specific synthesis method (e.g., DCC/DMAP coupling).- Protect the phenolic hydroxyl groups if they are interfering with the reaction.- Carefully control the molar ratios of the reactants. |
| Difficulty in purifying the final product | - Co-elution of impurities with the product.- Product instability on silica gel. | - Utilize a different chromatography stationary phase (e.g., alumina) or a different solvent system.- Consider alternative purification methods such as recrystallization or preparative HPLC. |
| Product shows poor stability in solution | - Oxidation of the catechol moiety.- Hydrolysis of the ester bond. | - Degas solvents before use and store solutions under an inert atmosphere.- Prepare fresh solutions before each experiment.- For biological assays, consider using a more stable derivative (e.g., an amide analog). |
Detailed Experimental Protocols
Protocol 1: Synthesis of CAPE using DCC/DMAP Coupling
This method is adapted from a procedure described for synthesizing CAPE derivatives.[3]
Materials:
-
Caffeic acid
-
Phenethyl alcohol
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
4-dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve caffeic acid (1 equivalent) and phenethyl alcohol (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Add the DCC solution dropwise to the caffeic acid mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/n-hexane gradient to obtain pure CAPE.
Protocol 2: Synthesis of a Caffeamide Derivative
This protocol is a general procedure based on the synthesis of caffeamide derivatives to improve stability.[15]
Materials:
-
Caffeic acid
-
Desired amine (e.g., phenethylamine)
-
Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
3N HCl
-
10% NaHCO₃
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve BOP (1.1 equivalents) in DCM.
-
In a separate flask, dissolve caffeic acid (1 equivalent), the desired amine (1.2 equivalents), and TEA (2 equivalents) in DMF.
-
Add the BOP solution to the caffeic acid mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
After completion, evaporate the solvent under vacuum.
-
Partition the residue between EtOAc and water.
-
Wash the EtOAc layer sequentially with 3N HCl and 10% NaHCO₃.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Comparative Data on CAPE Derivatives
The following table summarizes the inhibitory activity of various CAPE derivatives against nitric oxide (NO) production, a key inflammatory mediator.
| Compound | Structure | IC₅₀ (µM) for NO Inhibition | Reference |
| Benzyl caffeate | Caffeic acid benzyl ester | 13.8 | [14] |
| CAPE | This compound | 7.64 | [14] |
| Cinnamyl caffeate | Caffeic acid cinnamyl ester | 9.53 | [14] |
| 3-Phenylpropyl caffeate | Caffeic acid 3-phenylpropyl ester | 7.34 | [14] |
| 4-Phenylbutyl caffeate | Caffeic acid 4-phenylbutyl ester | 6.77 | [14] |
Note: IC₅₀ is the half maximal inhibitory concentration.
Visual Guides
Caption: General workflow for the synthesis and purification of a CAPE derivative.
Caption: Simplified NF-κB signaling pathway and points of inhibition by CAPE derivatives.[2][16]
References
- 1. Bioactivity and Chemical Synthesis of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioactivity and Chemical Synthesis of this compound and Its Derivatives [mdpi.com]
- 4. Synthesis and Characterization of CAPE Derivatives as Xanthine Oxidase Inhibitors with Radical Scavenging Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of caffeic acid derivatives in Echinacea purpurea L. glycerin extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro and in vivo stability of this compound, a bioactive compound of propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Encapsulation of this compound by self-assembled sorghum peptide nanoparticles: Fabrication, storage stability and interaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound (CAPE) analogues: potent nitric oxide inhibitors from the Netherlands propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound and Caffeamide Derivatives Suppress Oral Squamous Cell Carcinoma Cells [mdpi.com]
- 16. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Encapsulation of Caffeic Acid Phenethyl Ester (CAPE) in Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful encapsulation of Caffeic Acid Phenethyl Ester (CAPE) in nanoparticles to improve its delivery.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and characterization of CAPE-loaded nanoparticles in a question-and-answer format.
Q1: Why is my encapsulation efficiency (EE) of CAPE unexpectedly low?
A1: Low encapsulation efficiency is a frequent challenge, often stemming from the physicochemical properties of CAPE and the formulation parameters. Here are potential causes and solutions:
-
Poor affinity of CAPE for the polymer matrix: CAPE's hydrophobicity can lead to its expulsion from the hydrophilic external phase during nanoparticle formation.
-
Solution: Optimize the organic solvent used to dissolve both the polymer and CAPE. Solvents like dichloromethane or ethyl acetate are commonly used for polymers like PLGA.[1] Ensure complete dissolution of both components before emulsification.
-
-
Drug leakage during solvent evaporation: A rapid solvent evaporation process might not allow sufficient time for the polymer to effectively entrap the drug.
-
Solution: Control the rate of solvent evaporation. Stirring the nanoparticle suspension overnight at room temperature under a fume hood allows for gradual evaporation.[2]
-
-
High drug-to-polymer ratio: An excessive amount of CAPE relative to the polymer can lead to drug saturation and subsequent precipitation.
-
Solution: Experiment with different drug-to-polymer ratios. A lower ratio often results in higher encapsulation efficiency.
-
-
Inadequate emulsification: Inefficient emulsification can result in larger polymer droplets and a greater chance for drug leakage.
-
Solution: Optimize the sonication or homogenization parameters (power, time, and temperature). Performing this step in an ice bath can help prevent drug degradation and improve nanoparticle formation.[2]
-
Q2: The particle size of my CAPE nanoparticles is too large and the Polydispersity Index (PDI) is high. What could be the cause?
A2: Large particle size and a high PDI indicate a non-uniform and potentially unstable nanoparticle formulation. Consider the following factors:
-
Polymer concentration: Higher polymer concentrations can lead to increased viscosity of the organic phase, resulting in larger nanoparticles.
-
Solution: Decrease the concentration of the polymer (e.g., PLGA or PCL) in the organic solvent.[3]
-
-
Surfactant concentration: Insufficient surfactant (e.g., PVA) in the aqueous phase can lead to droplet aggregation before nanoparticle hardening.
-
Solution: Increase the concentration of the surfactant. This will better stabilize the emulsion droplets and prevent aggregation.[1]
-
-
Stirring speed: Inadequate stirring during emulsification and solvent evaporation can cause particle agglomeration.
-
Solution: Optimize the magnetic stirring speed. A higher stirring rate generally promotes the formation of smaller, more uniform nanoparticles.
-
-
Sonication/Homogenization parameters: The energy input during emulsification directly impacts particle size.
-
Solution: Adjust the sonication/homogenization time and power. Increased energy input typically leads to smaller particle sizes.
-
Q3: My CAPE-loaded nanoparticles are aggregating after synthesis or during storage. How can I improve their stability?
A3: Nanoparticle aggregation is a sign of colloidal instability, which can compromise the formulation's efficacy and shelf-life.
-
Insufficient surface charge: A low zeta potential (close to neutral) indicates weak electrostatic repulsion between particles, leading to aggregation.
-
Solution: The choice of polymer and surfactant can influence the zeta potential. PLGA nanoparticles, for instance, typically exhibit a negative zeta potential due to their terminal carboxyl groups, which contributes to stability.[3] Ensure thorough washing to remove excess reagents that might shield the surface charge.
-
-
Inappropriate storage conditions: Storing the nanoparticle suspension at room temperature can lead to instability.
-
Solution: Lyophilize (freeze-dry) the nanoparticles for long-term storage. The addition of a cryoprotectant (e.g., trehalose) is often necessary to prevent aggregation during this process. Store the lyophilized powder at a low temperature (e.g., -20°C).
-
-
Residual solvent: The presence of residual organic solvent can affect nanoparticle stability.
-
Solution: Ensure complete solvent evaporation by extending the stirring time or using a rotary evaporator.
-
Frequently Asked Questions (FAQs)
Q1: Why is it beneficial to encapsulate CAPE in nanoparticles?
A1: this compound (CAPE) is a promising therapeutic agent with anti-inflammatory, antioxidant, and anti-cancer properties. However, its clinical application is limited by its poor water solubility, instability, and rapid degradation by cellular esterases.[4][5] Nanoencapsulation addresses these limitations by:
-
Improving solubility and bioavailability: Encapsulating the hydrophobic CAPE within a polymeric core enhances its dispersion in aqueous environments, thereby increasing its bioavailability.[4]
-
Protecting CAPE from degradation: The nanoparticle matrix shields CAPE from enzymatic degradation, prolonging its half-life in biological systems.[4]
-
Enabling sustained release: Nanoparticles can be engineered to release CAPE in a controlled manner over an extended period, which can improve its therapeutic efficacy and reduce the frequency of administration.[6]
-
Potentially targeting specific tissues: Nanoparticles can be functionalized with targeting ligands to direct the delivery of CAPE to specific cells or tissues, enhancing its therapeutic effect while minimizing off-target side effects.
Q2: What are the common polymers used for encapsulating CAPE, and how do I choose the right one?
A2: The most commonly used polymers for CAPE encapsulation are biodegradable and biocompatible polyesters such as:
-
Poly(lactic-co-glycolic acid) (PLGA): PLGA is widely used due to its tunable degradation rate, which can be controlled by altering the lactic acid to glycolic acid ratio.[7] It is FDA-approved for various medical applications.
-
Poly(ε-caprolactone) (PCL): PCL is another biodegradable polyester known for its slower degradation rate compared to PLGA, making it suitable for long-term drug delivery applications.[6]
The choice of polymer depends on the desired drug release profile and the specific application. For a faster release, a PLGA with a higher glycolic acid content (e.g., 50:50) would be suitable. For a more sustained release, PCL or a PLGA with a higher lactic acid content (e.g., 75:25) would be a better choice.[7]
Q3: What are the key characterization techniques I should use for my CAPE-loaded nanoparticles?
A3: A thorough characterization is crucial to ensure the quality and reproducibility of your nanoparticle formulation. Key techniques include:
-
Dynamic Light Scattering (DLS): Used to determine the average particle size (hydrodynamic diameter), size distribution, and Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for a monodisperse nanoparticle population.
-
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles, which is an indicator of their colloidal stability. A zeta potential value greater than |±20| mV suggests good stability.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): These imaging techniques are used to visualize the morphology (shape and surface texture) of the nanoparticles and to confirm their size and size distribution.
-
UV-Vis Spectrophotometry: This is a common method to determine the encapsulation efficiency (EE) and drug loading (DL) of CAPE. This is an indirect method where the amount of non-encapsulated CAPE in the supernatant after centrifugation is measured.[8]
-
In Vitro Drug Release Studies: These experiments are performed to evaluate the release kinetics of CAPE from the nanoparticles over time in a physiologically relevant buffer (e.g., PBS at pH 7.4).[9]
Q4: How does CAPE exert its therapeutic effects at a molecular level?
A4: CAPE is known to modulate several key signaling pathways involved in inflammation and cell survival. Two of the most well-characterized pathways are:
-
NF-κB Signaling Pathway: CAPE inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators.[6] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4][6]
-
Akt Signaling Pathway: CAPE has been shown to inhibit the phosphorylation of Akt (also known as Protein Kinase B), a crucial kinase in the PI3K/Akt signaling pathway that promotes cell survival and proliferation.[6] By inhibiting Akt, CAPE can induce apoptosis (programmed cell death) in cancer cells.
Data Presentation
Table 1: Formulation Parameters and Characterization of CAPE-Loaded Nanoparticles
| Polymer | CAPE:Polymer Ratio (w/w) | Surfactant (PVA) Conc. (%) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA | 1:10 | 1 | 163 ± 2 | 0.119 ± 0.002 | -34.4 ± 2.5 | 89 ± 3 | Not Reported | [1] |
| PLGA | 1:5 | 3 | 196.1 ± 8.9 | 0.186 ± 0.069 | Not Reported | Not Reported | Not Reported | [9] |
| PCL | Not Specified | Not Specified | 187 - 220 | Not Reported | -23.01 ± 0.45 | 64.37 - 74.80 | Not Reported | [6] |
| Rice Peptides | 1:20 | - | ~240 | 0.22 | Not Reported | 77.77 ± 0.35 | 3.89 ± 0.11 | [10] |
Experimental Protocols
Protocol 1: Preparation of CAPE-Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation
This protocol is a generalized procedure based on common methodologies.[1][2] Optimization of specific parameters is recommended for each unique formulation.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound (CAPE)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Ice bath
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of the Organic Phase: a. Dissolve a specific amount of PLGA (e.g., 100 mg) in an appropriate volume of organic solvent (e.g., 2 mL of DCM). b. Add the desired amount of CAPE (e.g., 10 mg) to the polymer solution and ensure it is completely dissolved.
-
Preparation of the Aqueous Phase: a. Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Emulsification: a. Add the organic phase to a larger volume of the aqueous phase (e.g., 4 mL). b. Immediately emulsify the mixture using a probe sonicator or high-speed homogenizer. This step should be performed in an ice bath to prevent overheating. (e.g., sonicate for 2 minutes at 55 W).
-
Solvent Evaporation: a. Transfer the resulting oil-in-water emulsion to a larger volume of a dilute PVA solution (e.g., 0.1% w/v). b. Stir the suspension on a magnetic stirrer at room temperature for at least 4 hours (or overnight) to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection and Washing: a. Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 20-30 minutes at 4°C. b. Discard the supernatant. c. Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step. Perform this washing step at least two to three times to remove residual PVA and unencapsulated CAPE.
-
Lyophilization (Optional, for long-term storage): a. Resuspend the final washed nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose). b. Freeze the suspension and then lyophilize it to obtain a dry nanoparticle powder. c. Store the lyophilized powder at -20°C.
Protocol 2: Determination of CAPE Encapsulation Efficiency (EE) by UV-Vis Spectrophotometry
This protocol describes an indirect method for calculating the encapsulation efficiency.
Materials:
-
CAPE-loaded nanoparticle suspension (from Protocol 1, before the washing steps)
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Ethanol or another suitable solvent to dissolve CAPE
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Separation of Free CAPE: a. Take a known volume of the nanoparticle suspension immediately after the solvent evaporation step. b. Centrifuge the suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles. c. Carefully collect the supernatant, which contains the unencapsulated (free) CAPE.
-
Quantification of Free CAPE: a. Prepare a standard curve of known concentrations of CAPE in the same aqueous medium (e.g., dilute PVA solution) using a UV-Vis spectrophotometer at the maximum absorbance wavelength for CAPE (approximately 323 nm).[10] b. Measure the absorbance of the supernatant and determine the concentration of free CAPE using the standard curve.
-
Calculation of Encapsulation Efficiency: a. Calculate the total amount of free CAPE in the initial volume of the aqueous phase. b. Calculate the Encapsulation Efficiency (EE) using the following formula:
EE (%) = [(Total amount of CAPE used - Amount of free CAPE) / Total amount of CAPE used] x 100
Visualizations
Caption: Experimental workflow for the synthesis and characterization of CAPE-loaded nanoparticles.
References
- 1. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00600B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pharmascholars.com [pharmascholars.com]
- 9. repositorio.usp.br [repositorio.usp.br]
- 10. This compound Encapsulated in Self-Assemble Rice Peptides Nanoparticles: Storage Stability, In Vitro Release, and Their Interaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Caffeic Acid Phenethyl Ester (CAPE) Crystallization Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Caffeic Acid Phenethyl Ester (CAPE).
Troubleshooting Guide
This guide addresses specific issues that may arise during CAPE crystallization experiments.
Question: My CAPE is "oiling out" during crystallization instead of forming solid crystals. What should I do?
Answer:
"Oiling out," or liquid-liquid phase separation, is a common issue when a compound precipitates from a solution above its melting point or when the supersaturation is too high.[1][2][3][4] For CAPE, which is a yellow crystalline solid, this can be particularly problematic.[5] Here are several strategies to prevent oiling out:
-
Reduce the rate of supersaturation:
-
Slower Cooling: If using cooling crystallization, decrease the cooling rate to give molecules more time to orient into a crystal lattice.
-
Slower Anti-Solvent Addition: If using anti-solvent crystallization, add the anti-solvent more slowly and with vigorous stirring to avoid localized high supersaturation.[4]
-
-
Adjust the Solvent System: The choice of solvent is critical.[6] While CAPE has some solubility in polar protic solvents, its benzene ring also imparts hydrophobic character.[5]
-
Experiment with solvent systems where CAPE has slightly lower solubility at the crystallization temperature.
-
Consider using a solvent mixture that reduces the solvation power more gradually as conditions change.
-
-
Increase Seeding: Introduce seed crystals at a lower temperature, once the solution is supersaturated but before oiling out occurs.[2] This provides a template for crystallization to occur.
-
Control Temperature: Ensure the crystallization temperature is well below the melting point of the desired CAPE polymorph. The melting point of pure CAPE is approximately 124.5-126 °C.
Question: I obtained an amorphous precipitate instead of crystalline CAPE. How can I promote crystal formation?
Answer:
Amorphous precipitation occurs when molecules solidify without arranging into an ordered crystal lattice, often due to rapid precipitation or the presence of inhibitors.[7][8][9] CAPE's poor aqueous solubility can sometimes lead to this issue.[10][11]
-
Decrease Supersaturation: As with oiling out, a high degree of supersaturation is a primary cause. Slow down the crystallization process by reducing the cooling rate or the rate of anti-solvent addition.[4]
-
Solvent Selection: The solvent can influence the polymorphic form.[6] Experiment with different solvents or solvent mixtures. For instance, recrystallization from benzene has been used to obtain single crystals of CAPE.[12][13][14] Toluene has also been mentioned as a crystallization solvent.[15]
-
Introduce Seed Crystals: Seeding the solution with a small amount of crystalline CAPE can provide the necessary template for ordered crystal growth.
-
Control pH: The pH of the solution can affect the solubility and stability of phenolic compounds like CAPE. Ensure the pH is in a range that favors the neutral form of the molecule, which is more likely to crystallize.
Question: I am struggling to grow single crystals of CAPE suitable for X-ray diffraction. What techniques can I try?
Answer:
Growing single crystals requires slow, controlled crystal growth from a solution that is only slightly supersaturated.
-
Slow Evaporation: This is a common and effective method for single crystal growth. Dissolve CAPE in a suitable solvent (like methanol or a mixture of DMF) in a loosely covered container and allow the solvent to evaporate slowly over several days or weeks.[16]
-
Solvent Diffusion: In a sealed container, a solution of CAPE in a good solvent can be layered with a miscible anti-solvent. Diffusion of the anti-solvent into the CAPE solution will gradually reduce solubility and promote slow crystal growth.
-
Temperature Gradient: Applying a slight temperature gradient across the crystallization vessel can create a controlled supersaturation, leading to the growth of a few large crystals.
-
Purity: Ensure the starting material is of high purity, as impurities can inhibit crystal growth or alter the crystal habit.[17]
A reported method for obtaining single crystals of CAPE involved synthesis via base-catalyzed alkylation of caffeic acid salt with β-bromoethylbenzene in hexamethylphosphoramide (HMPA) followed by recrystallization from benzene.[12][13][14]
Frequently Asked Questions (FAQs)
Question: What are the recommended solvents for CAPE crystallization?
Answer:
The choice of solvent is crucial and depends on the desired outcome (e.g., bulk recrystallization vs. single crystal growth). Based on available literature:
-
For Recrystallization: Toluene has been used for cooling crystallization after synthesis.[15]
-
For Single Crystal Growth: Benzene has been successfully used for the recrystallization and growth of single crystals suitable for X-ray diffraction.[12][13][14] Methanol and Dimethylformamide (DMF) have been used for obtaining microcrystals by slow evaporation.[16]
-
For Co-crystallization: Ethanol and acetonitrile are common solvents used in co-crystallization studies of CAPE with other coformers.[10]
The solubility of CAPE is influenced by its hydrophilic hydroxyl groups and its hydrophobic benzene ring, suggesting that a range of polar and non-polar solvents could be suitable.[5] Temperature also significantly affects solubility.[5]
Question: Why is my CAPE crystallization yield consistently low?
Answer:
A low yield can be attributed to several factors:[18]
-
Excessive Solvent: Using too much solvent to dissolve the CAPE will result in a significant portion remaining in the mother liquor after cooling.[18] It is crucial to use the minimum amount of hot solvent necessary for complete dissolution.
-
Premature Crystallization: If crystallization occurs at too high a temperature, the solubility of CAPE will still be high, leading to a lower yield upon cooling to room temperature.
-
Inappropriate Solvent: The chosen solvent may have too high a solubility for CAPE even at lower temperatures.
-
Losses During Transfers: Physical loss of material during transfers and filtration can also contribute to a lower yield.
To improve yield, you can try to carefully evaporate some of the solvent from the mother liquor to see if more crystals form.[18]
Question: What is co-crystallization, and can it help with my CAPE crystallization issues?
Answer:
Co-crystallization is a technique where a drug molecule and a "coformer" are brought together in the same crystal lattice to create a new solid form with different physicochemical properties.[10] This method is particularly useful for compounds like CAPE that have poor aqueous solubility, which can complicate crystallization and limit bioavailability.[10][11]
If you are facing persistent issues with crystallizing pure CAPE, or if the goal is to improve its solubility, co-crystallization is a highly recommended alternative strategy. Studies have shown that co-crystals of CAPE with coformers like caffeine (CAF), isonicotinamide (INIC), and nicotinamide (NIC) can be successfully prepared and exhibit enhanced solubility.[10][11]
Data Summary Tables
Table 1: Physicochemical Properties of CAPE and a Co-crystal
| Property | This compound (CAPE) | CAPE-Nicotinamide (NIC) Co-crystal | Reference |
| Appearance | Yellow crystalline solid | - | [5] |
| Aqueous Solubility | Poor | Improved | [10][11] |
| Bioavailability | Limited by poor solubility | 2.76-fold increase compared to pure CAPE | [10] |
| Crystal System | Triclinic (when recrystallized from benzene) | Monoclinic | [10][12] |
| Space Group | P-1 | P21/c | [10][12] |
Experimental Protocols
Protocol 1: General Recrystallization of CAPE
This protocol is a general guideline for purifying crude CAPE by recrystallization.
-
Solvent Selection: Choose an appropriate solvent (e.g., toluene).
-
Dissolution: Place the crude CAPE in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring until the CAPE is fully dissolved. If it does not dissolve completely, add small additional volumes of the solvent until a clear solution is obtained at the boiling point.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, the flask can subsequently be placed in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Microwave-Assisted Co-crystallization of CAPE with Nicotinamide (NIC)
This protocol is adapted from a study on enhancing CAPE's solubility through co-crystallization.[10]
-
Preparation: Mix an equimolar amount of CAPE and the coformer (e.g., Nicotinamide) with ethanol to form a slurry (e.g., 40% w/w) in a glass tube.[10]
-
Microwave Irradiation: Subject the slurry to microwave irradiation in a suitable reactor.[10]
-
Operating Conditions: Set the target temperature to 80°C with a hold time of 60 seconds.[10]
-
Cooling: Allow the mixture to cool to 40°C.[10]
-
Drying and Characterization: Dry the resulting solid product and characterize it using methods such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm co-crystal formation.[10]
Visual Diagrams
Caption: Troubleshooting workflow for common CAPE crystallization issues.
Caption: Standard experimental workflow for CAPE recrystallization.
Caption: Co-crystallization as a strategy to enhance CAPE's properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. researchgate.net [researchgate.net]
- 4. (381d) Anticipate and Avoid Oiling out in Crystallization Using Molecular Dynamics Simulations | AIChE [proceedings.aiche.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. scribd.com [scribd.com]
- 7. Producing Amorphous Solid Dispersions via Co-Precipitation and Spray Drying: Impact to Physicochemical and Biopharmaceutical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanopore facilitated monohydrocalcitic amorphous calcium carbonate precipitation | ORNL [ornl.gov]
- 9. Nanoscale kinetics of amorphous calcium carbonate precipitation in H2O and D2O - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound (CAPE): Synthesis and X-Ray Crystallographic Analysis [jstage.jst.go.jp]
- 13. This compound (CAPE): synthesis and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bioactivity and Chemical Synthesis of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Caffeic Acid Phenethyl Ester (CAPE) Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caffeic Acid Phenethyl Ester (CAPE). The following information will help you address common challenges related to CAPE's solubility, particularly through pH adjustment.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound (CAPE)?
A1: this compound (CAPE) is a poorly water-soluble compound. Its reported aqueous solubility is approximately 0.021 mg/mL. This low solubility can present challenges in various experimental settings.
Q2: How does pH affect the solubility of CAPE?
A2: The solubility of CAPE is highly dependent on pH. CAPE possesses two phenolic hydroxyl groups on its catechol moiety, which are weakly acidic. In alkaline (basic) conditions, these hydroxyl groups can deprotonate to form phenolate ions. This ionization increases the polarity of the molecule, thereby significantly enhancing its solubility in aqueous solutions. Conversely, in acidic to neutral solutions, CAPE remains in its less soluble, non-ionized form.
Q3: What is the pKa of CAPE's phenolic hydroxyl groups?
Q4: Are there any stability concerns when adjusting the pH to dissolve CAPE?
A4: Yes, stability is a critical factor to consider. CAPE is susceptible to hydrolysis of its ester bond, which breaks the molecule down into caffeic acid and phenethyl alcohol. This degradation is reported to be more rapid in neutral to alkaline conditions. Therefore, while increasing the pH will improve solubility, it may also accelerate the degradation of the compound. It is crucial to find a balance between enhancing solubility and maintaining the integrity of CAPE for your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| CAPE precipitates out of my aqueous buffer. | The pH of the buffer is too low for the desired concentration. | Gradually increase the pH of your buffer. We recommend starting with a buffer at pH 7.5 and titrating with a dilute base (e.g., 0.1 M NaOH) while monitoring for dissolution. Be mindful of the potential for degradation at higher pH. |
| The concentration of CAPE exceeds its solubility at the current pH. | Prepare a pH-solubility profile to determine the maximum soluble concentration at different pH values. (See Experimental Protocols section). | |
| I am concerned about CAPE degradation in my alkaline buffer. | High pH and elevated temperatures can accelerate the hydrolysis of the ester bond in CAPE. | Prepare fresh solutions of CAPE in alkaline buffers immediately before use. Avoid long-term storage of CAPE in alkaline solutions. If possible, conduct experiments at lower temperatures (e.g., on ice) to slow down degradation. |
| Consider using a pH at the lower end of the effective range for solubilization to minimize degradation while still achieving the desired concentration. | ||
| My CAPE solution changes color (e.g., turns yellow or brown) over time. | This can be an indication of oxidation or degradation of the catechol moiety, which is more likely to occur at higher pH and in the presence of oxygen. | Prepare solutions using de-gassed buffers and handle them under an inert atmosphere (e.g., nitrogen or argon) if possible. Store stock solutions in tightly sealed containers, protected from light. |
Data Presentation
Table 1: Estimated pH-Dependent Ionization of CAPE
| pH | Predominant Form of CAPE | Expected Relative Aqueous Solubility |
| < 7 | Non-ionized (protonated hydroxyls) | Low |
| 7 - 8 | Mix of non-ionized and partially ionized | Increasing |
| 8 - 10 | Primarily singly ionized (phenolate) | Significantly Increased |
| > 10 | Primarily doubly ionized (diphenolate) | Highest |
Note: This table is based on estimated pKa values and serves as a general guide. Empirical determination is recommended for specific applications.
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile of CAPE
Objective: To determine the equilibrium solubility of CAPE in a series of buffers with varying pH.
Materials:
-
This compound (CAPE) powder
-
Phosphate buffer solutions (e.g., 0.1 M) at various pH values (e.g., 6.0, 7.0, 7.5, 8.0, 8.5, 9.0)
-
Small volume glass vials with screw caps
-
Orbital shaker or rotator
-
Microcentrifuge
-
HPLC system with a suitable C18 column and UV detector (detection at ~325 nm)
-
Calibrated pH meter
Methodology:
-
Prepare a series of phosphate buffer solutions at the desired pH values.
-
Add an excess amount of CAPE powder to a known volume (e.g., 1 mL) of each buffer solution in separate vials. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant from each vial.
-
Dilute the supernatant with a suitable solvent (e.g., methanol or mobile phase) to a concentration within the linear range of your analytical method.
-
Analyze the diluted samples by HPLC to determine the concentration of CAPE.
-
Construct a pH-solubility profile by plotting the determined solubility (e.g., in mg/mL or µM) against the measured final pH of each buffer after equilibration.
Mandatory Visualizations
Caption: Ionization of CAPE with increasing pH.
Caption: Workflow for determining the pH-solubility profile of CAPE.
Caption: Troubleshooting flowchart for CAPE solubility issues.
Technical Support Center: Caffeic Acid Phenethyl Ester (CAPE) for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective dissolution and administration of Caffeic Acid Phenethyl Ester (CAPE) for animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when formulating this compound (CAPE) for animal studies?
A1: The primary challenges in formulating CAPE for in vivo experiments are its poor water solubility and chemical instability.[1][2][3] CAPE is a hydrophobic compound, making it difficult to dissolve in aqueous vehicles suitable for injection.[2] Additionally, it is susceptible to hydrolysis, especially in plasma, and its stability is dependent on pH and temperature.[3][4]
Q2: Which solvents can be used to dissolve CAPE?
A2: CAPE is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[5] It is also soluble in methanol and chloroform.[6] For animal studies, a common approach is to first dissolve CAPE in a small amount of an organic solvent like DMSO and then dilute it in a suitable vehicle.
Q3: What are some recommended vehicle compositions for administering CAPE to animals?
A3: Several vehicle compositions have been successfully used for both oral and parenteral administration of CAPE. The choice of vehicle is critical and should be carefully considered to avoid toxicity and ensure the stability of the formulation.[7][8][9] A common formulation for intraperitoneal injection involves dissolving CAPE in a mixture of 10% DMSO, 40% PEG300, and 50% saline. For oral gavage, vehicles such as corn oil with a small percentage of DMSO have been used.
Q4: What are the recommended administration routes for CAPE in animal studies?
A4: The most common administration routes for CAPE in rodent studies are oral gavage and intraperitoneal (IP) injection. The choice of administration route will depend on the specific aims of the study.
Q5: How should CAPE solutions be stored to ensure stability?
A5: To maximize stability, CAPE solutions should be stored at low temperatures (-20°C is often recommended for the solid compound) and protected from light and air.[5][10] The chemical stability of CAPE is pH and temperature-dependent, with decomposition accelerated at 37°C.[4] Adjusting the pH to a slightly acidic condition (pH 6) can help decelerate this process.[4] It is advisable to prepare fresh solutions for each experiment or to assess the stability of stored solutions if they are not used immediately.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| CAPE precipitates out of solution during preparation or upon dilution. | - The aqueous component of the vehicle is too high for the concentration of CAPE. - The initial dissolution in the organic solvent was incomplete. - The temperature of the solution has dropped, reducing solubility. | - Increase the proportion of the co-solvent (e.g., PEG300) in the final formulation. - Ensure CAPE is fully dissolved in the initial organic solvent (e.g., DMSO) before adding the aqueous component. Gentle warming and vortexing can aid dissolution.[11] - Prepare the formulation at room temperature and maintain it at a stable temperature during administration. |
| The prepared CAPE solution appears cloudy or contains visible particles. | - Incomplete dissolution. - Precipitation upon mixing of components. - Contamination. | - Filter the final solution through a 0.22 µm syringe filter for parenteral administration to ensure sterility and remove any undissolved particles.[12][13] - If cloudiness persists, reconsider the vehicle composition or the concentration of CAPE. |
| Observed adverse effects in animals (e.g., irritation at the injection site, lethargy). | - The vehicle itself may be causing toxicity. High concentrations of DMSO can have neurotoxic effects.[7] - Precipitation of the drug at the injection site can cause irritation.[14][15] - The pH of the formulation is not physiological. | - Conduct a vehicle-only control group to assess the effects of the vehicle alone. - Reduce the concentration of potentially toxic solvents like DMSO to the lowest effective level. - Ensure the final formulation is a clear solution to minimize the risk of precipitation upon injection. - Adjust the pH of the final formulation to be as close to physiological pH (7.4) as possible.[13] |
| Inconsistent experimental results. | - Degradation of CAPE in the formulation. CAPE is known to be hydrolyzed in rat plasma.[4] - Inaccurate dosing due to non-homogenous solution. | - Prepare fresh solutions for each experiment. - Protect the solution from light and heat. - Ensure the solution is homogenous by thorough mixing (e.g., vortexing) before each administration. |
Quantitative Data Summary
Table 1: Solubility of this compound (CAPE)
| Solvent | Approximate Solubility |
| Ethanol | ~ 30 mg/mL[5] |
| DMSO | ~ 10 mg/mL[5] |
| Dimethylformamide (DMF) | ~ 10 mg/mL[5] |
| Water | 0.021 ± 0.0013 mg/mL[2] |
Table 2: Recommended Needle Sizes and Maximum Injection Volumes for Rodents
| Species | Administration Route | Recommended Needle Gauge | Maximum Injection Volume |
| Mouse | Intraperitoneal (IP) | 25-27 G[16][17] | 0.5 mL (for a 25g mouse)[17] |
| Oral Gavage | 20-22 G (for adult mice)[18][19] | 10 mL/kg[18][20] | |
| Rat | Intraperitoneal (IP) | 23-25 G[17] | 2 mL (for a 200g rat)[17] |
| Oral Gavage | 16-20 G[20] | 10 mL/kg[20] |
Experimental Protocols
Protocol 1: Preparation of CAPE for Intraperitoneal (IP) Injection
This protocol is based on a commonly cited formulation for parenteral administration.
Materials:
-
This compound (CAPE) powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 300 (PEG300), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Weighing CAPE: Accurately weigh the required amount of CAPE powder in a sterile container.
-
Initial Dissolution: Add a small volume of DMSO to the CAPE powder. The final concentration of DMSO in the total solution should not exceed 10%. Vortex thoroughly until the CAPE is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.
-
Adding Co-solvent: To the CAPE-DMSO solution, add PEG300 to a final concentration of 40%. Vortex the mixture until it is homogenous.
-
Final Dilution: Add sterile saline to reach the final desired volume (final concentration of saline will be 50%). Vortex the solution again to ensure complete mixing.
-
Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial. This step is crucial for removing any potential microbial contamination or undissolved microparticles.[12]
-
Storage: Store the final formulation protected from light at 4°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C is recommended, though stability should be verified.
Protocol 2: Preparation of CAPE for Oral Gavage
This protocol outlines the preparation of a CAPE suspension for oral administration.
Materials:
-
This compound (CAPE) powder
-
Dimethyl Sulfoxide (DMSO)
-
Corn Oil
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Weighing CAPE: Weigh the necessary amount of CAPE powder.
-
Initial Dissolution: Dissolve the CAPE powder in a minimal amount of DMSO.
-
Suspension in Vehicle: Add the CAPE-DMSO solution to the required volume of corn oil.
-
Homogenization: Vortex the mixture vigorously to create a uniform suspension. Ensure the suspension is well-mixed immediately before each administration to guarantee accurate dosing.
-
Storage: Store the suspension at 4°C, protected from light.
Visualizations
Caption: Workflow for preparing and administering CAPE solutions.
References
- 1. Encapsulation of this compound by self-assembled sorghum peptide nanoparticles: Fabrication, storage stability and interaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Natural Product Description|this compound [sinophytochem.com]
- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonclinical vehicle use in studies by multiple routes in multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. crystallizationsystems.com [crystallizationsystems.com]
- 15. In vitro method for detecting precipitation of parenteral formulations after injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. newcastle.edu.au [newcastle.edu.au]
- 17. researchgate.net [researchgate.net]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. uac.arizona.edu [uac.arizona.edu]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: Caffeic Acid Phenethyl Ester (CAPE) - Light Sensitivity and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the light sensitivity and degradation of Caffeic Acid Phenethyl Ester (CAPE). This resource is intended to assist researchers in designing and executing experiments, as well as in the interpretation of their results when working with this photosensitive compound.
I. Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity of CAPE in cellular assays.
Possible Cause: Degradation of CAPE due to light exposure during experimental procedures. CAPE is a potent inhibitor of NF-κB activation, a key signaling pathway in inflammation.[1][2][3][4][5] Its degradation can lead to a loss of this inhibitory activity.
Troubleshooting Steps:
-
Review your experimental workflow for light exposure:
-
Are you preparing stock solutions and dilutions under ambient laboratory light?
-
Are the culture plates or tubes exposed to light for extended periods during incubation or analysis?
-
Is the CAPE-containing media being exposed to light during preparation or when feeding cells?
-
-
Implement light-protective measures:
-
Work in a darkened environment: Whenever possible, handle CAPE solutions in a dark room or under amber lighting.[6]
-
Use opaque or amber-colored containers: Store stock solutions and working dilutions in amber vials or tubes to block UV and visible light.[6]
-
Cover solutions and plates: Use aluminum foil to cover flasks, tubes, and cell culture plates containing CAPE.[6]
-
-
Perform a control experiment:
-
Prepare two sets of CAPE-treated samples. Expose one set to your standard laboratory lighting conditions and keep the other set protected from light.
-
Compare the biological readout (e.g., NF-κB reporter assay, cytokine expression) between the two sets. A significant difference will indicate light-induced degradation is affecting your results.
-
-
Consider the use of antioxidants:
-
While not a replacement for light protection, the addition of antioxidants like ascorbic acid to the culture medium may offer some protection against photobleaching and degradation, but this should be validated for your specific assay to ensure no interference.[6]
-
Issue 2: Variability in analytical quantification of CAPE.
Possible Cause: Photodegradation of CAPE in samples during preparation, storage, or analysis.
Troubleshooting Steps:
-
Protect samples from light at all stages:
-
From sample collection to injection into an analytical instrument (e.g., HPLC, LC-MS), ensure that all vials and containers are amber-colored or wrapped in aluminum foil.[6]
-
-
Minimize exposure time:
-
Prepare samples for analysis immediately before running them. Avoid leaving samples on the benchtop under ambient light.
-
-
Check for degradation during the analytical run:
-
If using an autosampler, check if it has a cooling function and is light-protected.
-
Inject a freshly prepared standard at the beginning and end of a long run to see if there is a decrease in the peak area, which could indicate degradation in the autosampler.
-
-
Review your extraction and solvent conditions:
-
Ensure that the solvents used for extraction and in the mobile phase are not promoting degradation. While less common than photodegradation, some solvent conditions can affect stability.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the evidence for CAPE's light sensitivity?
A1: this compound (CAPE) is a polyphenolic compound known for its poor storage stability, which is exacerbated by light exposure.[7] Several studies have indicated the need for light protection when working with CAPE to maintain its biological activity and chemical integrity.[6][8]
Q2: What are the likely degradation products of CAPE upon light exposure?
A2: While specific studies exhaustively detailing all photodegradation products of CAPE are limited, the degradation of similar phenolic compounds often involves oxidation and cleavage of the ester bond. This can lead to the formation of caffeic acid and phenethyl alcohol, as well as other oxidized derivatives. Advanced analytical techniques like LC-MS/MS are required to identify these degradation products.
Q3: How does light-induced degradation affect the biological activity of CAPE?
A3: CAPE's anti-inflammatory and immunomodulatory effects are largely attributed to its potent and specific inhibition of the NF-κB signaling pathway.[1][2][3][4][5] Degradation of CAPE's chemical structure is expected to reduce or eliminate this inhibitory activity, leading to a diminished biological effect in experimental models of inflammation and cancer.
Q4: At what wavelengths is CAPE most susceptible to degradation?
Q5: Are there any formulation strategies to improve CAPE's photostability?
A5: Yes, encapsulation of CAPE into nanoparticles has been shown to significantly improve its water solubility and storage stability, which includes protection from light-induced degradation.[7]
III. Data Presentation
Table 1: Factors Influencing CAPE Stability and Recommended Handling Procedures
| Parameter | Issue | Recommendation | Rationale |
| Light Exposure | Photodegradation leading to loss of activity. | Work in a darkened environment, use amber vials, and cover all solutions and plates with aluminum foil.[6] | To prevent light-induced chemical changes in the CAPE molecule. |
| Storage | Degradation over time, accelerated by light and temperature. | Store stock solutions at -20°C or -80°C in the dark. Prepare fresh working dilutions for each experiment. | Lower temperatures slow down chemical degradation, and protection from light prevents photodegradation. |
| Solvents | Potential for instability in certain solvents. | Prepare stock solutions in DMSO. For aqueous solutions, use freshly prepared buffers and minimize exposure to light. | DMSO is a common and generally stable solvent for CAPE. Aqueous solutions are more prone to hydrolysis and photodegradation. |
| Oxygen | Oxidation can contribute to degradation. | Degas solvents if possible and store solutions under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. | To minimize oxidative degradation of the phenolic moieties of CAPE. |
IV. Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of CAPE
This protocol is for the quantitative analysis of CAPE in solution to assess its concentration and stability.
Instrumentation and Columns:
-
HPLC system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]
Mobile Phase:
-
A gradient of methanol and water (with 0.1% formic acid) is commonly used. For example, a starting mobile phase of 80:20 methanol:water.[10]
Detection:
-
UV detection at a wavelength of approximately 330 nm.[10]
Procedure:
-
Standard Preparation: Prepare a stock solution of CAPE in methanol or DMSO. Create a series of dilutions to generate a standard curve.
-
Sample Preparation: Dilute your experimental samples to fall within the range of the standard curve. Ensure all standards and samples are protected from light.
-
Injection: Inject a fixed volume (e.g., 20 µL) of each standard and sample.
-
Analysis: The retention time for CAPE is typically around 3.7 minutes under these conditions.[9] Quantify the amount of CAPE in your samples by comparing the peak area to the standard curve.
V. Visualizations
Caption: Logical workflow of CAPE photodegradation and its impact on NF-kB signaling.
Caption: Recommended experimental workflow for handling CAPE to minimize photodegradation.
Caption: CAPE's inhibitory action on the NF-kB signaling pathway.
References
- 1. propoleo.cl [propoleo.cl]
- 2. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pluripotent Activities of this compound [mdpi.com]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. Encapsulation of this compound by self-assembled sorghum peptide nanoparticles: Fabrication, storage stability and interaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits UV-Induced MMP-1 Expression by Targeting Histone Acetyltransferases in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Large-Scale Synthesis of Caffeic Acid Phenethyl Ester (CAPE)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale synthesis of Caffeic Acid Phenethyl Ester (CAPE).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of CAPE, offering potential causes and solutions in a question-and-answer format.
Question: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer:
Low yield is a frequent challenge in CAPE synthesis. The causes can be multifaceted, ranging from reaction equilibrium to procedural losses. Here are the primary factors to investigate:
-
Incomplete Reaction: Esterification is often a reversible reaction. To drive the equilibrium towards the product (CAPE), consider increasing the concentration of one of the reactants, typically the less expensive one (phenethyl alcohol). Another critical factor is the removal of water, a byproduct of the reaction, which can be achieved by adding a molecular sieve.[1]
-
Reaction Conditions: Temperature and reaction time are critical. Overheating can lead to the evaporation of volatile reactants, while insufficient heating may result in a slow reaction rate.[2] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[3]
-
Catalyst Issues: Ensure the catalyst, whether an enzyme or a chemical, is active and used in the correct concentration. For enzymatic synthesis, factors like pH and the choice of solvent can significantly impact enzyme activity.
-
Procedural Losses: Significant amounts of product can be lost during transfers between glassware and during the workup and purification stages.[4] Ensure all transfers are quantitative by rinsing glassware with the reaction solvent.
Question: I am observing significant side reactions and impurities in my final product. How can I minimize these?
Answer:
Side reactions can complicate purification and reduce the overall yield. Here are strategies to minimize them:
-
Temperature Control: Many side reactions are temperature-dependent. Maintaining a consistent and optimal reaction temperature is crucial. For exothermic reactions, adding reagents dropwise can help control the temperature.
-
Inert Atmosphere: The phenolic hydroxyl groups in caffeic acid are susceptible to oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[5]
-
Choice of Synthesis Route: Some synthesis methods are more prone to side reactions. For instance, the acyl chloride method, while often high-yielding, can produce corrosive byproducts and may require careful handling to avoid unwanted reactions.[3][6] The "one-pot" method, starting from 3,4-dihydroxy benzaldehyde, has been reported to produce high-purity CAPE with fewer side reactions.[3]
Question: The purification of my crude CAPE is difficult, and I'm experiencing product loss. What are the best practices for purification?
Answer:
Purification is a critical step for obtaining high-purity CAPE. Common challenges include the removal of unreacted starting materials and side products.
-
Column Chromatography: This is a standard method for purifying CAPE. Silica gel is a common stationary phase, and a solvent system such as ethyl ether/n-hexane or ethyl ether/cyclohexane can be used for elution.[3]
-
Recrystallization: This technique can be effective for final purification if a suitable solvent is found.
-
Advanced Techniques: For challenging separations, Molecularly Imprinted Polymers (MIPs) have shown high selectivity for CAPE and can be used as a solid-phase extraction (SPE) sorbent.[7]
Frequently Asked Questions (FAQs)
Q1: What are the main methods for the large-scale synthesis of CAPE?
A1: The primary methods for synthesizing CAPE are chemical synthesis and enzymatic (biosynthetic) synthesis.[3]
-
Chemical Synthesis: This includes several routes:
-
Direct esterification of caffeic acid and phenethyl alcohol using a catalyst.[3]
-
The acyl chloride method, where caffeic acid is converted to its acyl chloride before reacting with phenethyl alcohol.[3][6]
-
Reaction of caffeic acid with β-phenyl ethyl bromide.[3]
-
"One-pot" synthesis starting from 3,4-dihydroxy benzaldehyde.[3]
-
-
Enzymatic Synthesis: This method typically uses a lipase, such as Novozym 435, to catalyze the esterification of caffeic acid and phenethyl alcohol.[8] This is often considered a "greener" approach.
Q2: How do I choose the right solvent for my CAPE synthesis?
A2: The choice of solvent is critical and depends on the synthesis method. For enzymatic synthesis, nonpolar solvents like isooctane have shown higher conversion rates than polar solvents.[8] For chemical synthesis, solvents like toluene and hexamethylphosphoramide (HMPA) have been used.[3] The solvent should be chosen based on its ability to dissolve the reactants, its compatibility with the catalyst, and its ease of removal during workup.
Q3: What is the optimal molar ratio of reactants for CAPE synthesis?
A3: The optimal molar ratio of caffeic acid to phenethyl alcohol can vary significantly depending on the reaction conditions and catalyst. In some enzymatic syntheses, a large excess of phenethyl alcohol (e.g., a molar ratio of 1:92 of caffeic acid to phenethyl alcohol) has been found to be optimal.[8] It is recommended to perform small-scale optimization experiments to determine the best ratio for your specific conditions.
Q4: How can I monitor the progress of my CAPE synthesis reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[3] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the CAPE product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.[9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on CAPE synthesis to facilitate comparison.
Table 1: Comparison of Different Chemical Synthesis Methods for CAPE
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Yield | Reference |
| Direct Esterification | Caffeic Acid, Phenethyl Alcohol | SOCl₂ | - | 46% | [3] |
| Acyl Chloride Method | Caffeic Acid, Phenethyl Alcohol | SOCl₂ | - | High | [3][6] |
| Reaction with β-Phenyl Ethyl Bromide | Caffeic Acid, β-Phenyl Ethyl Bromide | NaOH | HMPA | 70% | [3] |
| One-Pot Synthesis (Microwave) | 3,4-Dihydroxy Benzaldehyde, Phenylethyl Acetate | Organic Base | Protic Organic Solvent | >85% | [6] |
Table 2: Optimized Conditions for Enzymatic Synthesis of CAPE
| Catalyst | Molar Ratio (CA:PE) | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |
| Novozym 435 | 1:92 | 70 | - | Isooctane | >70% | [8] |
| Aspergillus niger Lipase | 1:92 | - | - | Isooctane | ~76.5% | [8] |
| Aspergillus niger Lipase | 1:5 | 80 | 24 | Deep Eutectic Solvent | >21% | [9] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of CAPE in an Organic Solvent
This protocol is adapted from a method using immobilized lipase.[8]
-
Materials:
-
Caffeic Acid (CA)
-
2-Phenylethanol (PE)
-
Immobilized Lipase (e.g., from Aspergillus niger)
-
Isooctane (or another suitable organic solvent)
-
Screw-capped glass tubes
-
-
Procedure:
-
Accurately weigh 10.0 ± 0.5 mg of caffeic acid into a screw-capped glass tube.
-
Add 2-phenylethanol to achieve a molar ratio of CA:PE of 1:92.
-
Add 50.0 ± 0.5 mg of the immobilized lipase.
-
Add the desired volume of isooctane.
-
Seal the tube and place it in a shaker incubator at the desired temperature (e.g., 70°C).
-
Allow the reaction to proceed for the desired time (e.g., 24-48 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, separate the enzyme by filtration.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: One-Pot Chemical Synthesis of CAPE via Microwave Irradiation
This protocol is based on a patented method.[6]
-
Materials:
-
3,4-Dihydroxy benzaldehyde
-
Phenylethyl acetate
-
Absolute ethanol
-
Sodium methoxide solution (30% in methanol)
-
Microwave reactor
-
-
Procedure:
-
In a suitable reactor vessel, dissolve 3,4-dihydroxy benzaldehyde (e.g., 0.8 mol, 110g) and phenylethyl acetate (e.g., 1.35 mol, 220g) in absolute ethanol (e.g., 330g).
-
Stir the mixture until all raw materials are completely dissolved.
-
Add the sodium methoxide solution (e.g., 12g).
-
Place the reactor in a microwave synthesizer and irradiate for 1.5 hours with stirring (e.g., at 550W).
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst with a suitable acid.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup to remove salts and water-soluble impurities.
-
Purify the crude CAPE by column chromatography or recrystallization to obtain a high-purity product (reported purity of 99%).[6]
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 3. Bioactivity and Chemical Synthesis of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. eadteste.fdsm.edu.br - Esterification Lab Answers [eadteste.fdsm.edu.br]
- 6. CN102746152A - Method for preparing this compound - Google Patents [patents.google.com]
- 7. Separation and purification of the antioxidant compounds, this compound and caffeic acid from mushrooms by molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. “One Pot” Enzymatic Synthesis of this compound in Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Caffeic Acid Phenethyl Ester vs. Resveratrol: A Comparative Guide on Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. Caffeic acid phenethyl ester (CAPE), a bioactive component of honeybee propolis, and resveratrol, a natural polyphenol found in grapes and other plants, have both garnered significant attention for their potent anti-inflammatory properties.[1] This guide provides a comparative analysis of their efficacy in modulating key inflammatory pathways, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Mechanisms of Anti-inflammatory Action
Both CAPE and Resveratrol exert their anti-inflammatory effects through multiple mechanisms, primarily by targeting the transcription factor NF-κB and inhibiting pro-inflammatory enzymes and cytokines.
This compound (CAPE): CAPE is a potent and specific inhibitor of Nuclear Factor-kappa B (NF-κB) activation.[1][2] It has been shown to block the translocation of the p65 subunit of NF-κB to the nucleus.[1] The proposed mechanisms for this inhibition include preventing the degradation of IκBα, the inhibitory protein of NF-κB, and directly inhibiting the binding of NF-κB to DNA.[3] By inhibiting NF-κB, CAPE effectively downregulates the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.[4][5]
Resveratrol: Resveratrol also demonstrates significant inhibitory effects on the NF-κB signaling pathway.[6][7][8] Its mechanism involves the suppression of p65 and IκB kinase activities.[7] Resveratrol has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[6] Furthermore, resveratrol can modulate NF-κB activity through the activation of SIRT1, a deacetylase that can deacetylate the p65 subunit of NF-κB, leading to its inactivation.[8]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the inhibitory effects of CAPE and Resveratrol on key inflammatory markers. It is important to note that direct comparative studies are limited, and the data presented is often from different experimental setups.
Table 1: Inhibition of NF-κB Activity
| Compound | Assay System | Inducer | IC50 / Effective Concentration | Reference |
| CAPE | Jurkat Cells (EMSA) | PMA + Ionomycin | Complete inhibition at 10 µg/mL | [3] |
| CAPE | U937 Cells (EMSA) | TNF-α | Complete block at 25 µg/mL | [2] |
| Resveratrol | HEK293 Cells (Reporter Assay) | TNF-α | Dose-dependent inhibition | [7][9] |
| Resveratrol | MG-63 Osteosarcoma Cells | - | IC50 (Cell Proliferation): 333.67 µM (24h) | [10] |
Table 2: Inhibition of Cyclooxygenase-2 (COX-2)
| Compound | Assay System | IC50 | Reference |
| CAPE | J774 Macrophages | 6.3 nM | [11] |
| CAPE | Human Oral Epithelial Cells | Non-selective inhibition of COX-1 and COX-2 | [12][13] |
| Resveratrol | Recombinant Human COX-2 | 30 µM | [14] |
| Resveratrol | IL-1β-stimulated SK-N-SH cells (PGE2 production) | 0.057 µM | [15] |
| Resveratrol | Adipocytes (Gene Expression) | < 2 µM | [16] |
Table 3: Inhibition of Inducible Nitric Oxide Synthase (iNOS)
| Compound | Assay System | IC50 / Effective Concentration | Reference |
| CAPE | J774.1 Macrophage-like Cells | 7.64 µM | [17] |
| CAPE | RAW 264.7 Cells | Significant inhibition of NO production | [4] |
| Resveratrol | Beta-amyloid-treated C6 glioma cells | Dose-dependent inhibition of iNOS expression | [18] |
| Resveratrol | Cytokine/LPS-treated L6 myocytes | Robust inhibition at 10-80 µM | [19] |
| Resveratrol | Cytokine-induced Hepatocytes | Dose-dependent decrease in iNOS mRNA and protein | [20] |
Table 4: Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
| Compound | Cytokine | Assay System | IC50 / Effective Concentration | Reference |
| CAPE | TNF-α, IL-8 | H. pylori-infected gastric epithelial cells | Inhibition of synthesis | [5] |
| Resveratrol | TNF-α, IL-1β, IL-6 | Adipocytes (Gene Expression) | < 2 µM (IL-1β, IL-6), ~8 µM (TNF-α) | [16] |
| Resveratrol | TNF-α, IL-1β, IL-6 | NIH/3T3 Fibroblasts | Dose-dependent suppression | [21] |
| Resveratrol | TNF-α, IL-1, IL-6 | In vitro models | Dose-dependent suppression | [22] |
| Resveratrol | TNF-α | Rheumatoid Arthritis Model | IC50: 0.65 µM | [23] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the anti-inflammatory effects of compounds like CAPE and Resveratrol.
1. NF-κB Activity Assay (Electrophoretic Mobility Shift Assay - EMSA)
-
Objective: To determine the DNA binding activity of NF-κB.
-
Methodology:
-
Nuclear extracts are prepared from cells treated with the inflammatory stimulus and the test compound.
-
A radiolabeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence is incubated with the nuclear extracts.
-
The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
The gel is dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complex. A decrease in the intensity of the shifted band in the presence of the test compound indicates inhibition of NF-κB binding.
-
2. COX-2 Enzyme Inhibition Assay
-
Objective: To measure the direct inhibitory effect of a compound on COX-2 enzyme activity.
-
Methodology:
-
Purified recombinant human COX-2 enzyme is used.
-
The enzyme is incubated with the test compound at various concentrations.
-
The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
The product of the reaction, typically Prostaglandin E2 (PGE2), is measured using an Enzyme Immunoassay (EIA) or ELISA kit.
-
The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated.
-
3. iNOS Expression and Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To quantify the amount of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of iNOS activity.
-
Methodology:
-
Cells (e.g., RAW 264.7 macrophages) are stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound.
-
After a specific incubation period, the cell culture supernatant is collected.
-
The supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
In the presence of nitrite, a pink-colored azo compound is formed.
-
The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined by comparison with a standard curve of sodium nitrite.
-
4. Cytokine Measurement (Enzyme-Linked Immunosorbent Assay - ELISA)
-
Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Methodology:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
Cell culture supernatants from treated and untreated cells are added to the wells.
-
After incubation and washing, a biotinylated detection antibody, also specific for the cytokine, is added.
-
Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the biotinylated detection antibody.
-
A substrate for the enzyme is added, resulting in a color change.
-
The absorbance is measured, and the concentration of the cytokine is determined from a standard curve.
-
Mandatory Visualization
Signaling Pathways
Caption: Simplified signaling pathway of inflammation and points of inhibition by CAPE and Resveratrol.
Experimental Workflow
Caption: General experimental workflow for assessing the anti-inflammatory effects of CAPE and Resveratrol.
Conclusion
Both this compound and Resveratrol are potent natural compounds with significant anti-inflammatory properties. Their primary mechanism of action involves the inhibition of the NF-κB signaling pathway, which in turn suppresses the production of key inflammatory mediators like COX-2, iNOS, and pro-inflammatory cytokines.
Based on the available data, CAPE appears to be a highly potent inhibitor of COX-2 and iNOS, with IC50 values in the nanomolar to low micromolar range.[11][17] Resveratrol also demonstrates strong inhibitory activity against these enzymes and various cytokines, with effective concentrations in the low micromolar range.[15][16]
References
- 1. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits T-cell activation by targeting both nuclear factor of activated T-cells and NF-kappaB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. This compound and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Resveratrol supplement inhibited the NF-κB inflammation pathway through activating AMPKα-SIRT1 pathway in mice with fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Resveratrol is cytotoxic and acts synergistically with NF-κB inhibition in osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inhibitory effect of propolis and this compound on cyclooxygenase activity in J774 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Inhibitory effects of this compound on the activity and expression of cyclooxygenase-2 in human oral epithelial cells and in a rat model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resveratrol inhibits prostaglandin formation in IL-1β-stimulated SK-N-SH neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound (CAPE) analogues: potent nitric oxide inhibitors from the Netherlands propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Resveratrol inhibits inducible nitric oxide synthase and cyclooxygenase-2 expression in beta-amyloid-treated C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Resveratrol inhibition of inducible nitric oxide synthase in skeletal muscle involves AMPK but not SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. RESVERATROL DECREASES NITRIC OXIDE PRODUCTION BY HEPATOCYTES DURING INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activation of Sirt1 by resveratrol inhibits TNF-α induced inflammation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Validation of CAPE's Anti-Tumor Effects in Diverse Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Caffeic Acid Phenethyl Ester (CAPE) performance in preclinical breast and prostate cancer xenograft models, supported by experimental data and detailed protocols.
This compound (CAPE), a natural compound derived from honeybee propolis, has demonstrated significant anti-tumor properties across various cancer types. This guide provides a comparative analysis of its efficacy in two distinct animal cancer models: a human breast cancer xenograft model and a human prostate cancer xenograft model. The data presented is compiled from peer-reviewed studies to offer a clear, evidence-based overview of CAPE's potential as an anti-cancer agent.
Comparative Efficacy of CAPE in Breast and Prostate Cancer Xenograft Models
The anti-tumor effects of CAPE have been validated in immunodeficient mice bearing tumors derived from human breast and prostate cancer cell lines. The following tables summarize the quantitative data from these studies, showcasing CAPE's ability to inhibit tumor growth and induce apoptosis.
Breast Cancer Xenograft Models: MCF-7 and MDA-MB-231
Two distinct human breast cancer cell lines were used to establish xenograft models in nude mice: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative breast cancer). These models represent different subtypes of breast cancer, allowing for a broader evaluation of CAPE's efficacy. In an in vivo preclinical model, CAPE was shown to decrease the tumor volume of mouse xenografts by approximately 40% for MDA-231 and over 60% for MCF-7 within 3-4 weeks[1].
| Parameter | MCF-7 Xenograft Model | MDA-MB-231 Xenograft Model | Reference |
| Cell Line | MCF-7 (ER+) | MDA-MB-231 (Triple-Negative) | [1] |
| Animal Model | Nude Mice | Nude Mice | [1] |
| CAPE Dosage | 10, 50, 250 nmol/mouse/day (in diet) | 10 mg/kg/day (intraperitoneal) | [1][2] |
| Treatment Duration | Not Specified | 38 days | [2] |
| Tumor Volume Reduction | >60% | ~40% | [1] |
| Tumor Weight Reduction | Significantly lighter than control | Significantly lighter than control (p < 0.01) | [2] |
| Apoptosis Induction | Evidence of apoptosis | Obvious apoptosis induction (TUNEL staining, p < 0.01) | [2] |
Prostate Cancer Xenograft Models: LNCaP and DU-145
The anti-tumor activity of CAPE was also assessed in xenograft models established with human prostate cancer cell lines: LNCaP (androgen-sensitive) and DU-145 (androgen-independent). These models are crucial for evaluating treatments for different stages of prostate cancer. Administration of CAPE by gavage has been shown to significantly inhibit the tumor growth of LNCaP xenografts in nude mice[3]. One study demonstrated that CAPE treatment retarded the growth of LNCaP 104-R1 xenografts in nude mice[4].
| Parameter | LNCaP Xenograft Model | DU-145 Xenograft Model | Reference |
| Cell Line | LNCaP (Androgen-Sensitive) | DU-145 (Androgen-Independent) | [3][5] |
| Animal Model | Athymic Nude Mice | Not Specified | [3][5] |
| CAPE Dosage | 10 mg/kg/day (gavage) | 20, 40, 80 μM (in vitro pre-treatment) | [4][5] |
| Treatment Duration | Not Specified | 24 hours (in vitro pre-treatment) | [5] |
| Tumor Growth Inhibition | Significant inhibition | Not explicitly quantified in vivo | [3] |
| Apoptosis Induction | Not explicitly quantified | Not explicitly quantified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key experiments cited in this guide.
Animal Xenograft Studies
Breast Cancer Model (MCF-7 & MDA-MB-231):
-
Animal Strain: Female athymic nude mice.[1]
-
Cell Lines: MCF-7 (ER+) and MDA-MB-231 (Triple-Negative) human breast cancer cells.[1]
-
Cell Implantation: For MCF-7 xenografts, mice were pre-implanted with 17β-estradiol before being injected with MCF-7 cells in both flanks.[1] For MDA-MB-231 xenografts, cells were injected subcutaneously.[2]
-
CAPE Administration:
-
Tumor Measurement: Tumor volume and weight were measured at the end of the experiment.[1][2]
-
Apoptosis Analysis: Tumor tissues were subjected to TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect apoptotic cells.[2]
Prostate Cancer Model (LNCaP):
-
Animal Strain: Athymic nude mice.[4]
-
Cell Line: LNCaP 104-R1 (androgen-independent) human prostate cancer cells.[4]
-
Cell Implantation: LNCaP 104-R1 cells were injected subcutaneously into the mice.[4]
-
CAPE Administration: CAPE was administered by gavage at a dose of 10 mg/kg/day in sesame oil.[4]
-
Tumor Measurement: Tumor growth was monitored over time.[4]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanisms of CAPE's action and the experimental processes, the following diagrams were generated using Graphviz.
Caption: CAPE inhibits the NF-κB signaling pathway.
Caption: CAPE inhibits the PI3K/Akt signaling pathway.
Caption: Xenograft model experimental workflow.
References
- 1. This compound (CAPE), Derived from a Honeybee Product Propolis, Exhibits a Diversity of Anti-tumor Effects in Preclinical Models of Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAPE-pNO2 Inhibited the Growth and Metastasis of Triple-Negative Breast Cancer via the EGFR/STAT3/Akt/E-Cadherin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses the proliferation of human prostate cancer cells through inhibition of AMPK and Akt signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. oncotarget.com [oncotarget.com]
Caffeic Acid vs. Caffeic Acid Phenethyl Ester: A Comparative Analysis of Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic acid (CA), a ubiquitous phenolic acid found in plants, and its derivative, caffeic acid phenethyl ester (CAPE), an active component of honeybee propolis, are both recognized for their diverse pharmacological properties. These include antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This guide provides a comprehensive, data-driven comparison of the potency of CA and CAPE, drawing upon experimental evidence to assist researchers and drug development professionals in their evaluation of these two compounds.
Comparative Efficacy: A Summary of Experimental Findings
Experimental data consistently demonstrates that this compound (CAPE) exhibits significantly greater potency across a range of biological activities when compared to Caffeic Acid (CA). This enhanced efficacy is largely attributed to the addition of the phenethyl ester group, which increases the lipophilicity of the molecule, thereby facilitating its passage across cell membranes.
Anticancer Activity
Numerous studies have highlighted the superior cytotoxic effects of CAPE on various cancer cell lines. For instance, in a study on MDA-MB-231 triple-negative breast cancer cells, CAPE displayed a dramatically lower half-maximal inhibitory concentration (IC50) than CA. After a 48-hour incubation, the IC50 for CAPE was 15.83 µM, whereas the IC50 for CA was greater than 1000 µM, indicating a potency difference of several orders of magnitude[1][2]. Similar findings have been reported for other cancer cell lines, including MCF-7 breast cancer cells.[1][3]
Anti-Inflammatory Activity
CAPE is a well-documented inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[4][5] This inhibition is a primary mechanism behind its potent anti-inflammatory effects. CAPE has been shown to prevent the nuclear translocation of the p65 subunit of NF-κB, a critical step in its activation.[4][5] While caffeic acid also exhibits anti-inflammatory properties, studies indicate that CAPE is a more potent inhibitor of inflammatory mediators.
Antioxidant Activity
Both CA and CAPE are effective antioxidants, capable of scavenging free radicals. However, the structural modification in CAPE appears to enhance its antioxidant potential in certain contexts. The phenethyl ester moiety in CAPE contributes to its increased lipophilicity, which may allow for better interaction with lipid-rich cellular membranes, where lipid peroxidation, a major consequence of oxidative stress, occurs.[6][7][8]
Neuroprotective Activity
The neuroprotective effects of CAPE have been attributed to its anti-inflammatory and antioxidant properties. By mitigating oxidative stress and inflammation in the nervous system, CAPE has shown promise in models of neurodegenerative diseases.[9]
Data Presentation
The following tables summarize the quantitative data from various studies, highlighting the superior potency of CAPE compared to CA.
Table 1: Anticancer Activity (IC50 Values)
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) | Reference |
| MDA-MB-231 (Breast Cancer) | Caffeic Acid (CA) | 24 | > 10,000 | [1][2] |
| 48 | > 1,000 | [1][2] | ||
| This compound (CAPE) | 24 | 27.84 | [1][2] | |
| 48 | 15.83 | [1][2] | ||
| PC-3 (Prostate Cancer) | This compound (CAPE) | - | 18.65 | [10] |
| LNCaP 104-S (Prostate Cancer) | This compound (CAPE) | - | 0.68 | [10] |
| DU-145 (Prostate Cancer) | This compound (CAPE) | - | 9.54 | [10] |
| Melanoma Cell Lines (B16-F0, B16F10, SK-MEL-28, SK-MEL-5, MeWo) | This compound (CAPE) | 48 | 15 | [11] |
| MCF-7 (Breast Cancer) | This compound (CAPE) | - | 5 | [12] |
| A549 (Lung Cancer) | This compound (CAPE) | - | 100 | [12] |
Table 2: Antioxidant and Anti-inflammatory Activity (IC50 Values)
| Assay | Compound | IC50 | Reference |
| DPPH Radical Scavenging | Caffeic Acid (CA) | ~50 µM | [12] |
| 5-Lipoxygenase (5-LO) Inhibition | Caffeic Acid (CA) | > 10 µM | [13] |
| This compound (CAPE) | 0.13 µM | [13] |
Signaling Pathways
The differential potency of CA and CAPE can be largely attributed to their effects on key cellular signaling pathways. CAPE is a particularly potent modulator of the NF-κB, Akt, and Nrf2 pathways.
NF-κB Signaling Pathway
dot
Caption: CAPE potently inhibits the NF-κB pathway.
Nrf2 Signaling Pathway
dot
Caption: CAPE activates the Nrf2 antioxidant response pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of Caffeic Acid and this compound.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of CA and CAPE on cancer cells.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of CA and CAPE (e.g., 0, 10, 25, 50, 100 µM) and incubate for the desired time periods (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Nitric Oxide (NO) Assay (Griess Test)
Objective: To quantify the production of nitric oxide, a pro-inflammatory mediator, by macrophages.
Principle: The Griess test is a colorimetric assay that detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In the assay, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of CA and CAPE for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Reagent Addition: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
Objective: To measure the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants.
Principle: This is a sandwich ELISA. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by the addition of streptavidin-horseradish peroxidase (HRP). A substrate solution is added, and the HRP catalyzes a color change, which is proportional to the amount of cytokine present.
Protocol:
-
Coating: Coat a 96-well plate with a capture antibody against TNF-α or IL-6 and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants (collected from cells treated with CA or CAPE and stimulated with LPS) and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentration from the standard curve.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of Two Components of Propolis: Caffeic Acid (CA) and this compound (CAPE) Induce Apoptosis and Cell Cycle Arrest of Breast Cancer Cells MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Two Components of Propolis: Caffeic Acid (CA) and this compound (CAPE) Induce Apoptosis and Cell Cycle Arrest of Breast Cancer Cells MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates Enterococcus faecalis infection in vivo: antioxidants and NF-κB have a protective role against stomach damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (CAPE): correlation of structure and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: A Review of Its Antioxidant Activity, Protective Effects against Ischemia-reperfusion Injury and Drug Adverse Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Characterization and Enhancement of Anticancer Activity of this compound by γ Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and its amide analogue are potent inhibitors of leukotriene biosynthesis in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Caffeic Acid Phenethyl Ester (CAPE) Synthesis Methods
Caffeic acid phenethyl ester (CAPE) is a biologically active compound found in propolis, known for its antioxidant, anti-inflammatory, and anticancer properties.[1][2] Its therapeutic potential has spurred interest in developing efficient and scalable synthesis methods. This guide provides a head-to-head comparison of different chemical and enzymatic approaches to CAPE synthesis, supported by experimental data, to aid researchers in selecting the optimal method for their needs.
Quantitative Comparison of CAPE Synthesis Methods
The choice of synthesis method can significantly impact the yield, purity, and scalability of CAPE production. The following table summarizes quantitative data from various studies on different synthesis approaches.
| Synthesis Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Chemical Synthesis | ||||||
| Three-Step Synthesis | Oxalyl chloride, DMF | Dichloromethane | Room Temp. | Not Specified | ~40-60% (overall) | [3] |
| DCC Coupling | N,N'-dicyclohexylcarbodiimide (DCC) | Not Specified | Not Specified | Not Specified | 38% | [2] |
| Acyl Chlorine Condensation | Thionyl chloride (SOCl₂) | Nitrobenzene | Not Specified | 2 hours | 60-86% | [1][4] |
| Knoevenagel Condensation | Meldrum's acid | Not Specified | Reflux | Overnight | Moderate | [2] |
| Microwave-Assisted | Meldrum's acid | Not Specified | Microwave | Shorter | Moderate | [2] |
| Enzymatic Synthesis | ||||||
| Lipase Catalysis | Candida antarctica lipase B (Novozym 435) | tert-Butanol | Not Specified | 500 hours | 40% | [4] |
| Lipase Catalysis | Aspergillus niger lipase | Isooctane | 70°C | Not Specified | >70% | [1][5] |
| Lipase in Ionic Liquid | Lipase | [Emim][Tf₂N] | 70°C | Not Specified | High | [6] |
| "One Pot" in DES | Aspergillus niger lipase | Choline chloride-based DES | 80°C | 24 hours | 17.5% | [1] |
| Chemoenzymatic | Candida antarctica lipase B (for deprotection) | Not Specified | Not Specified | Not Specified | 31% (overall) | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and optimizing synthesis processes. Below are protocols for key chemical and enzymatic methods.
1. Three-Step Chemical Synthesis with Protecting Groups
This method involves the protection of the catechol hydroxyl groups of caffeic acid, followed by esterification and subsequent deprotection. This approach prevents side reactions and can lead to a purer final product.[3][8]
-
Step 1: Acetylation of Caffeic Acid: Caffeic acid is treated with acetic anhydride in the presence of a base (e.g., sodium hydroxide) at low temperatures (0°C) to protect the hydroxyl groups as acetates. The resulting diacetylcaffeic acid is then isolated by filtration and can be purified by recrystallization from ethanol.[8]
-
Step 2: Esterification: The protected diacetylcaffeic acid is converted to its corresponding acyl chloride using a reagent like oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF). The crude acyl chloride is then reacted with 2-phenylethanol in a suitable solvent like dichloromethane to form the diacetylated CAPE. The product is purified using column chromatography.[8]
-
Step 3: Deprotection: The acetyl protecting groups are removed from the diacetylated CAPE using a base-catalyzed hydrolysis (e.g., with a mild base) to yield the final CAPE product.[3]
2. Direct Chemical Synthesis via DCC Coupling
This one-step method utilizes a coupling agent to directly form the ester bond between caffeic acid and phenethyl alcohol.
-
Procedure: Caffeic acid is reacted with phenethyl alcohol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is typically carried out in an organic solvent. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration. The final product is then purified from the filtrate. A 38% yield was reported for this method when using 5 equivalents of phenethyl alcohol.[2]
3. Enzymatic Synthesis in an Organic Solvent
Lipases are commonly used enzymes for the esterification of caffeic acid due to their stability and selectivity.
-
Procedure: Caffeic acid and 2-phenylethanol are dissolved in an organic solvent, typically a non-polar one like isooctane to favor the esterification reaction.[1] An immobilized lipase, such as Candida antarctica lipase B (Novozym 435) or lipase from Aspergillus niger, is added to the mixture.[1][4] The reaction is incubated at a controlled temperature (e.g., 70°C) with agitation.[6] The molar ratio of the substrates is a critical parameter to optimize for achieving high conversion yields.[1] Upon completion, the enzyme can be filtered off and reused, and the product is isolated from the solvent.
4. Enzymatic Synthesis in a Deep Eutectic Solvent (DES)
"Green" synthesis approaches utilize non-toxic and biodegradable solvents like Deep Eutectic Solvents (DES).
-
Procedure: A "one-pot" synthesis can be performed where one of the substrates also acts as a component of the DES. For instance, a DES can be formed from choline chloride and caffeic acid.[1] Phenethyl alcohol and an immobilized lipase are then added to this mixture. The reaction is carried out at an elevated temperature (e.g., 80°C) for a set period (e.g., 24 hours).[1] This method offers a more environmentally friendly alternative to traditional organic solvents, although yields may be lower.[1]
Visualizing Workflows and Signaling Pathways
Synthesis Workflows
Signaling Pathways Modulated by CAPE
CAPE exerts many of its biological effects by modulating key cellular signaling pathways, such as NF-κB and Nrf2.
References
- 1. “One Pot” Enzymatic Synthesis of this compound in Deep Eutectic Solvent [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioactivity and Chemical Synthesis of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “One Pot” Enzymatic Synthesis of this compound in Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of ionic liquids on enzymatic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
Bridging the Gap: Correlating In Vitro Efficacy of Caffeic Acid Phenethyl Ester to its In Vivo Therapeutic Potential
A Comparative Guide for Researchers and Drug Development Professionals
Caffeic Acid Phenethyl Ester (CAPE), a natural compound derived from honeybee propolis, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] Extensive preclinical research, encompassing both cell-based (in vitro) and animal (in vivo) models, has demonstrated its potent anti-inflammatory, anti-cancer, and neuroprotective properties.[2][3] This guide provides a comprehensive comparison of CAPE's efficacy across these different experimental settings, offering valuable insights for researchers and professionals involved in drug discovery and development. While a formal mathematical in vitro to in vivo correlation (IVIVC) for CAPE has not been established, this analysis of existing data aims to bridge the translational gap between laboratory findings and potential clinical applications.[4][5]
Comparative Efficacy of CAPE: In Vitro vs. In Vivo
The therapeutic potential of CAPE has been investigated in a multitude of disease models. The following tables summarize the quantitative data from various studies, highlighting the effective concentrations and dosages of CAPE in both in vitro and in vivo settings.
Table 1: Anti-Inflammatory Efficacy of CAPE
| In Vitro Model | CAPE Concentration | Observed Effect | In Vivo Model | CAPE Dosage | Observed Effect | Citation |
| LPS-stimulated RAW 264.7 macrophages | 4.80 µM (IC50) | Inhibition of nitric oxide (NO) production | Carrageenan-induced paw edema in mice | Not specified | Prevention of IL-1β level increase by 36% | [6] |
| Human neutrophils | 1, 10, and 100 µM | Decreased expression of pro-inflammatory cytokines (TNF-α, IL-6) | Rat model of transient focal cerebral ischemia | Not specified | Reduced neurovascular inflammation | [7][8][9] |
Table 2: Anti-Cancer Efficacy of CAPE
| In Vitro Model | CAPE Concentration | Observed Effect | In Vivo Model | CAPE Dosage | Observed Effect | Citation |
| Human leukemia HL-60 cells | 1.0 µM (IC50) | Inhibition of DNA synthesis | Subcutaneous xenografts of HT1080 in nude mice | Not specified | Significant tumor suppression | [10][11] |
| Triple-negative breast cancer (TNBC) cells (MDA-MB-231, MDA-MB-468) | 12.5, 25, 50 µM | Dose-dependent decrease in cell viability | LNCaP xenografts in nude mice | Not specified | Significant inhibition of tumor growth | [12][13] |
| Breast cancer stem cells | 20 µM and 40 µM | Did not cause apoptosis at tested concentrations | MDA-231 xenografts in nude mice | Lower doses than for MCF-7 tumors | Optimal inhibition of tumor growth | [14] |
Key Signaling Pathways Modulated by CAPE
CAPE exerts its therapeutic effects by modulating several critical signaling pathways involved in inflammation, cell proliferation, and survival. The primary mechanism of action is the potent and specific inhibition of Nuclear Factor-kappa B (NF-κB) activation, a key regulator of inflammatory and immune responses.[2][7]
References
- 1. This compound: A review on its pharmacological importance, and its association with free radicals, COVID‐19, and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro antıneoplastic actions of this compound (CAPE): therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo neuroprotective effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bslonline.org [bslonline.org]
- 9. bslonline.org [bslonline.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. CAPE activates AMPK and Foxo3 signaling to induce growth inhibition and ferroptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound suppresses the proliferation of human prostate cancer cells through inhibition of AMPK and Akt signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (CAPE) derived from propolis, a honeybee product, inhibits growth of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Caffeic Acid Phenethyl Ester (CAPE) on Normal vs. Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Caffeic Acid Phenethyl Ester (CAPE), a natural compound derived from honeybee propolis, has garnered significant attention for its potent anti-cancer properties. A critical aspect of its therapeutic potential lies in its differential effects on cancerous versus non-cancerous cells. This guide provides an objective comparison of CAPE's mechanisms and cytotoxicity, supported by experimental data and detailed protocols, to elucidate its selectivity and potential as a targeted anti-neoplastic agent.
Comparative Cytotoxicity: A Selective Strike Against Cancer
A compelling body of evidence demonstrates that CAPE exhibits selective cytotoxicity, effectively inducing death in various cancer cell lines while showing minimal to no toxicity towards normal, healthy cells at equivalent concentrations.[1][2] This selectivity is a cornerstone of an ideal chemotherapeutic agent, aiming to eradicate malignant cells while preserving healthy tissue.
The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, highlights this disparity. Studies consistently report significantly lower IC50 values for CAPE in cancer cells compared to normal cells, indicating that much lower concentrations are needed to inhibit cancer cell growth.
Table 1: Comparative IC50 Values of CAPE in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 Value (µM) | Incubation Time | Reference |
|---|---|---|---|---|
| Cancer Cell Lines | ||||
| MCF-7 | Human Breast Cancer | ~5 | 72h | [3] |
| MDA-MB-231 | Human Breast Cancer | 10-20 | 72h | [3] |
| HT1080 | Human Fibrosarcoma | 10-20 | 72h | [3] |
| G361 | Human Melanoma | 10-20 | 72h | [3] |
| U2OS | Human Osteosarcoma | 10-20 | 72h | [3] |
| HL-60 | Human Leukemia | 1.0 (for DNA synthesis) | Not Specified | [4] |
| A549 | Human Lung Carcinoma | ~100 | 72h | [3] |
| Normal Cell Lines | ||||
| Normal Human Oral Fibroblasts (NHOF) | Normal Oral Fibroblast | No effect at <100 µM | Not Specified | [1] |
| Peripheral Blood Lymphocytes (PBLs) | Normal Immune Cells | No significant cytotoxicity | 72h | [5] |
| Various | Normal Cells | No negative effects noted | Not Specified |[6] |
Note: IC50 values can vary based on experimental conditions, such as cell seeding density and assay type.[7]
Divergent Mechanisms of Action
The selective cytotoxicity of CAPE stems from its fundamentally different roles within the distinct biochemical environments of normal and cancer cells. In cancer cells, it acts as a pro-apoptotic and anti-proliferative agent, while in normal cells, it functions primarily as a cytoprotective antioxidant.
In Cancer Cells: Induction of Apoptosis and Proliferation Block
Cancer cells are often characterized by hyperactive survival pathways and resistance to programmed cell death (apoptosis). CAPE effectively counteracts these traits through several mechanisms:
-
Inhibition of NF-κB Signaling: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of cell survival and proliferation that is often constitutively active in cancer cells.[8] CAPE is a well-documented inhibitor of NF-κB.[1][6] It prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby blocking the transcription of pro-survival and anti-apoptotic genes.[4]
References
- 1. The Pluripotent Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonistic Effects of CAPE (a Component of Propolis) on the Cytotoxicity and Genotoxicity of Irinotecan and SN38 in Human Gastrointestinal Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A review on its pharmacological importance, and its association with free radicals, COVID‐19, and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Off-Target Effects of Caffeic Acid Phenethyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Caffeic Acid Phenethyl Ester (CAPE), a natural compound derived from honeybee propolis, has garnered significant attention for its potent anti-inflammatory, antioxidant, and anti-cancer properties. Its primary mechanism of action is often attributed to the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses. However, like many bioactive small molecules, the potential for off-target effects necessitates a thorough validation process to ensure specificity and avoid unintended biological consequences. This guide provides a comparative analysis of CAPE's off-target profile against two other NF-κB inhibitors, the synthetic compound BAY 11-7082 and the natural product Parthenolide, supported by experimental data and detailed methodologies.
Comparative Analysis of On-Target and Off-Target Effects
Understanding the specificity of a compound requires a direct comparison with alternatives that target the same pathway. This section compares the known on-target and off-target effects of CAPE, BAY 11-7082, and Parthenolide.
This compound (CAPE):
CAPE is widely recognized as a potent and specific inhibitor of NF-κB activation.[1] Studies have shown that it blocks the activation of NF-κB without affecting the DNA binding of other transcription factors such as AP-1, Oct-1, and TFIID, suggesting a high degree of specificity for the NF-κB pathway.[1] However, emerging research indicates that CAPE's biological activity is not limited to NF-κB inhibition. One study identified ubiquitin-specific protease 8 (USP8) as a direct target of CAPE.[2] Furthermore, some evidence suggests that at higher concentrations, CAPE may influence other signaling pathways, including the Akt and MAPK pathways.
BAY 11-7082:
BAY 11-7082 is a widely used synthetic inhibitor of NF-κB. It acts by irreversibly inhibiting the phosphorylation of IκBα, a critical step in the activation of NF-κB.[3] While effective in blocking NF-κB, BAY 11-7082 is known to be a multi-target inhibitor.[4] It has been shown to suppress the activation of other signaling pathways, including activator protein-1 (AP-1), interferon regulatory factor-3 (IRF-3), and signal transducer and activator of transcription-1 (STAT-1).[4] This broader activity profile highlights the potential for more extensive off-target effects compared to more specific inhibitors. One study noted that the cytotoxic effects of BAY 11-7082 in multiple myeloma cells might be due to off-target effects independent of NF-κB inhibition.[5]
Parthenolide:
Parthenolide, a sesquiterpene lactone found in the feverfew plant, is another natural product known to inhibit NF-κB. However, its off-target effects have been increasingly characterized. Research has shown that parthenolide covalently targets and inhibits focal adhesion kinase 1 (FAK1).[3] Additionally, it has been found to selectively target detyrosinated tubulin, an effect that is independent of its NF-κB inhibitory activity.[6] Parthenolide has also been shown to inhibit STAT3 signaling by covalently targeting Janus kinases (JAKs).[4]
Quantitative Data Summary
The following table summarizes the available quantitative data for the on-target and known off-target effects of CAPE and its comparators. It is important to note that a direct head-to-head comparison across a broad panel of targets in a single study is not currently available in the public domain. The data presented here is a synthesis of findings from various sources.
| Compound | Primary Target | On-Target IC50 | Known Off-Targets | Off-Target IC50/EC50 |
| This compound (CAPE) | NF-κB | ~10 µg/ml (for decreased DNA binding activity)[7] | Ubiquitin-specific protease 8 (USP8) | Not widely reported |
| BAY 11-7082 | IκBα Phosphorylation | 5-10 µM (for inhibition of adhesion molecule expression)[3] | AP-1, IRF-3, STAT-1, NLRP3 Inflammasome | Not widely reported in a comparative panel |
| Parthenolide | NF-κB | ~5 µM (for inhibition of IL-6-induced STAT3 phosphorylation)[4] | Focal Adhesion Kinase 1 (FAK1), Detyrosinated Tubulin, Janus Kinases (JAKs) | Not widely reported in a comparative panel |
Experimental Protocols for Off-Target Validation
Validating the on-target and off-target effects of a compound is crucial. Below are detailed methodologies for key experiments frequently cited in the characterization of small molecule inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Methodology:
-
Cell Culture and Treatment: Culture the cells of interest to a suitable confluency. Treat the cells with the compound (e.g., CAPE) at various concentrations or with a vehicle control for a specified duration.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction at each temperature is then quantified by Western blotting or mass spectrometry-based proteomics. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.
Proteomic Analysis for Off-Target Identification
Mass spectrometry-based proteomics can provide a global view of protein expression changes and identify potential off-target proteins that are differentially expressed or post-translationally modified upon compound treatment.
Methodology:
-
Sample Preparation:
-
Treat cells with the compound of interest (e.g., CAPE) or a vehicle control.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Reduce the disulfide bonds in the proteins with a reducing agent (e.g., DTT) and alkylate the free cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Digest the proteins into peptides using a protease, typically trypsin.
-
Clean up the resulting peptide mixture using a solid-phase extraction method to remove salts and detergents.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by reverse-phase liquid chromatography based on their hydrophobicity.
-
Elute the peptides directly into a mass spectrometer.
-
The mass spectrometer will measure the mass-to-charge ratio of the peptides (MS1 scan) and then select and fragment the most abundant peptides to determine their amino acid sequence (MS2 scan).
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the peptide fragmentation data.
-
Perform quantitative analysis to compare the abundance of proteins between the compound-treated and control samples.
-
Bioinformatic analysis can then be used to identify signaling pathways and cellular processes that are significantly altered by the compound treatment, revealing potential off-target effects.
-
Kinase Profiling Assay
To quantitatively assess the inhibitory activity of a compound against a broad range of kinases, a kinase profiling assay is employed. This is particularly useful for identifying off-target kinase inhibition.
Methodology:
-
Assay Setup: A panel of purified, active kinases is used. The assay is typically performed in a multi-well plate format.
-
Reaction Mixture: Each well contains a specific kinase, its substrate (a peptide or protein), ATP (often radiolabeled or modified for detection), and the test compound at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a specific temperature.
-
Detection: The amount of substrate phosphorylation is measured. This can be done through various methods, such as measuring the incorporation of radioactive phosphate, using phosphorylation-specific antibodies in an ELISA format, or using fluorescence-based readouts.
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve. Comparing the IC50 values across the kinase panel reveals the selectivity profile of the compound.
NF-κB DNA Binding Assay
This assay is used to specifically measure the activation of NF-κB by quantifying its ability to bind to its consensus DNA sequence.
Methodology:
-
Nuclear Extract Preparation: Treat cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compound (e.g., CAPE). Prepare nuclear extracts from the cells to isolate the transcription factors.
-
Binding Reaction: Incubate the nuclear extracts with a labeled DNA probe containing the NF-κB consensus binding site. The label can be a radioisotope (for Electrophoretic Mobility Shift Assay - EMSA) or a tag like biotin (for ELISA-based assays).
-
Detection (EMSA):
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the labeled probe by autoradiography or chemiluminescence. A decrease in the shifted band in the presence of the compound indicates inhibition of NF-κB DNA binding.
-
-
Detection (ELISA-based):
-
The NF-κB consensus DNA sequence is immobilized on a multi-well plate.
-
The nuclear extracts are added to the wells, and the active NF-κB binds to the DNA.
-
A primary antibody specific for an NF-κB subunit (e.g., p65) is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A colorimetric or chemiluminescent substrate is added, and the signal is measured. A decrease in signal indicates inhibition of NF-κB DNA binding.
-
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Signaling pathways affected by CAPE.
Caption: Experimental workflow for off-target validation.
Conclusion
Validating the off-target effects of bioactive compounds like this compound is a critical step in drug discovery and development. While CAPE demonstrates a notable specificity for the NF-κB pathway, particularly when compared to broader-acting inhibitors like BAY 11-7082, it is not devoid of off-target interactions. The identification of USP8 as a target and its potential influence on other signaling pathways underscore the importance of comprehensive off-target profiling. By employing a combination of advanced experimental techniques such as CETSA, proteomics, and broad-panel screening, researchers can build a detailed and accurate profile of a compound's selectivity, ensuring greater confidence in its therapeutic potential and minimizing the risk of unforeseen adverse effects. This comparative guide serves as a resource for researchers to design and interpret studies aimed at validating the off-target effects of CAPE and other small molecule inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The IKK inhibitor Bay 11-7082 induces cell death independent from inhibition of activation of NFκB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing CAPE Bioavailability: A Comparative Guide to Advanced Formulations
For Researchers, Scientists, and Drug Development Professionals
Caffeic acid phenethyl ester (CAPE), a natural compound derived from honeybee propolis, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. However, its clinical translation is hampered by poor water solubility and low oral bioavailability. This guide provides a comparative overview of different formulation strategies designed to overcome these limitations, supported by experimental data and detailed methodologies.
Overcoming the Bioavailability Hurdle of CAPE
The primary challenge with CAPE lies in its hydrophobic nature, which limits its dissolution in gastrointestinal fluids and subsequent absorption into the bloodstream. To address this, researchers have explored various advanced drug delivery systems, primarily focusing on nanoparticle and liposomal formulations. These strategies aim to enhance the solubility, stability, and permeability of CAPE, thereby increasing its systemic availability and therapeutic efficacy.
Comparative Analysis of CAPE Formulations
While direct head-to-head in vivo comparative studies for various CAPE formulations are limited, the existing literature provides valuable insights into the effectiveness of different approaches. The following table summarizes key parameters from various studies on CAPE-loaded nanoparticles and liposomes. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Formulation Type | Carrier Material | Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Release Profile | Key Findings & Advantages |
| Nanoparticles | Casein and Sodium Alginate | 211 ± 5.1 | 96 ± 3.98 | Sustained release | High encapsulation efficiency and good stability at various pH levels.[1] |
| Rice Peptides | ~210 | 77.77 | Delayed release | Significantly increased water solubility (45-fold) and storage stability.[2] | |
| Sorghum Peptides | Not Specified | Not Specified | Delayed release in gastrointestinal digestion | Improved water solubility (9.44-fold) and storage stability.[3] | |
| PLGA | ~120-180 | >70% for a similar compound (curcumin) | Biphasic release | Modifies biodistribution, increasing half-life and mean residence time in blood.[3][4] | |
| Liposomes | Phospholipids | ~100-250 | High (often >80-90%) | Can be tailored for sustained release | Protects CAPE from degradation, can be surface-modified for targeted delivery.[5][6][7] |
Experimental Protocols
Preparation of CAPE-Loaded Nanoparticles (PLGA)
A common method for preparing Poly(lactic-co-glycolic acid) (PLGA) nanoparticles is the single-emulsion solvent-evaporation technique.[4]
-
Organic Phase Preparation: CAPE and PLGA are dissolved in a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Emulsification: The organic phase is then added to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) and emulsified using a high-speed homogenizer or sonicator. This creates an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure or by continuous stirring for several hours. This causes the PLGA to precipitate, encapsulating the CAPE within the nanoparticle matrix.
-
Nanoparticle Collection: The nanoparticles are collected by ultracentrifugation, washed with deionized water to remove excess surfactant and un-encapsulated drug, and then lyophilized for storage.
Preparation of CAPE-Loaded Liposomes
The thin-film hydration method is a widely used technique for preparing liposomes.[6][8]
-
Lipid Film Formation: CAPE and lipids (e.g., phosphatidylcholine and cholesterol) are dissolved in a suitable organic solvent (e.g., chloroform or a chloroform-methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: The organic solvent is removed using a rotary evaporator under vacuum, leaving a thin, dry lipid film on the inner wall of the flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask. This process leads to the self-assembly of lipids into multilamellar vesicles (MLVs) encapsulating the aqueous buffer and the dissolved CAPE.
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.
-
Purification: Free, un-encapsulated CAPE is removed by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
In Vivo Bioavailability Study in a Rat Model
Pharmacokinetic studies in animal models, typically rats, are crucial for evaluating the in vivo performance of different CAPE formulations.[9][10][11]
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. The animals are fasted overnight before the experiment with free access to water.
-
Drug Administration: A predetermined dose of the CAPE formulation (or free CAPE as a control) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected from the tail vein or via a cannulated jugular vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
CAPE Quantification: The concentration of CAPE in the plasma samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry detection.[12]
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax), are calculated to assess the bioavailability of the formulation.
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and processes involved, the following diagrams illustrate a key signaling pathway affected by CAPE and a typical experimental workflow for bioavailability studies.
References
- 1. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHARMACOKINETIC CHARACTERIZATION AND OPTIMIZATION OF POLY (LACTIDE-CO-GLYCOLIDE) NANOPARTICLES IN VIVO [harvest.usask.ca]
- 4. Pharmacokinetics of curcumin-loaded PLGA and PLGA-PEG blend nanoparticles after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eijppr.com [eijppr.com]
- 7. longdom.org [longdom.org]
- 8. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Caffeic Acid Phenethyl Ester (CAPE): A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Caffeic Acid Phenethyl Ester (CAPE) must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of CAPE waste, aligning with standard laboratory safety practices and regulatory requirements.
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Furthermore, it is considered slightly hazardous to aquatic environments, and its release into groundwater, water courses, or sewage systems should be prevented.[1] Therefore, proper disposal is not merely a procedural formality but a critical component of responsible research.
Waste Characterization and Handling
Prior to disposal, it is crucial to characterize the waste stream containing CAPE. This includes identifying whether it is in a solid form, dissolved in a solvent, or part of a mixture with other chemicals. This characterization will determine the appropriate disposal route.
| Waste Type | Hazard Classification | Primary Disposal Concern | Recommended Container |
| Solid CAPE | Skin Irritant, Eye Irritant, Respiratory Irritant | Avoidance of dust generation and environmental release | Tightly sealed, clearly labeled waste container |
| CAPE in Organic Solvents | As per solvent hazards (e.g., Flammable, Toxic) in addition to CAPE hazards | Segregation from incompatible waste streams, prevention of vapor release | Compatible, sealed solvent waste container |
| Aqueous Solutions containing CAPE | Slightly hazardous for water | Prevention of entry into sewage systems or waterways | Sealed, labeled aqueous waste container |
| Contaminated Labware (e.g., gloves, pipette tips) | Dependent on the concentration and nature of contamination | Segregation as solid chemical waste | Labeled solid waste container or bag for chemical waste |
Step-by-Step Disposal Protocol
A systematic approach to the disposal of CAPE is essential. The following workflow outlines the decision-making process and subsequent actions required for the safe disposal of CAPE waste.
Experimental Protocols for Safe Handling During Disposal Operations
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.[3]
-
Hand Protection: Wear compatible chemical-resistant gloves.[3]
-
Body Protection: A lab coat is required. For handling larger quantities or in situations with a risk of aerosolization, additional protective clothing may be necessary.[3]
-
Respiratory Protection: If handling solid CAPE that may generate dust, or if working outside of a fume hood, use a NIOSH-approved respirator.[2]
2. Waste Collection Protocol:
-
Designate a Waste Container: Select a container that is compatible with the waste being collected (e.g., a high-density polyethylene container for many solutions). The container must have a secure, tight-fitting lid.[4]
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[4] Also, include the names of any solvents or other chemicals in the mixture.
-
Accumulation:
-
For liquid waste, use a funnel to transfer the waste into the container to avoid spills. Do not leave the funnel in the container.[4]
-
Keep the waste container closed at all times except when adding waste.[4]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the control of the laboratory personnel.[4]
-
-
Segregation: Ensure that the CAPE waste container is segregated from incompatible materials. CAPE is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[3] Collect the contaminated absorbent material and place it in a sealed container for disposal as hazardous waste.[3] Decontaminate the surface with a suitable solvent, such as alcohol, and collect the decontamination materials for disposal.[3]
3. Final Disposal:
-
Once the waste container is full (typically around 90% capacity to allow for expansion), arrange for its disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[4]
-
Disposal must be in accordance with all local, state, and federal regulations.[3]
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Handling Guide for Caffeic Acid Phenethyl Ester (CAPE)
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Caffeic Acid Phenethyl Ester (CAPE), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling CAPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin irritation and absorption.[1][5] |
| Eye Protection | Safety goggles with side-shields or a face shield | To protect against splashes and dust, preventing serious eye irritation.[1] |
| Skin and Body Protection | Impervious laboratory coat or clothing | To prevent skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a suitable respirator should be worn. | To avoid inhalation, which may cause respiratory tract irritation.[1][5] |
Operational Plan for Safe Handling
A systematic approach to handling CAPE from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Store locked up.[1] CAPE is supplied as a crystalline solid and should be stored at -20°C for long-term stability.[6]
2. Preparation of Solutions:
-
All handling of solid CAPE and preparation of stock solutions should be conducted in a chemical fume hood to minimize inhalation exposure.
-
CAPE is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[6]
-
When dissolving, purge the solvent of choice with an inert gas.[6]
-
Avoid creating dust when handling the solid form.
3. During Experimentation:
-
Wear the full complement of recommended PPE at all times.
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Ensure a safety shower and eye wash station are readily accessible.[1]
4. Disposal Plan:
-
Dispose of waste CAPE and any contaminated materials in accordance with local, state, and federal regulations.[1]
-
Do not allow the product to reach the sewage system or household garbage.[4]
-
Contaminated packaging should be disposed of according to official regulations.[4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
1. Immediate Response:
-
Evacuate personnel from the immediate spill area.
-
Ensure the area is well-ventilated.[7]
-
If the spill is large or you are uncomfortable with the cleanup, contact your institution's Environmental Health and Safety (EHS) office.[8][9]
2. Spill Cleanup Procedure:
-
Wear appropriate PPE, including a second pair of gloves.[8][9]
-
Contain the spill using a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[1][7]
-
Work from the outside of the spill inwards to prevent spreading.[8][9]
-
Collect the absorbed material using a brush and dustpan or other suitable tools and place it into a clearly labeled, sealed container for hazardous waste.[8][9]
-
Do NOT use paper towels for the initial cleanup as this may increase evaporation.[7]
3. Decontamination:
-
Decontaminate the spill area and any equipment by scrubbing with alcohol.[1]
-
Place all contaminated cleaning materials, including disposable PPE, into the hazardous waste container.[8]
4. Reporting:
-
Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemos.de [chemos.de]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
